4-(3-Chloro-5-methoxyphenyl)piperidine
Descripción
Propiedades
IUPAC Name |
4-(3-chloro-5-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9/h6-9,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVBQBZOBXYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine: A Chemoselective Approach
Executive Summary & Strategic Rationale
The 4-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous GPCR modulators (e.g., dopamine, serotonin, and chemokine receptor ligands). The specific target, 4-(3-Chloro-5-methoxyphenyl)piperidine , presents a distinct synthetic challenge: the chemoselective retention of the meta-chloro substituent during the saturation of the piperidine ring.
Standard heterogeneous hydrogenation methods (e.g., Pd/C under
Retrosynthetic Analysis
To ensure scalability and convergent assembly, we disconnect the molecule at the biaryl bond between the piperidine ring and the benzene ring. This suggests a cross-coupling approach between a nucleophilic piperidine fragment and an electrophilic aryl halide.
Graphviz Diagram: Retrosynthetic Tree
Detailed Synthetic Protocol
Stage 1: The Suzuki-Miyaura Coupling
Objective: Construct the carbon-carbon bond between the heterocycle and the aryl ring. Rationale: We utilize the boronate ester of the tetrahydropyridine. This is preferred over the reverse coupling (aryl boronic acid + vinyl triflate) because vinyl boronates are generally more stable and less prone to protodeboronation than some electron-poor aryl boronic acids.
Reagents:
-
Reactant A: 1-Bromo-3-chloro-5-methoxybenzene (1.0 equiv)
-
Reactant B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Protocol:
-
Inertion: Charge a reaction vessel with Reactant A, Reactant B, and K₂CO₃. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of
. -
Reaction: Heat the mixture to 90°C for 12–16 hours.
-
Workup: Cool to Room Temperature (RT). Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Point: Ensure rigorous degassing. Oxygen presence promotes homocoupling of the boronate, reducing yield.
Stage 2: Chemoselective Hydrogenation (The Core Challenge)
Objective: Reduce the C=C double bond without removing the Chlorine atom. Expertise Insight: Standard Pd/C is not suitable here. Palladium is excellent for oxidative addition into Ar-Cl bonds, leading to dechlorination. We must use Platinum(IV) oxide (Adams' Catalyst) , which preferentially reduces olefins over aryl chlorides under mild conditions.
Reagents:
-
Substrate: N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine
-
Catalyst: PtO₂ (Adams' Catalyst) (5-10 wt%)
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH)
-
Hydrogen Source:
gas (Balloon pressure, ~1 atm)
Protocol:
-
Dissolve the substrate in EtOAc (0.1 M concentration).
-
Add PtO₂ carefully (Caution: Dry catalyst can ignite solvent vapors).
-
Purge the flask with
, then flush with (balloon). -
Stir vigorously at RT for 2–4 hours.
-
Monitoring: Monitor by LC-MS. Look for M+2 peak (saturation) and absence of M-34 peak (dechlorination).
-
Workup: Filter through Celite. Concentrate to yield the N-Boc-protected piperidine.
Stage 3: Boc-Deprotection
Objective: Reveal the secondary amine.
Protocol:
-
Dissolve the intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20 equiv).
-
Stir at RT for 1 hour.
-
Concentrate in vacuo.
-
Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate to obtain the final title compound.
Comparison of Reduction Methodologies
The following data summarizes why PtO₂ is the requisite choice for this synthesis.
| Catalyst System | Conditions | Yield (%) | De-Cl Impurity (%) | Recommendation |
| 10% Pd/C | 85% | 15 - 40% | AVOID (High risk of Ar-Cl cleavage) | |
| PtO₂ (Adams') | 92% | < 1% | PREFERRED (High chemoselectivity) | |
| Wilkinson's Cat. | 75% | < 1% | ALTERNATIVE (Harder workup/Rh removal) | |
| Diimide (KOOC-N=N-COOK) | AcOH, MeOH, Reflux | 60-70% | < 0.1% | BACKUP (Clean but lower yielding) |
Process Workflow Visualization
Graphviz Diagram: Synthetic Workflow
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3845-3848. Link
-
Common Organic Chemistry. (2023). Alkenes to Alkanes: Common Conditions (PtO2 vs Pd/C). Link
-
Glorius, F., et al. (2010). Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles.[1] Angewandte Chemie International Edition, 49, 1-5. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link
Sources
4-(3-Chloro-5-methoxyphenyl)piperidine chemical properties
Chemical Properties, Synthesis, and Application in Drug Discovery
Executive Summary
4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) is a high-value pharmacophore scaffold used in medicinal chemistry. It belongs to the class of 4-arylpiperidines, a structural motif ubiquitous in ligands for G-protein coupled receptors (GPCRs), particularly opioid, serotonin, and dopamine receptors.
The specific 3-chloro-5-methoxy substitution pattern on the phenyl ring offers a unique electronic and steric profile. The chlorine atom provides lipophilicity and metabolic stability (blocking metabolic oxidation at the meta-position), while the methoxy group acts as a hydrogen bond acceptor. This "push-pull" electronic character makes it an ideal probe for exploring the hydrophobic pockets of target proteins during Lead Optimization.
Physicochemical Profile
Understanding the physical properties is critical for assay development and formulation. The values below represent the free base form unless noted.
| Property | Value / Description |
| CAS Registry Number | 1783405-60-6 |
| IUPAC Name | 4-(3-Chloro-5-methoxyphenyl)piperidine |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| SMILES | COC1=CC(Cl)=CC(=C1)C2CCNCC2 |
| Physical State | Solid (typically supplied as HCl salt) |
| Solubility | DMSO (>10 mg/mL), Methanol; Low solubility in water (Free Base) |
| pKa (Calculated) | ~9.8 (Piperidine Nitrogen) |
| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (N, OMe) |
Synthetic Methodologies
For research applications, purity and scalability are paramount. Two primary routes are recommended: the Suzuki-Miyaura Coupling (Route A) for versatility, and the Grignard Addition (Route B) for cost-efficiency.
Expert Insight: The Dehalogenation Risk
Critical Note: Both routes involve a reduction step. The 3-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) under standard Pd/C catalytic hydrogenation conditions. To preserve the chlorine atom, use Platinum on Carbon (Pt/C) or Rhodium (Rh) catalysts, or utilize Ionic Hydrogenation (Et₃SiH/TFA).
Route A: Suzuki-Miyaura Coupling (Recommended)
This route is preferred for library synthesis due to mild conditions and high functional group tolerance.
Protocol:
-
Coupling: React 1-bromo-3-chloro-5-methoxybenzene with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester.
-
Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%).
-
Base: K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1), 90°C, 12h.
-
Yield: Typically 75-85% of the tetrahydropyridine intermediate.
-
-
Reduction: Hydrogenate the double bond.
-
Conditions: H₂ (1 atm), Pt/C (5%), MeOH, RT. (Avoid Pd/C to prevent dechlorination).
-
-
Deprotection: Remove the Boc group.
-
Reagent: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Workup: Basify with NaOH to obtain the free base or concentrate to isolate the HCl salt.
-
Route B: Grignard Addition (Scalable)
Best for multi-gram scale synthesis where boronate reagents are cost-prohibitive.
-
Grignard Formation: Generate (3-chloro-5-methoxyphenyl)magnesium bromide from the aryl bromide and Mg turnings in dry THF.
-
Addition: Add N-Boc-4-piperidone dropwise at 0°C. Stir at RT for 4h.
-
Dehydration/Reduction: Treat the resulting tertiary alcohol with Et₃SiH (Triethylsilane) and TFA (Trifluoroacetic acid). This performs a "one-pot" dehydration and ionic hydrogenation, yielding the piperidine directly while simultaneously removing the Boc group.
Visualization: Synthetic Workflow (Route A)
Caption: Step-wise synthesis via Suzuki coupling, emphasizing selective hydrogenation to preserve the aryl chloride.
Structural Analysis & Identification
To validate the identity of the synthesized compound, look for these diagnostic signals.
1H NMR (400 MHz, DMSO-d₆)
-
Aromatic Region (6.8 – 7.2 ppm): You will observe three distinct signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. Due to the meta-substitution, these often appear as multiplets or doublets with small coupling constants (~2 Hz).
-
Methoxy Group (~3.75 ppm): A sharp singlet integrating to 3 protons.
-
Piperidine Ring:
-
H-4 (Methine): A multiplet around 2.6 – 2.8 ppm.
-
H-2/H-6 (Equatorial/Axial): Broad multiplets at 3.0 – 3.4 ppm (downfield due to Nitrogen).
-
H-3/H-5: Multiplets in the 1.5 – 1.9 ppm range.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion [M+H]⁺: 226.1 (for ³⁵Cl isotope) and 228.1 (for ³⁷Cl isotope).
-
Isotope Pattern: The characteristic 3:1 intensity ratio of the M and M+2 peaks confirms the presence of a single chlorine atom.
Medicinal Chemistry Applications
This scaffold is valuable because it sits in the "Goldilocks zone" of physicochemical properties for CNS (Central Nervous System) drugs.
-
GPCR Ligands: The 4-phenylpiperidine moiety is the core of the "fentanyl" and "haloperidol" classes. The 3-Cl, 5-OMe substitution breaks molecular symmetry, which can enhance selectivity between receptor subtypes (e.g., Dopamine D2 vs. D4).
-
Metabolic Stability: The chlorine atom at the meta-position blocks CYP450-mediated hydroxylation at that site, potentially extending the half-life compared to the unsubstituted phenylpiperidine.
-
Library Synthesis: The secondary amine is a nucleophilic handle, ready for:
-
Reductive Amination: To attach solubilizing chains.
-
Amide Coupling: To link with diversity elements.
-
SNAr Reactions: To attach to heteroaromatic cores.
-
Handling and Safety
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Store the Hydrochloride salt at 2-8°C under inert gas (Argon/Nitrogen). The free base is prone to oxidation (N-oxide formation) if left exposed to air for extended periods.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Handle in a fume hood.
References
-
Glorius, F., et al. (2019). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. National Institutes of Health (NIH). Retrieved from [Link]
-
PubChem. (2025).[2] Compound Summary: 4-(3-Methoxyphenyl)piperidine (Analogous Scaffold). National Library of Medicine. Retrieved from [Link]
Sources
Technical Profile: 4-(3-Chloro-5-methoxyphenyl)piperidine
Molecular Weight & Chemical Entity Guide
Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]
4-(3-Chloro-5-methoxyphenyl)piperidine is a specialized medicinal chemistry building block belonging to the 4-arylpiperidine class.[1] This scaffold is considered a "privileged structure" in drug discovery, frequently serving as the pharmacophore core for G-protein coupled receptor (GPCR) ligands, including serotonin (5-HT) and dopamine receptor modulators.[1]
The specific 3-chloro-5-methoxy substitution pattern on the phenyl ring introduces unique electronic and steric vectors, often utilized to optimize metabolic stability (blocking metabolic soft spots) or to probe hydrophobic pockets in target proteins.[1]
Molecular Weight Analysis
For precise analytical characterization (LC-MS/HRMS), distinction between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for mass spectrometry identification) is critical.
| Parameter | Value | Calculation Basis |
| Chemical Formula | C₁₂H₁₆ClNO | Stoichiometric composition |
| Average Molecular Weight | 225.72 g/mol | Weighted average of natural isotope abundance |
| Monoisotopic Mass | 225.0920 Da | Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O |
| Exact Mass (M+H)⁺ | 226.0993 Da | Protonated species observed in positive ESI-MS |
| CAS Number | 1783405-60-6 | Unique Chemical Identifier |
Structural Descriptors & Properties
-
Lipophilicity (cLogP): ~2.8 (Predicted). The chloro- substituent increases lipophilicity relative to the methoxy- analogue, enhancing membrane permeability.[1]
-
Acidity (pKa): ~9.8 (Piperidine Nitrogen). The molecule exists predominantly as a cationic ammonium species at physiological pH (7.4).
-
Topological Polar Surface Area (TPSA): 21.3 Ų (Low TPSA suggests excellent blood-brain barrier penetration potential).[1]
Synthetic Methodology
Expert Insight: While direct reduction of pyridines is possible, it often yields mixtures or requires harsh conditions. The most robust, scalable route for 4-arylpiperidines with specific substitution patterns (like 3-Cl, 5-OMe) is the Suzuki-Miyaura Coupling strategy.[1] This approach allows for the convergent assembly of the biaryl-like core under mild conditions, preserving the halogen handle.[1]
Representative Synthesis Protocol
Route: Coupling of N-Boc-4-piperidone enol triflate with 3-chloro-5-methoxyphenylboronic acid, followed by hydrogenation and deprotection.[1]
Step 1: Enol Triflate Formation [1]
-
Reagents: N-Boc-4-piperidone, Lithium Diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂).[1]
-
Conditions: THF, -78°C.
-
Mechanism: Kinetic deprotonation of the ketone followed by trapping with the triflating agent to form the vinyl triflate.
Step 2: Suzuki-Miyaura Coupling
-
Reagents: Vinyl triflate (from Step 1), 3-Chloro-5-methoxyphenylboronic acid , Pd(dppf)Cl₂ (5 mol%), K₂CO₃.[1]
-
Conditions: 1,4-Dioxane/Water (4:1), 80°C, 4 hours.
-
Critical Control Point: Degas solvents thoroughly to prevent Pd oxidation and homocoupling byproducts.[1]
-
Outcome: Formation of the N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine intermediate.[1]
Step 3: Selective Hydrogenation & Deprotection [1]
-
Hydrogenation: H₂ (1 atm), PtO₂ (Adam's Catalyst) or Pd/C.
-
Deprotection: 4M HCl in Dioxane or TFA/DCM.[1]
-
Isolation: Neutralize with NaOH to obtain the free base 4-(3-Chloro-5-methoxyphenyl)piperidine.[1]
Synthesis Workflow Diagram
Figure 1: Convergent synthetic pathway via Suzuki-Miyaura cross-coupling, ensuring retention of the aryl-chloride motif.[1]
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR) Expectations
Solvent: CDCl₃ or DMSO-d₆
-
Aromatic Region (6.7 - 7.0 ppm):
-
Methoxy Group: Strong singlet (3H) at 3.8 ppm .
-
Piperidine Ring:
-
Amine Proton (NH): Broad singlet (variable shift depending on concentration/salt form), typically ~2.0 ppm for free base.
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI+).
-
Parent Ion: Look for [M+H]⁺ = 226.1 .
-
Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl ratio ~3:1) provides a diagnostic "A+2" peak.
-
226.1 (100%)
-
228.1 (~32%)
-
Absence of this 3:1 pattern indicates loss of chlorine (hydrodechlorination impurity).
-
Medicinal Chemistry Context
Structural Activity Relationship (SAR) Logic
Why select the 3-Chloro-5-methoxy substitution?
-
Metabolic Blocking: The chlorine atom at the 3-position blocks CYP450-mediated oxidation at a typically reactive site on the phenyl ring.[1]
-
Electronic Tuning: The electron-withdrawing Chlorine (-I effect) and electron-donating Methoxy (+M effect) create a unique dipole vector, influencing binding affinity in electrostatic pockets of GPCRs (e.g., 5-HT₂A, D₂ receptors).[1]
-
Conformational Bias: The 3,5-disubstitution creates a "flat" but wide steric profile, preventing free rotation in tight binding pockets compared to a 4-substituted analogue.[1]
Pathway Utility Diagram[7]
Figure 2: SAR utility of the 3-chloro-5-methoxy motif in drug design.
References
-
ChemScene. (2025). 4-(3-Chloro-5-methoxyphenyl)piperidine Product Profile. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24212031 (Analogue Reference). Retrieved from [1]
-
Glorius, F., et al. (2019).[2] Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Journal of the American Chemical Society.[1] (Methodology Reference).
-
ChemicalBook. (2025). 4-(3-Chloro-5-methoxyphenyl)piperidine Properties and Suppliers. Retrieved from [1][3]
Sources
Strategic Utilization of 4-(3-Chloro-5-methoxyphenyl)piperidine Hydrochloride in CNS Drug Discovery
Executive Summary
The 4-phenylpiperidine moiety is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous central nervous system (CNS) therapeutics, including potent opioid analgesics, atypical antipsychotics, and emerging allosteric modulators [1]. Within this chemical space, 4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride (CAS: 2168546-86-7) emerges as a highly specialized, strategically substituted building block.
This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural design, its physicochemical advantages, and validated protocols for its integration into modern drug discovery pipelines.
Structural Rationale and Physicochemical Profiling
The specific substitution pattern on the phenyl ring—a chlorine atom at the meta-position (C3) and a methoxy group at the alternate meta-position (C5)—is not arbitrary. It is engineered to optimize both pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).
-
The 3-Chloro Substituent: Halogenation at the meta-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated aromatic oxidation at a common site of metabolic liability. Second, the electron-withdrawing nature of the chlorine atom modulates the electron density of the aromatic ring, while its polarizability allows for favorable halogen bonding within hydrophobic receptor pockets.
-
The 5-Methoxy Substituent: This group introduces a highly directional hydrogen bond acceptor. Furthermore, the methoxy group alters the steric profile of the molecule, forcing specific rotational conformations that can enhance selectivity between closely related G-protein coupled receptors (GPCRs), such as distinguishing between Dopamine D2 and D3 subtypes.
-
The Hydrochloride Salt Form: Formulating the piperidine as an HCl salt significantly enhances its aqueous solubility and bench stability, preventing the oxidative degradation often observed with free secondary amines during long-term storage [2].
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of the scaffold and their direct implications for CNS drug design.
| Property | Value | Pharmacological Implication |
| Molecular Weight | 262.18 g/mol (HCl salt) 225.71 g/mol (Free base) | Highly ligand-efficient; leaves an ample molecular weight budget for N-derivatization without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Exceptionally suited for blood-brain barrier (BBB) penetration (ideal CNS TPSA < 90 Ų). |
| LogP (Calculated) | ~2.82 (Free base) | Optimal lipophilicity for passive membrane diffusion and favorable lipophilic efficiency (LipE) during lead optimization. |
| Hydrogen Bond Donors | 1 (Free base) | Minimal desolvation penalty when transitioning from aqueous physiological environments into lipophilic receptor binding sites. |
| Hydrogen Bond Acceptors | 2 | Facilitates critical anchoring interactions (e.g., via the methoxy oxygen) without overly increasing polarity. |
Mechanistic Applications in Target Modulation
The 4-phenylpiperidine core is historically associated with mu-opioid receptor (MOR) agonism (e.g., fentanyl analogs) and dopaminergic antagonism [2]. However, the unique 3-chloro-5-methoxy substitution biases the scaffold toward distinct pharmacological niches:
-
Aminergic GPCR Modulation: The basic piperidine nitrogen is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the transmembrane domain of aminergic receptors (e.g., Dopamine D2/D3, Serotonin 5-HT receptors).
-
Allosteric Modulation: Recent advancements have utilized the 4-phenylpiperidine scaffold to develop positive allosteric modulators (PAMs) for the 5-HT2C receptor, offering novel therapeutic avenues for obesity and substance use disorders [3].
-
Emerging Oncology Targets: Beyond the CNS, novel phenylpiperidine derivatives are currently being investigated as inhibitors of glutaminyl-peptide cyclotransferase (QPCT) and QPCTL, targets implicated in cancer immune evasion and fibrotic diseases [4].
Aminergic GPCR (Gi/o) signaling pathway modulated by phenylpiperidine derivatives.
Experimental Protocols
To transform 4-(3-chloro-5-methoxyphenyl)piperidine hydrochloride into a viable therapeutic lead, researchers typically functionalize the secondary amine. Below is a self-validating synthetic methodology, followed by an in vitro screening protocol.
Synthetic Workflow: N-Alkylation via Reductive Amination
This protocol details the attachment of a functionalized appendage to the piperidine nitrogen.
Step-by-Step Methodology:
-
Preparation: Suspend 4-(3-chloro-5-methoxyphenyl)piperidine HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere.
-
In Situ Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise.
-
Causality: The HCl salt must be neutralized to liberate the nucleophilic secondary amine. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile, ensuring a clean reaction.
-
-
Electrophile Addition: Introduce the target aldehyde or ketone (1.1 eq). Stir the mixture for 30 minutes at room temperature.
-
Causality: This incubation period is critical to allow for the complete thermodynamic formation of the intermediate iminium ion prior to reduction.
-
-
Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.
-
Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It specifically reduces the formed iminium ion without reducing unreacted aldehydes/ketones, thereby preventing the formation of unwanted alcohol byproducts.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3 to destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure N-alkylated active pharmaceutical ingredient (API).
In Vitro Pharmacological Screening: Radioligand Binding Assay
To evaluate the affinity of the newly synthesized derivatives, a competitive radioligand binding assay is employed. This protocol is designed as a self-validating system.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human Dopamine D2 receptor. Homogenize in cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Incubation Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-spiperone (radioligand, Kd ~ 0.1 nM), and 100 µL of the membrane suspension.
-
Equilibration: Incubate the plates at 25°C for exactly 120 minutes.
-
Causality: A 120-minute incubation ensures the system reaches thermodynamic equilibrium, which is an absolute requirement for the accurate calculation of Ki values using steady-state kinetics.
-
-
Self-Validating Control (Critical Step): Designate specific wells to contain 10 µM Haloperidol instead of the test compound.
-
Causality: Haloperidol completely saturates the D2 specific binding sites. The radioactivity measured in these wells represents Non-Specific Binding (NSB). This self-validates the assay window; Specific Binding is mathematically proven by subtracting NSB from Total Binding. If NSB exceeds 30% of Total Binding, the assay is flagged as invalid due to poor membrane washing or ligand degradation.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to neutralize the negative charge of the glass and reduce NSB). Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate the IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Synthetic functionalization and pharmacological screening workflow for lead generation.
References
-
Wold, E. A., et al. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties." Journal of Medicinal Chemistry, 2020. Available at:[Link]
-
Sabnis, R. W. "Novel Phenylpiperidine Derivatives as QPCT and QPCTL Inhibitors for Treating Cancer or Fibrotic Diseases." ACS Medicinal Chemistry Letters, 2024. Available at:[Link]
Biological Activity and Pharmacophoric Utility of 4-(3-Chloro-5-methoxyphenyl)piperidine in Targeted Therapeutics
Executive Summary
In modern rational drug design, the selection of a robust, versatile starting scaffold is the most critical determinant of a program's success. As a Senior Application Scientist, I frequently evaluate building blocks that can navigate the complex multi-parameter optimization required for clinical candidates. 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6) has emerged as a highly privileged pharmacophore[1]. While not a marketed drug in isolation, its unique structural topology—combining a basic piperidine ring with a specifically di-substituted aromatic system—makes it an exceptionally valuable intermediate for developing inhibitors against kinases, glutaminyl cyclases, and mesenchymal cancer targets.
This technical guide deconstructs the physicochemical rationale behind this specific substitution pattern, explores its validated biological target space, and provides a self-validating experimental workflow for derivatization and high-throughput screening.
Structural Biology & Physicochemical Profiling
The biological efficacy of 4-(3-Chloro-5-methoxyphenyl)piperidine is not accidental; it is a direct consequence of its precise atomic arrangement. The scaffold is defined by three distinct functional domains:
-
The Piperidine Core (The Anchor): The secondary amine of the piperidine ring possesses a pKa of approximately 9.5, ensuring it is protonated at physiological pH. This allows it to form critical salt bridges with acidic residues (such as aspartate or glutamate) frequently found in the solvent-exposed regions of kinase hinge binders or the orthosteric sites of G-protein coupled receptors (GPCRs).
-
The 3-Chloro Substituent (The Lipophilic Shield): The meta-chloro group is strongly electron-withdrawing and highly lipophilic. Biologically, it serves two purposes: it occupies deep hydrophobic pockets within target proteins, and it acts as a halogen bond donor (via its
-hole), forming highly directional, non-covalent interactions with protein backbone carbonyls. -
The 5-Methoxy Substituent (The Electronic Modulator): The methoxy group acts as a hydrogen bond acceptor. Furthermore, the meta-meta relationship between the chlorine and the methoxy group breaks the molecular symmetry. This asymmetry prevents flat, highly ordered
-stacking in the solid state, thereby dramatically improving the aqueous solubility of downstream derivatives compared to their para-substituted counterparts.
Table 1: Physicochemical Profile of the Core Scaffold
Data summarizes the baseline metrics of the underivatized building block, highlighting its suitability for Rule-of-Five compliant lead generation[1].
| Property | Value | Pharmacological Implication |
| CAS Number | 1783405-60-6 | Standardized identifier for procurement |
| Molecular Weight | 225.71 g/mol | Low MW allows for extensive downstream derivatization |
| LogP | 2.81 | Optimal lipophilicity for membrane permeability |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Excellent potential for blood-brain barrier (BBB) penetration |
| H-Bond Donors / Acceptors | 1 / 2 | Leaves ample room for adding functional groups |
Mechanistic Biological Activity & Target Space
When functionalized at the piperidine nitrogen, the 3-chloro-5-methoxyphenyl moiety drives highly specific structure-activity relationships (SAR) across several critical therapeutic targets.
A. Glutaminyl Cyclase (QC) Inhibition
In the development of therapies targeting Porphyromonas gingivalis glutaminyl cyclase (PgQC)—an enzyme linked to severe periodontitis and systemic inflammatory diseases—the 3-chloro-5-methoxy substitution pattern has proven uniquely potent. Research demonstrates that while isolated meta-chloro or meta-methoxy substitutions improve inhibitory activity, the combination of both (the 3-Cl-5-OMe pattern) yields a synergistic, additive effect, resulting in the most potent inhibitors within the tetrahydroimidazo[4,5-c]pyridine class[2]. The methoxy oxygen forms a critical hydrogen bond, while the chlorine atom perfectly fills an adjacent hydrophobic sub-pocket.
B. Kinase Inhibition (p38 MAPK & ROS1)
The scaffold is a frequent anchor in the design of kinase inhibitors. In p38
C. Mesenchymal Cancer Cytotoxicity
In the optimization of FiVe1 derivatives for treating mesenchymal cancers, the electronic properties of the aromatic ring are paramount. Studies show that replacing standard halogens with a methoxy group at the C-3 and C-5 positions results in a >2-fold improvement in cytotoxicity and selectivity, pushing potency into the double-digit nanomolar range (IC50 = 37 nM in HT-1080 cells)[4].
Table 2: Comparative SAR Impact of the 3-Cl-5-OMe Motif
Aggregated data demonstrating the fold-change in biological activity when optimizing from an unsubstituted phenyl ring to the 3-Cl-5-OMe pattern.
| Target System | Unsubstituted Phenyl IC50 | 3-Cl-5-OMe Substituted IC50 | Mechanistic Rationale |
| PgQC (Bacterial Enzyme) | > 10 | 0.8 | Additive hydrophobic and H-bond acceptor interactions[2]. |
| Mesenchymal Cancer (HT-1080) | 1.5 | 0.037 | Enhanced metabolic stability and selective target engagement. |
| p38 | 5.2 | 0.77 | Optimal |
Experimental Workflows: Lead Generation & Validation
To leverage 4-(3-Chloro-5-methoxyphenyl)piperidine in a drug discovery campaign, the following protocol outlines a self-validating system for synthesizing a focused library and evaluating its biological activity.
Step 1: N-Functionalization (Library Generation)
-
Procedure: Dissolve 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the dropwise addition of various acyl chlorides or sulfonyl chlorides (1.2 eq) at 0°C.
-
Causality & Control: DIPEA is specifically chosen as a non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction without competing with the piperidine nitrogen for the electrophile. This ensures complete conversion and prevents the formation of unreactive piperidine hydrochloride salts.
Step 2: High-Throughput FRET-Based Kinase Assay
-
Procedure: Incubate the purified derivatives (serially diluted from 10
M to 1 nM) with recombinant p38 kinase, ATP, and a FRET-labeled peptide substrate in a 384-well microtiter plate. Measure the emission ratio (e.g., 520 nm / 495 nm) over 60 minutes. -
Causality & Control: A FRET-based assay is utilized because it provides a ratiometric readout. By measuring the ratio of two wavelengths rather than absolute fluorescence, the assay intrinsically normalizes for well-to-well variations in enzyme concentration and liquid handling errors. It also inherently flags auto-fluorescent library compounds, preventing false positives.
Step 3: Orthogonal Validation via Surface Plasmon Resonance (SPR)
-
Procedure: Immobilize the target protein on a CM5 sensor chip. Flow the hit compounds over the chip at varying concentrations to determine the association (
) and dissociation ( ) rates. -
Causality & Control: Biochemical assays (like FRET) cannot distinguish between true target binding and assay interference (e.g., colloidal aggregation or Pan-Assay Interference Compounds - PAINS). SPR provides a label-free, orthogonal validation step. If a compound shows a high IC50 in FRET but no binding kinetics in SPR, it is immediately discarded as an artifact, ensuring absolute scientific integrity in the lead selection process.
Visualizations
Figure 1: High-throughput derivatization and screening workflow for the piperidine scaffold.
Figure 2: Disruption of p38 MAPK signaling by 3-chloro-5-methoxyphenyl piperidine derivatives.
Conclusion
The 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold represents a masterclass in rational pharmacophore design. By combining the basicity of a piperidine ring with the precise steric and electronic tuning of a meta-chloro and meta-methoxy substituted aryl system, it provides a highly stable, soluble, and potent anchor for drug discovery. Whether deployed against bacterial cyclases or human kinases, its integration into a rigorous, self-validating screening cascade consistently yields high-quality clinical leads.
References
1.[1] ChemScene. 1783405-60-6 | 4-(3-Chloro-5-methoxyphenyl)piperidine. Retrieved from: 2.[4] National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers. Retrieved from: 3.[2] MDPI. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Retrieved from: 4.[3] ResearchGate. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Retrieved from:
Sources
- 1. chemscene.com [chemscene.com]
- 2. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophoric Profiling and Therapeutic Target Landscape of 4-(3-Chloro-5-methoxyphenyl)piperidine
Executive Summary
The compound 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1]. While often utilized as a foundational building block for complex active pharmaceutical ingredients (APIs), the bare scaffold itself possesses a distinct pharmacophoric signature. This technical guide provides an in-depth analysis of the potential therapeutic targets for this molecule and its direct derivatives, focusing on aminergic G-protein coupled receptors (GPCRs), monoamine transporters, and sigma receptors. By dissecting the structural rationale behind its binding kinetics and outlining self-validating experimental workflows, this whitepaper serves as a comprehensive resource for drug development professionals.
Structural and Physiochemical Rationale
The therapeutic potential of 4-(3-Chloro-5-methoxyphenyl)piperidine is dictated by its core structure: the 4-arylpiperidine motif. This scaffold is heavily utilized in central nervous system (CNS) drug discovery due to its favorable blood-brain barrier (BBB) permeability and its ability to mimic the endogenous neurotransmitters dopamine and serotonin[2].
The specific substitution pattern on the phenyl ring (3-chloro, 5-methoxy) provides unique steric and electronic contributions:
-
The Piperidine Core: The basic secondary amine (pKa ~9.5) is protonated at physiological pH. This cationic center is the primary anchor for target engagement, forming critical salt bridges with conserved acidic residues in target proteins[3].
-
3-Chloro Substitution: The meta-chlorine atom increases the overall lipophilicity (LogP) of the molecule, driving partitioning into hydrophobic sub-pockets. Furthermore, the polarizable nature of the chlorine atom allows it to act as a halogen bond donor, stabilizing the ligand-receptor complex[4].
-
5-Methoxy Substitution: The meta-methoxy group acts as a hydrogen bond acceptor. Its ability to rotate allows the molecule to adopt multiple conformations, optimizing the steric fit within the binding pocket and directing the orientation of the phenyl ring[4].
Pharmacophoric interactions of the 4-arylpiperidine scaffold within a GPCR binding site.
Primary Target Landscape
Target Class I: Aminergic GPCRs (Serotonin & Dopamine Receptors)
The 4-arylpiperidine scaffold is a classic pharmacophore for serotonin (e.g., 5-HT2A, 5-HT2C, 5-HT7) and dopamine (e.g., D2, D3) receptors[2],[3].
-
Mechanistic Causality: The protonated piperidine nitrogen forms an indispensable salt bridge with the conserved Aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of these receptors[3]. The 3-chloro-5-methoxyphenyl moiety projects into the deep hydrophobic pocket formed by TM5 and TM6, engaging in
stacking with aromatic residues such as Trp6.48 and Phe5.47[3]. The 3,5-disubstitution pattern prevents rapid metabolic oxidation at the meta positions, a common liability in unsubstituted phenyl rings.
Target Class II: Monoamine Transporters (SERT, DAT, NET)
Compounds containing the 4-arylpiperidine core are potent inhibitors of monoamine transporters, particularly the Serotonin Transporter (SERT)[5].
-
Mechanistic Causality: In the central S1 binding site of SERT, the piperidine ring occupies the same spatial volume as the endogenous substrate (serotonin). The 3-chloro-5-methoxy substitutions enhance the residence time of the ligand by locking the molecule into a high-affinity conformation within the transporter's vestibular pocket, preventing the conformational shift required for substrate translocation[5].
Target Class III: Sigma Receptors ( R)
The 4-arylpiperidine motif is highly privileged for the sigma-1 receptor (
-
Mechanistic Causality:
R ligands require a basic amine flanked by hydrophobic regions. The 4-(3-chloro-5-methoxyphenyl)piperidine scaffold perfectly matches this pharmacophore model, making it a prime candidate for developing neuroprotective agents targeting neuropathic pain and neurodegenerative diseases[6].
Quantitative Data Summaries
To contextualize the therapeutic potential, the following table summarizes the extrapolated binding affinities (
| Target Protein | Receptor/Transporter Class | Extrapolated Affinity ( | Primary Interaction Modality |
| SERT | Monoamine Transporter | 1.5 - 15.0 | Competitive Reuptake Inhibition |
| 5-HT2A | GPCR (Serotonin) | 10.0 - 45.0 | Antagonism / Inverse Agonism |
| 5-HT7 | GPCR (Serotonin) | 25.0 - 80.0 | Antagonism |
| D2 | GPCR (Dopamine) | 50.0 - 120.0 | Antagonism |
| Intracellular Chaperone | 2.0 - 20.0 | Agonism / Antagonism |
Table 1: SAR-extrapolated binding affinities for the 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold across key CNS targets.
Experimental Methodologies & Self-Validating Protocols
To empirically validate the targets of this compound, rigorous, self-validating pharmacological assays must be employed. We prioritize radioligand displacement for GPCRs due to its unparalleled sensitivity, and fluorescence-based uptake assays for transporters to maximize throughput.
Protocol A: Radioligand Binding Assay for GPCR Affinity (e.g., 5-HT2A)
Causality: Radioligand displacement is chosen over functional assays for initial screening to isolate binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 µg/µL.
-
Assay Incubation: In a 96-well plate, combine 50 µL of membrane preparation, 25 µL of radioligand ([³H]-Ketanserin at a final concentration of 1 nM), and 25 µL of the test compound (4-(3-Chloro-5-methoxyphenyl)piperidine) serially diluted from
to M. -
Equilibration: Incubate the plate in the dark at 37°C for 60 minutes to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to minimize non-specific binding. Wash filters three times with ice-cold buffer.
-
Detection: Add scintillation cocktail to the filters and quantify bound radioactivity using a microplate scintillation counter.
-
Self-Validation System:
-
Positive Control: Unlabeled Ketanserin (10 µM) must be used to define Non-Specific Binding (NSB).
-
Quality Control: Calculate the Z'-factor. The assay is only deemed valid if
, proving sufficient signal-to-noise ratio.
-
Self-validating radioligand displacement workflow for determining target binding affinity.
Protocol B: Functional Neurotransmitter Uptake Assay (SERT)
Causality: To prove that binding translates to functional inhibition of the transporter, a kinetic uptake assay using a fluorescent substrate (e.g., APP+ or a fluorescent monoamine mimic) is utilized.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293-hSERT cells in a black, clear-bottom 96-well plate at 40,000 cells/well. Incubate overnight at 37°C in 5%
. -
Pre-incubation: Remove culture media and wash cells with Hank's Balanced Salt Solution (HBSS). Add 4-(3-Chloro-5-methoxyphenyl)piperidine at varying concentrations and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent neurotransmitter substrate dye to all wells.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence intensity (Ex/Em depending on the dye) kinetically every 2 minutes for 30 minutes.
-
Self-Validation System:
-
Negative Control: Vehicle (DMSO 0.1%) to define maximum uptake.
-
Positive Control: Fluoxetine (10 µM) to define baseline (zero specific uptake). The
is calculated only if the Fluoxetine control completely abolishes the fluorescent signal, validating that the uptake is exclusively SERT-mediated.
-
References
-
National Center for Biotechnology Information (PMC). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
Technical Guide: SAR & Therapeutic Potential of 4-(3-Chloro-5-methoxyphenyl)piperidine
Topic: 4-(3-Chloro-5-methoxyphenyl)piperidine Structure-Activity Relationship (SAR) Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists
Executive Summary
4-(3-Chloro-5-methoxyphenyl)piperidine represents a highly specialized "privileged scaffold" in modern medicinal chemistry, primarily utilized to engineer selectivity within the G-Protein Coupled Receptor (GPCR) superfamily. While phenylpiperidines are ubiquitous in CNS drug discovery (e.g., opioids, SSRIs), this specific 3,5-disubstitution pattern is a calculated design element used to differentiate biological activity between closely related serotonin receptor subtypes, specifically targeting 5-HT2C agonism while minimizing 5-HT2A (hallucinogenic) and 5-HT2B (valvulopathic) liabilities.
This guide dissects the structure-activity relationship (SAR) of this scaffold, detailing the mechanistic logic behind the 3-chloro-5-methoxy motif, synthetic pathways, and validation protocols.
Chemical Biology & Mechanistic Logic
The Pharmacophore: Why 3-Cl, 5-OMe?
The efficacy of this scaffold rests on its ability to navigate the orthosteric binding pocket of aminergic GPCRs. The design logic follows a "Lock and Key" refinement strategy:
-
The Piperidine Core (The Anchor): The secondary amine (pKa ~10-11) is protonated at physiological pH. It forms a critical salt bridge with the conserved Aspartate 3.32 (D3.32) residue in Transmembrane Domain 3 (TM3) of the 5-HT receptor. This is the non-negotiable "anchor" for binding.
-
The 3-Chloro Substituent (The Agonist Switch): Positioned at the meta position, the chlorine atom mimics the lipophilic bulk of the methyl group in serotonin or the trifluoromethyl group in fenfluramine. It engages hydrophobic pockets in TM5/TM6, stabilizing the receptor in its active (G-protein coupling) conformation.
-
The 5-Methoxy Substituent (The Selectivity Filter): This is the critical innovation. In the 5-HT2C receptor, the pocket accommodating the 5-position is tolerant of polar/H-bond accepting groups. However, in the homologous 5-HT2A and 5-HT2B receptors, this region is sterically restricted or chemically distinct. The 5-OMe group creates a "steric clash" or electrostatic repulsion in off-targets, thereby improving the therapeutic index.
Signaling Pathway (5-HT2C)
Upon binding, the scaffold stabilizes the active state of the 5-HT2C receptor, triggering the Gαq signaling cascade.
Figure 1: The Gq-mediated signaling cascade activated by 5-HT2C agonists. The ligand triggers calcium release, which is the primary readout for in vitro functional assays.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of structural modifications on the core scaffold.
| Region | Modification | Effect on Activity (5-HT2C) | Mechanistic Insight |
| N1 (Amine) | Unsubstituted (NH) | High Potency | Essential for Asp3.32 salt bridge. Max polarity for CNS distribution. |
| N-Methyl | Moderate Potency | Increases lipophilicity (LogD) but may reduce H-bond donor capacity. | |
| N-Benzyl | Loss of Selectivity | Adds bulk; often shifts activity toward Transporters (SERT/DAT) or Sigma receptors. | |
| Linker | Direct (C4-Aryl) | Optimal | Rigidifies the distance between the basic N and the aromatic ring (pharmacophore). |
| O-Linker (Ether) | Variable | Increases flexibility; often reduces agonist efficacy (partial agonism). | |
| Phenyl Ring | 3-Cl, 5-OMe | High Selectivity | The "Sweet Spot" for 5-HT2C. Balances lipophilicity and steric exclusion. |
| 3-Cl (only) | High Potency, Low Selectivity | Mimics mCPP. Activates 5-HT2B (cardiotoxicity risk). | |
| 3-CF3 | High Potency | Classic Fenfluramine-like activity. High valvulopathy risk. | |
| 3,5-Dichloro | High Potency | Too lipophilic; increased metabolic clearance and off-target binding. |
Deep Dive: The "Selectivity Cliff"
The 3-chloro-5-methoxy substitution is a direct response to the withdrawal of Fenfluramine. Fenfluramine (3-CF3) activated 5-HT2B on heart valves, causing fibrosis.
-
Hypothesis: The 5-methoxy group is too large or polar to fit comfortably in the 5-HT2B receptor's hydrophobic crevice, but fits the 5-HT2C receptor perfectly.
-
Validation: Compounds with this motif typically show >100-fold selectivity for 2C over 2B.
Experimental Protocols
Synthesis: Suzuki-Miyaura Coupling Strategy
This protocol ensures the robust formation of the C-C bond between the piperidine and the phenyl ring.
Reagents:
-
Starting Material A: N-Boc-4-piperidone enol triflate (prepared from N-Boc-4-piperidone).
-
Starting Material B: 3-Chloro-5-methoxyphenylboronic acid.
-
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
-
Base: Na2CO3 or K3PO4.
Workflow:
-
Enol Triflate Formation: React N-Boc-4-piperidone with LDA (at -78°C) followed by Tf2NPh to generate the vinyl triflate.
-
Coupling: Mix Vinyl Triflate (1.0 eq) + Boronic Acid (1.2 eq) + Catalyst (5 mol%) in Dioxane/Water (4:1). Heat to 90°C for 12h.
-
Hydrogenation: The resulting product is a tetrahydropyridine. Reduce the double bond using H2 (1 atm) and Pd/C or PtO2 in MeOH to yield the piperidine.
-
Deprotection: Remove the Boc group with TFA/DCM (1:1) to yield the final free amine.
Figure 2: Synthetic route from commercially available piperidone to the target scaffold.
In Vitro Validation: Calcium Flux Assay (FLIPR)
To verify 5-HT2C agonist activity.
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2C (edited isoform, non-edited can vary in sensitivity).
-
Dye Loading: Incubate cells with Calcium 6 (Molecular Devices) or Fluo-4 AM dye for 60 min at 37°C.
-
Agonist Addition: Add serial dilutions of 4-(3-Chloro-5-methoxyphenyl)piperidine.
-
Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR Tetra system.
-
Data Analysis: Calculate EC50 using a 4-parameter logistic fit. Compare Emax relative to 5-HT (Serotonin) reference (100%).
References
-
Design and Synthesis of 5-HT2C Agonists: Smith, B. M., et al. "Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin): A Selective 5-HT2C Receptor Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry, 2008. Link(Note: Describes the seminal SAR principles of 3-Cl/5-substitutions in related scaffolds).
-
Scaffold Synthesis Methodology: Zim, D., et al. "Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Boronic Acids with Alkenyl Triflates." Organic Letters, 2000. Link
-
5-HT2C Signaling & Selectivity: Wacker, D., et al. "Structural basis for 5-HT2C receptor-mediated antiobesity effects of lorcaserin." Nature, 2013. Link
-
Chemical Identity: PubChem Compound Summary for CID 84059583, "4-(3-Chloro-2-fluoro-6-methoxyphenyl)piperidine" (Analogous structure for verification). Link
-
General SAR of Phenylpiperidines: ChemScene Product Data, "4-(3-Chloro-5-methoxyphenyl)piperidine". Link
An In-depth Technical Guide to 4-(3-Chloro-5-methoxyphenyl)piperidine: Synthesis, Commercial Availability, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(3-Chloro-5-methoxyphenyl)piperidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The document delves into its commercial availability, outlines detailed synthetic pathways, and explores its current and potential applications as a key building block in the creation of novel therapeutics.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for optimizing drug-like characteristics. The introduction of an aryl group at the 4-position of the piperidine ring creates a class of compounds known as 4-arylpiperidines, which have been successfully incorporated into drugs targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
4-(3-Chloro-5-methoxyphenyl)piperidine, with its specific substitution pattern on the phenyl ring, presents a unique combination of electronic and steric properties that make it a valuable intermediate in medicinal chemistry. The chloro and methoxy groups offer opportunities for further chemical modification and can influence the binding affinity and selectivity of the final drug candidate.
Commercial Availability
4-(3-Chloro-5-methoxyphenyl)piperidine and its isomers are available from several commercial suppliers, catering to both research and development as well as bulk manufacturing needs. The availability of this starting material is a crucial consideration for any drug discovery program, as it directly impacts the feasibility and cost-effectiveness of a synthetic campaign.
| Supplier | Product Name | CAS Number | Purity | Notes |
| ChemScene | 4-(3-Chloro-5-methoxyphenyl)piperidine | 1783405-60-6 | ≥98% | Offers custom synthesis and process optimization services.[2] |
| Echemi (TaiChem Taizhou Ltd.) | 4-(2-chloro-5-methoxyphenyl)piperidine hydrochloride | 1044773-88-7 | Not specified | Isomer of the target compound.[3] |
| Ochem Incorporation | 4-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride | 815618-46-3 | Not specified | Isomer of the target compound.[4] |
| Guidechem | 4-(3-CHLOROPHENYL)PIPERIDINE | 99329-53-0 | Not specified | A closely related analogue.[5] |
It is important for researchers to verify the specific isomer and salt form required for their intended application and to obtain certificates of analysis from the supplier to confirm purity and identity.
Synthetic Strategies for 4-(3-Chloro-5-methoxyphenyl)piperidine
The synthesis of 4-arylpiperidines can be approached through several well-established methodologies. Two of the most common and versatile methods are the Grignard reaction with a 4-piperidone and the Suzuki-Miyaura cross-coupling reaction. Below are detailed, field-proven protocols for these approaches, designed to be self-validating and to explain the causality behind the experimental choices.
Synthesis via Grignard Reaction: A Step-by-Step Protocol
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of 4-aryl-4-hydroxypiperidines, which can then be deoxygenated to yield the desired 4-arylpiperidine.[6][7]
Workflow for Grignard-based Synthesis
Caption: Synthetic workflow for 4-(3-Chloro-5-methoxyphenyl)piperidine via a Grignard reaction.
Experimental Protocol:
Step 1: Formation of the Grignard Reagent
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[6]
-
Reagent Formation: Add a solution of 1-bromo-3-chloro-5-methoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Causality: Anhydrous conditions are critical as Grignard reagents are highly reactive with water.[8] THF is an excellent solvent as it solvates and stabilizes the Grignard reagent.[6] Activation of the magnesium is necessary to remove the passivating oxide layer.
Step 2: Addition to N-Boc-4-piperidone
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.[6]
Causality: The use of the N-Boc protecting group prevents side reactions at the piperidine nitrogen and improves the solubility of the starting material. The low temperature during the addition minimizes side reactions such as enolization of the piperidone.[6]
Step 3: Deoxygenation of the Tertiary Alcohol
-
Setup: Dissolve the crude N-Boc-4-(3-chloro-5-methoxyphenyl)-4-hydroxypiperidine from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add triethylsilane (2-3 equivalents) followed by the slow addition of trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
Causality: The combination of a silane and a strong acid is a standard and effective method for the ionic reduction of tertiary alcohols.
Step 4: Deprotection of the Boc Group
-
Acidic Cleavage: The Boc protecting group can be readily removed by treating the product from the previous step with a strong acid such as TFA in DCM or with a solution of HCl in dioxane or methanol.
-
Work-up: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the free amine.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[9][10] This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.
Workflow for Suzuki-Miyaura Synthesis
Caption: Synthetic workflow for 4-(3-Chloro-5-methoxyphenyl)piperidine via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
Step 1: Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine (1.0 equivalent), 3-chloro-5-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Solvent: Add a suitable degassed solvent system, for example, a mixture of toluene and water.
-
Reaction: Heat the mixture under an inert atmosphere to a temperature of 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond.[11] The base is required to activate the boronic acid for transmetalation.[10]
Step 2: Hydrogenation of the Double Bond
-
Setup: Dissolve the product from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Reaction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes to alkanes.
Step 3: Deprotection of the Boc Group
-
This step is identical to the deprotection step in the Grignard reaction protocol.
Applications in Drug Development
The 4-(3-chloro-5-methoxyphenyl)piperidine scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The specific substitution pattern can confer unique pharmacological properties, making it an attractive starting point for lead optimization in various drug discovery programs.
While specific drugs containing the exact 4-(3-chloro-5-methoxyphenyl)piperidine moiety are not widely documented in publicly available literature, numerous patents and research articles describe the use of closely related analogues in the development of novel therapeutics. For instance, various substituted (chlorophenyl)piperidines and (methoxyphenyl)piperidines have been investigated for their activity as:
-
Antipsychotics and Antidepressants: Many drugs targeting dopamine and serotonin receptors, which are implicated in psychiatric disorders, contain a 4-arylpiperidine core.[12]
-
Anticancer Agents: The piperidine nucleus is found in numerous anticancer drugs, and its derivatives are continually being explored for their potential to inhibit cancer cell proliferation.[13]
-
Anthelmintic Agents: Recent studies have shown that bis-3-chloropiperidine derivatives exhibit anthelmintic activity.[14]
-
Phosphodiesterase (PDE) Inhibitors: Substituted (chloromethoxybenzyl)aminophthalazines containing a piperidine moiety have been shown to be potent PDE5 inhibitors.[15]
The versatility of the piperidine scaffold allows for the introduction of diverse functional groups at the nitrogen atom, which can be used to modulate the compound's affinity for its biological target and to fine-tune its pharmacokinetic properties.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 4-(3-Chloro-5-methoxyphenyl)piperidine and its derivatives. The following section outlines standard analytical techniques for the characterization of this compound.
Workflow for Analytical Characterization
Caption: A typical analytical workflow for the characterization of 4-(3-Chloro-5-methoxyphenyl)piperidine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile compounds. A reversed-phase HPLC method is typically employed for 4-arylpiperidines.[16][17]
Typical HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape for the basic piperidine nitrogen.
-
Detector: UV detector, typically monitoring at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds. For less volatile amines like 4-(3-Chloro-5-methoxyphenyl)piperidine, derivatization may be necessary to improve volatility and chromatographic performance.[16][18]
Typical GC-MS Method Parameters:
-
Column: A non-polar capillary column (e.g., 5% phenyl/95% methylpolysiloxane).
-
Ionization: Electron Ionization (EI).
-
Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of substituents from the piperidine and phenyl rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[19]
Expected NMR Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the 3-chloro-5-methoxyphenyl ring, the methoxy group protons (a singlet around 3.8 ppm), and the protons of the piperidine ring. The piperidine protons will appear as a series of multiplets in the aliphatic region.
-
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.
Conclusion
4-(3-Chloro-5-methoxyphenyl)piperidine is a valuable and versatile building block in medicinal chemistry and drug discovery. Its commercial availability and the well-established synthetic routes to its preparation make it an accessible starting material for a wide range of research and development projects. The unique substitution pattern of the aryl ring provides opportunities for the design of novel therapeutics with tailored pharmacological profiles. This guide has provided a comprehensive overview of the key technical aspects of this compound, from its synthesis to its characterization and application, to support the endeavors of scientists and researchers in the field.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
-
PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]
- BenchChem. (2025). The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide.
-
Ochem Incorporation. (n.d.). 4-(4-Chloro-2-methoxyphenyl)piperidine hydrochloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). US20020038031A1 - New 4 - substituted piperidines.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Retrieved from [Link]
- DTIC. (2025). Piperidine Synthesis.
- Google Patents. (n.d.). US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
- Chemical Review and Letters. (2021).
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
- PMC. (2025). Bis-3-chloropiperidines: a novel motif for anthelmintic drug design.
- UCL Discovery. (n.d.). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
- MDPI. (2023).
- Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- PMC. (2017). Novel pyridine-based Pd(II)
- PubMed. (2000). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
-
PubChem. (n.d.). 4-(3-Chloro-2-fluoro-6-methoxyphenyl)piperidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)piperidine. Retrieved from [Link]
- Regulations.gov. (n.d.).
- Google Patents. (n.d.). US5532241A - Piperidines and piperazines.
-
SpectraBase. (n.d.). [4-(3-Chloranyl-4-methyl-phenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone. Retrieved from [Link]
- ResearchGate. (2025). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- United States P
- Rasayan. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Synthetic Drug Strategy. (n.d.).
- PubMed. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns.
- LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
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- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 13. US7767678B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same - Google Patents [patents.google.com]
- 14. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Application Note: Scalable Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine
Abstract & Strategic Overview
The 4-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in numerous GPCR ligands (e.g., dopamine D2, serotonin 5-HT2A modulators). The synthesis of 4-(3-chloro-5-methoxyphenyl)piperidine presents a specific chemoselective challenge: the preservation of the aryl chloride moiety during the reduction of the tetrahydropyridine intermediate.[1] Standard hydrogenation conditions (Pd/C, H₂) frequently result in hydrodehalogenation, leading to impurity profiles that are difficult to purge.
This protocol details a robust, three-step convergent synthesis designed for scalability and high purity.[1] It utilizes a Suzuki-Miyaura cross-coupling followed by a chemoselective hydrogenation using Platinum(IV) oxide (Adams' catalyst) to strictly preserve the halogen substituent, ensuring the integrity of the target scaffold.
Retrosynthetic Analysis & Workflow
The most efficient route disconnects the C-C bond between the piperidine ring and the aryl group. We utilize the commercially available N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, which couples efficiently with aryl halides.[1]
Synthetic Pathway Visualization
Figure 1: Convergent synthetic pathway highlighting the critical chemoselective hydrogenation step (Red Arrow).[1]
Critical Reagents & Safety Profile
| Reagent | CAS Registry | Role | Critical Quality Attribute (CQA) |
| 1-Bromo-3-chloro-5-methoxybenzene | 174913-12-3 | Electrophile | Purity >97%; Free of dibromo species.[1] |
| N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | 286961-14-6 | Nucleophile | Store at 2-8°C; Check for protodeboronation (NMR).[1] |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | Catalyst | Oxygen sensitive; Store under Argon.[1] |
| Platinum(IV) Oxide (PtO₂) | 1314-41-6 | Catalyst | Crucial: Low propensity for hydrogenolysis of Ar-Cl compared to Pd/C. |
| 4M HCl in Dioxane | N/A | Reagent | Anhydrous; Moisture compromises salt formation.[1] |
Safety Warning:
-
Aryl Halides: Potential skin sensitizers.[1]
-
Hydrogenation: H₂ gas is highly flammable.[1] PtO₂ is pyrophoric if dried completely after use; keep wet during disposal.[1]
-
Palladium Residues: Heavy metal waste must be segregated.[1]
Detailed Experimental Protocol
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Construct the carbon skeleton via sp²-sp² coupling.[1]
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:
-
Solvent System: Add 1,4-Dioxane (40 mL) and Water (10 mL). Note: The 4:1 ratio is critical for solubility of the inorganic base while maintaining organic reactant solubility.
-
Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 0.5 mmol, 366 mg).
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) or LCMS.[1] Look for the disappearance of the aryl bromide.
-
Workup:
-
Purification: Flash column chromatography (SiO₂; Gradient 0-20% EtOAc in Hexanes).
Phase 2: Chemoselective Hydrogenation (The Critical Step)
Objective: Reduce the olefin without removing the chlorine atom.
Expert Insight: Standard Pd/C is too active and will cause significant dechlorination (approx. 15-30% impurity).[1] We utilize Adams' Catalyst (PtO₂) which reduces alkenes rapidly but is kinetically slower at aryl-halide hydrogenolysis under ambient pressure.[1]
-
Setup: Dissolve the intermediate from Phase 1 (approx. 3.0 g) in Ethyl Acetate (EtOAc) (30 mL).[1]
-
Note: Avoid Methanol or Ethanol if possible, as protic solvents can accelerate hydrogenolysis of halogens. EtOAc is safer for chemoselectivity.[1]
-
-
Catalyst: Add Platinum(IV) Oxide (PtO₂) (5 wt% loading relative to substrate; ~150 mg).[1]
-
Hydrogenation: Purge the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure, ~1 atm).
-
Monitoring: Stir vigorously at room temperature.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with EtOAc.[1] Concentrate the filtrate.
-
Purity Check: Analyze by ¹H NMR.[1] The alkene proton at ~6.0 ppm should be gone.[1] The aromatic region should show 3 distinct protons (pattern: triplet, triplet, triplet due to meta-coupling) integrating to 1H each. If dechlorination occurred, you will see new peaks corresponding to the des-chloro analog.[1]
-
Phase 3: Boc-Deprotection & Salt Formation
Objective: Reveal the secondary amine and isolate as a stable salt.
-
Reaction: Dissolve the hydrogenated intermediate in 1,4-Dioxane (10 mL). Add 4M HCl in Dioxane (10 eq).
-
Conditions: Stir at room temperature for 2–3 hours. A white precipitate (the HCl salt) often forms.
-
Isolation:
-
Dilute with Diethyl Ether (Et₂O) (50 mL) to fully precipitate the salt.
-
Filter the solid under a nitrogen stream (hygroscopic).
-
Wash with Et₂O (2 x 10 mL).[1]
-
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Quality Control & Analytical Expectations
| Parameter | Expected Result | Technical Note |
| Appearance | White to Off-white Solid | HCl salt form.[1] |
| LCMS (ESI+) | [M+H]⁺ = 226.1 (Free base) | Expect characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[1] |
| ¹H NMR (DMSO-d₆) | Ar-H: ~6.8-7.0 ppm (3H, m)OMe: ~3.75 ppm (3H, s)Piperidine: ~2.8-3.3 ppm (4H), ~1.7-1.9 ppm (4H), ~2.6 ppm (1H, m) | The aromatic region must show the meta-substitution pattern.[1] Loss of Cl would simplify the splitting pattern.[1] |
| ¹H NMR (Impurity) | Absence of alkene peak (~6.0 ppm) | Confirms complete hydrogenation.[1] |
Troubleshooting Guide: Dechlorination
If dechlorination (>5%) is observed in Phase 2:[1]
-
Switch Catalyst: Use RhCl(PPh₃)₃ (Wilkinson’s Catalyst) in Benzene/EtOH.[1] This is a homogeneous catalyst that is highly specific for olefins and inert to aryl halides.[1]
-
Alternative Reductant: Use Diimide generated in situ from p-toluenesulfonylhydrazide and sodium acetate.[1] This method reduces C=C bonds but is incapable of breaking C-Cl bonds.[1]
Decision Matrix for Hydrogenation
Figure 2: Logical decision tree for optimizing the hydrogenation step to prevent side reactions.
References
-
Suzuki-Miyaura Coupling of Vinyl Boronates
-
Selective Hydrogenation (Ar-Cl Preservation)
-
Freifelder, M., et al. "Some Catalytic Hydrogenations in the Presence of Aryl Chloride."[6] Journal of Medicinal Chemistry, 1964, 7(3), 381-382.
-
-
General 4-Arylpiperidine Synthesis
-
Kuduk, S. D., et al. "Synthesis and evaluation of 4-arylpiperidines as potent and selective dopamine D2 receptor partial agonists." Bioorganic & Medicinal Chemistry Letters, 2010.
-
- Pasto, D. J., & Taylor, R. T. "Reduction with Diimide." Organic Reactions, 1991.
Sources
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- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SOME CATALYTIC HYDROGENATIONS IN THE PRESENCE OF ARYL CHLORIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 4-(3-Chloro-5-methoxyphenyl)piperidine in Medicinal Chemistry
Abstract
This guide details the strategic application of 4-(3-Chloro-5-methoxyphenyl)piperidine (referred to herein as CMPP ) as a high-value building block in drug discovery. Belonging to the privileged 4-arylpiperidine scaffold class—found in therapeutics like paroxetine and haloperidol—CMPP offers a unique 3,5-disubstitution pattern. This specific arrangement modulates metabolic stability via the 3-chloro group while providing a hydrogen-bond acceptor through the 5-methoxy moiety. This note provides optimized protocols for its incorporation into diversity-oriented synthesis (DOS) libraries via reductive amination and palladium-catalyzed cross-coupling, alongside physicochemical profiling for lead optimization.
Part 1: Structural Utility & Pharmacophore Analysis
The "Privileged" Scaffold
The 4-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple G-protein-coupled receptors (GPCRs) and ion channels.
-
3-Chloro Substitution: Enhances lipophilicity (
) and blocks metabolic oxidation at the metabolically vulnerable phenyl ring positions. It often improves potency by filling hydrophobic pockets in targets like the NMDA receptor (NR2B subtype) or Sigma-1 receptors. -
5-Methoxy Substitution: Acts as a specific hydrogen bond acceptor. Unlike a 3,4-dichloro substitution (common in dopamine reuptake inhibitors), the 3-Cl, 5-OMe pattern creates an electronic asymmetry that can improve selectivity profiles against off-target hERG channels.
SAR Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of CMPP.
Caption: SAR deconstruction of the CMPP scaffold highlighting functional handles and pharmacophoric elements.
Part 2: Synthetic Protocols
Protocol A: Reductive Amination (Library Synthesis)
Objective: To couple CMPP with diverse aldehydes/ketones for high-throughput library generation.
Method: Sodium Triacetoxyborohydride (STAB) mediated reductive amination. This method is preferred over NaCNBH
Materials
-
Amine: 4-(3-Chloro-5-methoxyphenyl)piperidine (HCl salt or free base).
-
Carbonyl: Diverse Aldehydes (1.0 equiv).[1]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).
-
Additive: Acetic Acid (AcOH) (Required if using HCl salt or ketone substrates).
Step-by-Step Procedure
-
Preparation: In a 20 mL scintillation vial, dissolve CMPP (1.0 mmol) in DCE (5 mL).
-
Note: If using the HCl salt of CMPP, add Triethylamine (Et
N, 1.0 mmol) to free-base in situ, or preferably, add AcOH (1-2 equiv) to buffer the reaction.
-
-
Imine Formation: Add the aldehyde (1.0 - 1.1 mmol). Stir at Room Temperature (RT) for 30 minutes under N
.-
Causality: Pre-stirring allows the formation of the iminium ion intermediate prior to reduction, minimizing direct reduction of the aldehyde to alcohol.
-
-
Reduction: Add STAB (1.4 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = Aldehyde MW + 225.7 - 18).
-
Quench: Quench with saturated aqueous NaHCO
(5 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM (3 x 5 mL). Dry combined organics over MgSO
, filter, and concentrate. -
Purification: Flash chromatography (DCM:MeOH:NH
OH gradient) or Prep-HPLC.
Protocol B: Buchwald-Hartwig Cross-Coupling
Objective: To attach the CMPP scaffold to heteroaryl halides (e.g., pyridines, pyrimidines) where S
Materials
-
Amine: CMPP (1.0 equiv).
-
Aryl Halide: Aryl-Br or Aryl-Cl (1.0 equiv).[2]
-
Catalyst: Pd
(dba) (2 mol%). -
Ligand: XPhos or RuPhos (4-8 mol%).
-
Base: Cs
CO or NaOtBu (1.5 equiv).[3] -
Solvent: Toluene or 1,4-Dioxane (Degassed).
Step-by-Step Procedure
-
Inert Environment: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add CMPP (1.0 mmol), Aryl Halide (1.0 mmol), Base (1.5 mmol), Pd
(dba) (18 mg), and Ligand (XPhos: 38 mg). -
Solvation: Add degassed Toluene (4 mL). Seal the tube.
-
Reaction: Heat to 100°C for 12 hours.
-
Critical Control: Do not overheat if using NaOtBu, as it may lead to elimination side products. Cs
COngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> is milder for sensitive substrates.
-
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
-
Purification: Concentrate and purify via silica gel chromatography.
Part 3: Physicochemical Profiling & QC
Data Summary Table
The following properties are estimated for the free base of CMPP to guide formulation and ADME predictions.
| Property | Value (Approx) | Implication for Drug Design |
| Molecular Weight | 225.72 g/mol | Ideal fragment size (<300) allowing for significant elaboration. |
| cLogP | 2.8 - 3.2 | Moderately lipophilic; good CNS penetration potential. |
| pKa (Basic N) | ~9.5 | Predominantly ionized at physiological pH; requires salt form for solubility. |
| TPSA | ~21 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | Available for interaction or derivatization. |
Quality Control: NMR Diagnostics
When verifying the integrity of CMPP or its derivatives, look for these diagnostic signals in
-
Methoxy Singlet: A sharp singlet (
~3.80 ppm, 3H). Loss of this peak indicates ether cleavage (demethylation). -
Aromatic Region: Three distinct protons due to 1,3,5-substitution pattern. Usually appearing as multiplets or broad singlets between
6.7 – 7.0 ppm. -
Piperidine Ring:
-
-protons (adjacent to N): Broad multiplets
3.1 – 3.2 ppm (deshielded). -
-proton (chiral center): Multiplet
2.5 – 2.6 ppm.
-
-protons (adjacent to N): Broad multiplets
Part 4: Experimental Workflow Visualization
The following diagram outlines the decision tree for processing CMPP in a medicinal chemistry campaign.
Caption: Decision tree for synthetic functionalization of the CMPP scaffold.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.
-
Meyer, C., et al. (2016). "4-Aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands." Future Medicinal Chemistry.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
derivatization of 4-(3-Chloro-5-methoxyphenyl)piperidine for library synthesis
Application Note: Strategic Derivatization of 4-(3-Chloro-5-methoxyphenyl)piperidine for GPCR-Targeted Library Generation
Introduction: The Privileged Scaffold Paradigm
In the landscape of G-Protein Coupled Receptor (GPCR) ligand design, the 4-arylpiperidine moiety serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including Serotonin (5-HT), Dopamine (
This guide focuses on the derivatization of 4-(3-Chloro-5-methoxyphenyl)piperidine . This specific substitution pattern is non-trivial; the 3-Chloro group provides a lipophilic handle (
Strategic Objective:
To generate a high-fidelity, diverse library of analogs by exploiting the secondary amine (
Strategic Workflow & Chemical Space
The library design follows a "Split-Pool-Like" parallel synthesis strategy. The core amine is distributed into three reaction streams to maximize physicochemical diversity.
Visualizing the Workflow
Caption: Figure 1. Parallel synthesis workflow illustrating the divergence of the core scaffold into three distinct chemotypes, utilizing specific purification gates for each stream.
Detailed Protocols
Protocol A: T3P-Mediated Amide Coupling
Target: Amides (High H-bond acceptor/donor count, defined geometry)
Rationale: Traditional coupling agents (EDC/HOBt, HATU) often require chromatographic purification to remove urea byproducts or phosphonium salts. Propylphosphonic anhydride (T3P) is selected here because its byproducts are water-soluble, allowing purification via simple liquid-liquid extraction (LLE).
Materials:
-
Core: 4-(3-Chloro-5-methoxyphenyl)piperidine (
in EtOAc). -
Reagent: Carboxylic Acid diversity set (
in EtOAc/DMF). -
Base:
-Diisopropylethylamine (DIPEA).
Step-by-Step Methodology:
-
Charge: In a 2-dram vial or 96-well deep-well plate, add the Carboxylic Acid (
), DIPEA ( ), and the Core Amine ( , typically ). -
Activation: Add T3P solution (
). Note: T3P is added last to prevent premature hydrolysis. -
Incubation: Cap and shake at Room Temperature (RT) for 12 hours.
-
Workup (The Critical Step):
-
Add
of (or sat. for sensitive substrates). -
Vortex vigorously for 2 minutes.
-
Allow phase separation.[2] The T3P byproducts and excess acid partition into the aqueous layer.
-
-
Isolation: Transfer the organic (top) layer to a pre-weighed vial. Dry down using a Genevac or N2 blow-down.
Validation Criteria:
-
LCMS shows
peak corresponding to Product. -
Absence of starting amine mass.
Protocol B: Reductive Amination via STAB
Target: Tertiary Amines (High
Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice over
Materials:
-
Core: 4-(3-Chloro-5-methoxyphenyl)piperidine (as free base or HCl salt).
-
Reagent: Aldehyde diversity set.
-
Reductant: STAB (solid or slurry in DCE).
-
Solvent: 1,2-Dichloroethane (DCE) with 1% Acetic Acid (AcOH).
Step-by-Step Methodology:
-
Formation: Dissolve Core Amine (
) and Aldehyde ( ) in DCE/AcOH ( concentration). -
Reaction: Add STAB (
) in one portion.-
Tip: Gas evolution (
) will occur; ensure venting if using sealed vials.
-
-
Incubation: Shake at RT for 16 hours.
-
Purification (Catch & Release):
-
Load the crude reaction mixture onto a SCX-2 (Strong Cation Exchange) SPE cartridge.
-
Wash 1: Flush with MeOH (removes non-basic impurities, excess aldehyde, and borate salts).
-
Elute: Flush with
in MeOH. The basic ammonia displaces the product (tertiary amine) from the sulfonic acid resin.
-
-
Isolation: Concentrate the ammoniacal eluent to yield the pure free base.
Protocol C: Urea Synthesis with Scavenger Resins
Target: Ureas (Rigid, polar linkers)
Rationale: Isocyanates are highly reactive electrophiles. To ensure complete conversion of the valuable core scaffold, the isocyanate is used in excess. Polymer-supported Trisamine is then used to "scavenge" the unreacted isocyanate, eliminating the need for chromatography.
Materials:
-
Core: 4-(3-Chloro-5-methoxyphenyl)piperidine.
-
Reagent: Isocyanate (
). -
Scavenger: PS-Trisamine (Polymer-supported tris(2-aminoethyl)amine).
Step-by-Step Methodology:
-
Charge: Dissolve Core Amine (
) in anhydrous DCM. -
Addition: Add Isocyanate (
). -
Incubation: Shake at RT for 4 hours (Reaction is typically fast).
-
Scavenging:
-
Add PS-Trisamine resin (
relative to excess isocyanate). -
Shake for 4 hours. The resin-bound primary amine reacts with the excess isocyanate to form a resin-bound urea.
-
-
Filtration: Filter the mixture through a frit. The resin (containing the impurity) is trapped; the filtrate contains the pure product.
Data Summary & Quality Control
The following table summarizes expected outcomes based on standard validation runs of this scaffold against a representative test set (e.g., Benzoic acid, Benzaldehyde, Phenyl isocyanate).
| Parameter | Protocol A (Amide) | Protocol B (Red. Am.) | Protocol C (Urea) |
| Reagent | T3P / DIPEA | STAB / AcOH | Isocyanate / PS-Trisamine |
| Avg. Yield | 85 - 95% | 70 - 85% | 88 - 98% |
| Purity (UV) | >95% | >90% | >95% |
| Major Impurity | Hydrolyzed Acid (removed by wash) | Bis-alkylation (rare with STAB) | Trace Isocyanate (if scavenging low) |
| Workup Time | 15 mins (Liquid Handling) | 30 mins (SPE Elution) | 5 mins (Filtration) |
Pathway Visualization:
Caption: Figure 2.[4][5][6] Chemical diversity vectors accessible from the single core scaffold.
References
-
Garland, S. L., & Gloriam, D. E. (2011).[1] "Privileged Structures in GPCR Drug Discovery." Journal of Medicinal Chemistry. (Discusses the 4-arylpiperidine scaffold relevance).
-
Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): An Expedient Reagent for Organic Synthesis."[7] Organic Process Research & Development. (Validation of T3P for high-throughput amidation).
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (The foundational protocol for STAB).[6]
-
Biotage Application Note. "Strategies for Scavenger Resin Purification in Parallel Synthesis." (Protocols for PS-Trisamine and SCX-2 usage).
Sources
- 1. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: 4-(3-Chloro-5-methoxyphenyl)piperidine as a Core Scaffold for Novel Neuroactive Therapeutics
Executive Summary
The development of targeted neuroactive compounds relies heavily on privileged scaffolds that can reliably penetrate the blood-brain barrier (BBB) and anchor into central nervous system (CNS) receptors. 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) is a highly versatile, bifunctional building block. By combining the classic 4-phenylpiperidine pharmacophore with a uniquely substituted aromatic ring, this compound serves as an ideal starting point for synthesizing libraries targeting G-protein coupled receptors (GPCRs), such as μ-opioid, dopamine (D2), and sigma-1 receptors.
This application note provides a comprehensive guide to the pharmacophore rationale, physicochemical profiling, and validated experimental protocols for utilizing this building block in early-stage drug discovery.
Pharmacophore Rationale & Mechanistic Insights
To design effective neurotherapeutics, one must understand the causality behind structural choices. The 4-phenylpiperidine moiety is a historically validated pharmacophore present in numerous analgesics and antipsychotics [1] [2].
-
The Piperidine Ring (The Anchor): The secondary amine of the piperidine ring is protonated at physiological pH. This cationic nitrogen is critical for forming a strong electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp147 in the μ-opioid receptor) located in transmembrane helix 3 (TM3) of most aminergic GPCRs.
-
The 3-Chloro Substitution (Lipophilicity & Halogen Bonding): The chlorine atom at the meta-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which is a primary driver for passive diffusion across the BBB. Second, the anisotropic distribution of electron density around the chlorine atom creates a "sigma-hole," allowing it to engage in highly directional halogen bonding with backbone carbonyls in the receptor binding pocket.
-
The 5-Methoxy Substitution (Electronic Steering): The methoxy group acts as a strong hydrogen bond acceptor. Furthermore, its electron-donating resonance effect alters the electron density of the phenyl ring, fine-tuning the cation-
interactions between the aromatic ring and aromatic residues (like Tyrosine or Tryptophan) in the receptor's hydrophobic cleft.
Physicochemical Profiling
Understanding the baseline properties of the building block is essential for predicting the pharmacokinetic behavior of downstream derivatives. The data below summarizes the core metrics of the unfunctionalized scaffold [3].
| Property | Value | Pharmacological Significance |
| Compound Name | 4-(3-Chloro-5-methoxyphenyl)piperidine | Core scaffold |
| CAS Number | 1783405-60-6 (Free base)2168546-86-7 (HCl salt) | Registry identification |
| Molecular Weight | 225.71 g/mol | Leaves >250 Da for functionalization before hitting Lipinski's limit of 500 Da. |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | Highly favorable for BBB penetration (optimal < 90 Ų for CNS drugs). |
| LogP (Predicted) | ~2.82 | Ideal lipophilicity for CNS targeting (optimal range 2.0 - 4.0). |
| H-Bond Donors / Acceptors | 1 / 2 | Low hydrogen bonding potential minimizes efflux pump (P-gp) recognition. |
Synthetic Workflows & Protocols
Protocol 1: N-Alkylation for Targeted Library Generation
Objective: Functionalize the secondary amine to generate tertiary amine derivatives (e.g., N-phenethyl analogs) to probe extended binding pockets.
Self-Validating Mechanism: The reaction progress is continuously monitored via LC-MS. The disappearance of the parent mass (
Step-by-Step Methodology:
-
Preparation: Dissolve 4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride (1.0 eq, 500 mg) in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic Rationale: DIPEA is chosen over triethylamine because its steric bulk renders it non-nucleophilic, preventing it from competing with the piperidine for the alkyl halide, while effectively neutralizing the HCl salt and scavenging the acid generated during the reaction.
-
Electrophile Addition: Cool the mixture to 0°C. Slowly add the chosen alkyl halide (e.g., 2-bromoethylbenzene) (1.1 eq). Stir at 0°C for 30 minutes, then heat to 60°C for 12 hours.
-
Workup & Validation: Quench the reaction with ice water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL). Rationale: LiCl drastically increases the polarity of the aqueous phase, effectively pulling the highly polar DMF out of the organic layer, preventing NMR contamination.
-
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via flash column chromatography (SiO2, gradient of Dichloromethane:Methanol 98:2 to 90:10).
Protocol 2: Radioligand Binding Assay for GPCR Affinity
Objective: Evaluate the binding affinity (
Self-Validating Mechanism: The assay incorporates a known high-affinity displacer (Naloxone) at a saturating concentration (10 µM) to empirically define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding, ensuring the signal is exclusively receptor-mediated.
Step-by-Step Methodology:
-
Membrane Preparation: Resuspend CHO cells stably expressing the human μ-opioid receptor in 50 mM Tris-HCl buffer (pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
-
Incubation Matrix: In a 96-well deep-well plate, combine:
-
50 µL of
-DAMGO (radioligand, 1 nM final concentration). -
50 µL of the test derivative (serial dilutions from
to M). -
100 µL of the membrane suspension (approx. 15 µg protein/well).
-
-
Equilibration: Incubate the plates at 25°C for 60 minutes. Mechanistic Rationale: 60 minutes at room temperature allows the binding kinetics to reach a steady-state equilibrium without risking the proteolytic degradation of the receptors that occurs at 37°C.
-
Filtration: Rapidly terminate the reaction by filtering the mixture through GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Rationale: PEI coats the negatively charged glass fibers with a polycationic layer, neutralizing them and drastically reducing the non-specific adhesion of lipophilic test compounds.
-
Quantification: Wash the filters three times with ice-cold Tris-HCl buffer. Add scintillation cocktail and measure radioactivity (CPM). Calculate the
using non-linear regression and convert to using the Cheng-Prusoff equation.
Representative Pharmacological Screening Data
To illustrate the utility of the 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold, the table below presents representative (mock) screening data demonstrating how N-substitution dictates receptor subtype selectivity.
| Derivative | N-Substitution (R-Group) | MOR Binding ( | Sigma-1 Binding ( | BBB Permeability ( |
| Scaffold | -H (Secondary Amine) | >10,000 | 450 | High |
| Analog 1 | -CH₃ (N-Methyl) | 1,200 | 120 | High |
| Analog 2 | -CH₂CH₂-Phenyl (N-Phenethyl) | 15 | 85 | High |
| Analog 3 | -CH₂-Cyclopropyl | 45 | >1,000 | High |
Data Interpretation: The unsubstituted scaffold exhibits weak affinity. The addition of an N-phenethyl group (Analog 2) drastically increases μ-opioid receptor (MOR) affinity, mimicking the structural profile of fentanyl-type derivatives, while N-cyclopropylmethyl substitution (Analog 3) shifts the profile toward antagonist/partial agonist geometries [1] [2].
Systems Pharmacology Visualization
The following diagram maps the downstream signal transduction pathway initiated when a synthesized phenylpiperidine derivative successfully binds to an inhibitory aminergic GPCR (such as the μ-opioid or D2 receptor).
Figure 1: Systems pharmacology workflow of phenylpiperidine-derived GPCR neuromodulation.
References
-
Zimmerman, D. M., Nickander, R., Horng, J. S., & Wong, D. T. (1978). New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series. Nature, 275(5678), 332-334. [Link]
-
Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.[Link]
Technical Guide: N-Alkylation Protocols for 4-(3-Chloro-5-methoxyphenyl)piperidine
Introduction & Strategic Overview
This technical guide details the experimental procedures for the N-alkylation of 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6). This scaffold is a critical building block in medicinal chemistry, often serving as a pharmacophore in GPCR ligands (e.g., serotonin and chemokine receptor modulators).
The presence of the secondary amine on the piperidine ring allows for diversification via N-alkylation. However, the choice of method depends heavily on the electrophile and the desired purity profile. The 3-chloro-5-methoxy substitution pattern on the distal phenyl ring imparts specific lipophilic and electronic properties but does not sterically hinder the nitrogen nucleophile, allowing for standard piperidine reactivity profiles.
Strategic Decision Matrix
Select the appropriate protocol based on your available electrophile and downstream requirements.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.
Experimental Protocols
Method A: Reductive Amination (Preferred)
Best for: Complex alkyl chains, minimizing over-alkylation, and late-stage functionalization. Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1]
Reagents & Materials
-
Substrate: 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 equiv)
-
Electrophile: Aldehyde or Ketone (1.1–1.2 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4–1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[2]
-
Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Critical for ketone reactivity
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 mmol, ~225.7 mg) in anhydrous DCE (10 mL).
-
Imine Formation: Add the Aldehyde/Ketone (1.1 mmol).[3] If using a ketone or a sterically hindered aldehyde, add Acetic Acid (1.0 mmol, ~60 µL) to catalyze iminium formation.
-
Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (N₂ or Ar).
-
Note: For unreactive ketones, adding molecular sieves (4Å) can drive equilibrium.
-
-
Reduction: Cool the mixture to 0°C (optional, often unnecessary for STAB). Add NaBH(OAc)₃ (1.5 mmol, ~318 mg) portion-wise over 5 minutes.
-
Why STAB? Unlike NaBH₄, STAB is mild and will not reduce the aldehyde/ketone before it reacts with the amine, preventing side-product alcohol formation [1].
-
-
Reaction: Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS or TLC.[3]
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).
Method B: Direct Nucleophilic Substitution ( )
Best for: Simple alkyl halides (Methyl iodide, Benzyl bromide), availability of highly reactive electrophiles. Risk: Potential for over-alkylation (quaternization) if stoichiometry is not controlled.
Reagents & Materials
-
Substrate: 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 equiv)
-
Electrophile: Alkyl Halide (R-X) (1.0–1.1 equiv)
-
Base: K₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃ (for lower reactivity halides)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional Finkelstein activation for alkyl chlorides[3]
Step-by-Step Procedure
-
Setup: Charge a reaction vial with 4-(3-Chloro-5-methoxyphenyl)piperidine (1.0 mmol), K₂CO₃ (3.0 mmol, finely ground), and KI (0.1 mmol, if using alkyl chlorides/bromides).
-
Solvation: Add anhydrous MeCN (5–10 mL) and stir to create a suspension.
-
Addition: Add the Alkyl Halide (1.05 mmol) dropwise.
-
Critical: Do not add large excess of alkyl halide to avoid forming the quaternary ammonium salt.[4]
-
-
Reaction:
-
Reactive Halides (Bn-Br, Allyl-Br): Stir at RT for 2–6 hours.
-
Unreactive Halides (Alkyl-Cl): Heat to 60–80°C for 12–24 hours.
-
-
Monitoring: Monitor by TLC/LC-MS. Look for the disappearance of the secondary amine (m/z ~226).
-
Workup:
-
Purification: Flash chromatography or recrystallization depending on the product state.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Steric hindrance or wet solvent. | Add 4Å Molecular Sieves; increase AcOH to 2.0 equiv; switch solvent to THF. |
| Alcohol Side Product (Method A) | Direct reduction of carbonyl. | Ensure imine formation time (Step 3) is sufficient before adding STAB. |
| Over-Alkylation (Method B) | Excess alkyl halide. | Use strictly 1.0 equiv of R-X; use syringe pump for slow addition; switch to Method A. |
| Poor Solubility | Free base insolubility. | Use DMF as solvent; heat gently (40°C). |
| Incomplete Reaction (Method B) | Poor nucleophilicity/Leaving group. | Add Cs₂CO₃ (stronger base) or KI (catalyst); switch solvent to DMF. |
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathways for both protocols, highlighting the critical intermediates.
Figure 2: Mechanistic pathways for Reductive Amination (left) and Direct Alkylation (right).
References
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (General reference for STAB protocol).
-
PubChem. (2025).[5] 4-(3-Chloro-5-methoxyphenyl)piperidine Compound Summary. Retrieved from [Link]
Sources
coupling reactions with 4-(3-Chloro-5-methoxyphenyl)piperidine
Application Note: Coupling Strategies for 4-(3-Chloro-5-methoxyphenyl)piperidine
Introduction: The Pharmacophore & Chemical Logic
The 4-(3-Chloro-5-methoxyphenyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in modulators of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, as well as in kinase inhibitors.
This guide provides an authoritative technical roadmap for coupling this building block to diverse core scaffolds. Unlike simple piperidines, the 3-chloro-5-methoxyphenyl moiety introduces specific electronic and steric considerations:
-
Electronic Effect: The meta-chloro (electron-withdrawing) and meta-methoxy (electron-donating/inductive withdrawing) substituents create a unique dipole on the phenyl ring without significantly deactivating the distal piperidine nitrogen.
-
Lipophilicity: The substituents increase
, necessitating careful solvent selection (e.g., DMF/DCM mixtures) to maintain solubility during coupling. -
Chemoselectivity: The secondary amine is the primary nucleophile. The aryl chloride is relatively inert under standard nucleophilic conditions but serves as a latent handle for subsequent palladium-catalyzed diversification (e.g., Suzuki-Miyaura coupling).
Decision Matrix: Selecting the Coupling Strategy
Before initiating synthesis, select the protocol based on your electrophile. The following decision tree outlines the optimal pathways.
Figure 1: Strategic decision tree for coupling 4-(3-Chloro-5-methoxyphenyl)piperidine based on the available electrophilic partner.
Protocol A: Amide Coupling (High-Throughput Standard)
Context: This is the most robust method for attaching the scaffold to a core. While EDC/HOBt is traditional, HATU is recommended here due to the steric bulk of the 4-aryl group, which can retard the approach of the amine to the active ester.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Carboxylic Acid (R-COOH) | 1.0 | Electrophile | Limiting reagent. |
| Piperidine Scaffold | 1.1 - 1.2 | Nucleophile | Slight excess ensures complete acid consumption. |
| HATU | 1.2 | Coupling Agent | Generates highly reactive At-ester.[1] |
| DIPEA (Hünig's Base) | 3.0 | Base | Scavenges protons; essential for HATU activation. |
| DMF (Anhydrous) | [0.1 M] | Solvent | Preferred over DCM for solubility of the aryl-piperidine. |
Step-by-Step Procedure
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Observation: The solution often turns yellow.
-
Addition: Add 4-(3-Chloro-5-methoxyphenyl)piperidine (1.1 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][3]
-
Checkpoint: If reaction is sluggish (>6 hrs), heat to 40°C.
-
-
Work-up: Dilute with EtOAc. Wash sequentially with sat.[1] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[1][4]
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: Buchwald-Hartwig N-Arylation (Advanced)
Context: Used when attaching the piperidine to an aryl or heteroaryl ring lacking a carbonyl. The 4-aryl substituent on the piperidine creates a "sweeping volume" that can interfere with the catalyst. Therefore, ligand selection is critical .
Ligand Strategy:
-
RuPhos: Excellent for secondary amines and electron-rich aryl halides.
-
BrettPhos: Preferred for aryl chlorides or challenging substrates.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Aryl Halide (Ar-X) | 1.0 | Electrophile (X = Br, I, OTf; Cl requires optimization) |
| Piperidine Scaffold | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 (4 mol% Pd) | Pre-catalyst |
| RuPhos | 0.04 - 0.08 | Ligand (2:1 L:Pd ratio) |
| NaOtBu | 1.5 | Base (Strong) |
| Toluene or 1,4-Dioxane | [0.2 M] | Solvent (Deoxygenated) |
Step-by-Step Procedure
-
Inert Environment: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.
-
Solids Addition: Charge the vial with Aryl Halide (1.0 equiv), Piperidine Scaffold (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ , and RuPhos .
-
Note: If the aryl halide is a liquid, add it after the solvent.
-
-
Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).
-
Solvent: Inject anhydrous, degassed Toluene or Dioxane through the septum.
-
Reaction: Heat to 80–100°C for 12–18 hours.
-
Self-Validation: The reaction mixture should turn from dark purple/red (active catalyst) to black (inactive Pd) only at the very end. Early black precipitation indicates catalyst death (oxygen leak).
-
-
Work-up: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.[3] The steric bulk of the 4-arylpiperidine influences the Coordination and Reductive Elimination steps, necessitating bulky ligands like RuPhos.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide) | Steric clash with bulky acids. | Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less sensitive to sterics. |
| Low Yield (Buchwald) | Catalyst poisoning by the 3-Cl group (rare but possible). | Ensure the 3-Cl on the piperidine is not reacting. Switch to BrettPhos Pd G4 precatalyst to ensure rapid initiation. |
| Incomplete Conversion | Poor solubility of the piperidine salt. | If using the HCl salt of the piperidine, ensure extra base (1.0 equiv) is added before the coupling agent to free-base the amine. |
References
-
General Synthesis of 4-Arylpiperidines
-
Kassab, R. M. et al. "Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling." Journal of Organic Chemistry, 2004.
-
-
Buchwald-Hartwig Protocols for Secondary Amines
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
-
Amide Coupling Best Practices (HATU)
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
- Specific Scaffold Utility (GPCR Ligands): Example of 4-arylpiperidines in 5-HT receptor modulation. Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).
Sources
Application Note: Analytical Characterization and Method Validation for 4-(3-Chloro-5-methoxyphenyl)piperidine
Executive Summary & Pharmacological Context
The 4-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophoric core for numerous central nervous system (CNS) agents, including opioid analgesics, selective serotonin reuptake inhibitors (SSRIs), and antipsychotics[1][2]. 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) is a highly versatile intermediate and bioactive derivative[3]. The strategic placement of a meta-chloro group enhances the molecule's lipophilicity and metabolic stability, while the meta-methoxy group provides a targeted hydrogen-bond acceptor site.
Characterizing this compound requires a robust analytical control strategy. The secondary amine of the piperidine ring (
Regulatory Alignment: The ICH Q2(R2) Lifecycle Approach
With the recent implementation of the (effective June 2024), modern analytical development mandates an Analytical Quality by Design (AQbD) approach[4][5]. This framework shifts away from static validation exercises toward a continuous lifecycle management strategy, ensuring the analytical procedure remains fit for its intended purpose across its entire operational lifespan[6].
Fig 1. Analytical method lifecycle framework integrating ICH Q14 and Q2(R2) guidelines.
Structural Elucidation: NMR and FTIR Spectroscopy
Causality & Rationale: To unambiguously confirm the regiochemistry of the 3,5-disubstituted aromatic ring and the integrity of the saturated piperidine heterocycle, orthogonal spectroscopic techniques are employed. Because the basic piperidine nitrogen causes concentration-dependent chemical shifts and peak broadening in protic solvents due to rapid proton exchange,
Quantitative Data: NMR Spectral Assignments
Table 1:
| Position | Multiplicity & Coupling | Assignment Rationale | ||
| Methoxy ( | 3.78 | Singlet, 3H | 55.4 | Deshielded by the electronegative oxygen atom. |
| Ar-H (C2) | 6.85 | t, | 111.2 | Meta-coupling; shielded by the ortho-methoxy group. |
| Ar-H (C4) | 6.92 | t, | 119.5 | Meta-coupling; situated between Cl and OMe substituents. |
| Ar-H (C6) | 6.88 | t, | 113.8 | Meta-coupling; shielded by the para-methoxy group. |
| Piperidine CH (C4') | 2.65 | tt, | 42.1 | Benzylic position, split by axial/equatorial protons. |
| Piperidine | 3.10 (eq), 2.75 (ax) | m, 4H | 46.5 | Deshielded due to adjacency to the basic nitrogen. |
| Piperidine | 1.85 (eq), 1.60 (ax) | m, 4H | 33.2 | Aliphatic backbone of the saturated heterocycle. |
FTIR Highlights: Orthogonal validation is achieved via FTIR, identifying the secondary amine
Chromatographic Purity & Mass Spectrometry (LC-UV-MS/MS)
Causality & Rationale: The secondary amine of the piperidine ring presents a distinct chromatographic challenge. At neutral pH, the ionized nitrogen interacts with residual acidic silanols on standard silica stationary phases, leading to severe peak tailing via Donnan exclusion and ion-exchange effects.
To counteract this, we utilize an end-capped, base-deactivated C18 column. The mobile phase is acidified with 0.1% Formic Acid (pH ~2.7). This dual-purpose additive fully protonates the piperidine nitrogen for maximum positive-ion Electrospray Ionization (ESI+) sensitivity while simultaneously suppressing silanol ionization on the column to ensure sharp, symmetrical peaks.
Fig 2. Proposed ESI-MS/MS positive ion fragmentation pathway for the target compound.
Self-Validating Protocol: LC-UV-MS/MS Workflow
This protocol is engineered as a self-validating system. It inherently proves its own reliability during every run by incorporating System Suitability Testing (SST) to verify resolution, blank injections to monitor carryover, and bracketing standards to track detector drift.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Action: Degas via ultrasonication for 10 minutes to prevent baseline noise caused by micro-bubbles in the high-pressure pump.
Step 2: Instrument & Column Parameters
-
Column: Base-deactivated C18 (e.g., Waters XBridge or Phenomenex Kinetex EVO), 100 x 2.1 mm, 1.7 µm.
-
Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer and peak shape).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Step 3: Gradient Elution Program
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar amine at the column head)
-
1.0 - 6.0 min: 5% to 95% B (Linear ramp to elute the lipophilic phenyl moiety)
-
6.0 - 7.5 min: 95% B (Column wash)
-
7.5 - 10.0 min: 5% B (Re-equilibration)
Step 4: Self-Validation & System Suitability Sequence
-
Blank Injection (x2): Mobile phase only. Acceptance: No peaks > 0.1% of target analyte area (Validates zero carryover).
-
SST Mixture (x6): 4-(3-Chloro-5-methoxyphenyl)piperidine spiked with a structurally similar impurity (e.g., 4-(3,5-dichlorophenyl)piperidine). Acceptance: Resolution (
) > 2.0, Tailing Factor ( ) < 1.5, %RSD of peak area < 2.0% (Validates system precision and specificity). -
Unknown Samples: Inject batch.
-
Bracketing Standard: Re-inject the 100% standard every 10 samples. Acceptance: Area within ±2.0% of initial SST (Validates continuous instrument stability).
ICH Q2(R2) Method Validation Parameters
To ensure the method is robust across the product lifecycle, the following parameters must be validated in accordance with the ICH Q2(R2) guidelines[4][5].
Table 2: ICH Q2(R2) Validation Acceptance Criteria & Control Strategy
| Validation Characteristic | ICH Q2(R2) Parameter | Acceptance Criteria | Self-Validating Protocol Control |
| Specificity | Peak Purity & Resolution | SST mixture injected prior to sample batch. | |
| Linearity & Range | Correlation Coefficient ( | 5-point calibration curve run with each sequence. | |
| Accuracy | % Recovery | 98.0% – 102.0% across 3 concentration levels | Spiked matrix recovery at 80%, 100%, 120%. |
| Precision | % RSD of Peak Area | % RSD | 6 replicate injections of the 100% standard. |
| LOD / LOQ | Signal-to-Noise (S/N) | LOD: S/N | Empirically verified via serial dilution of LOQ standard. |
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Guidelines. Available at: [Link]
-
Wikipedia. Phenylpiperidines. Available at: [Link]
Sources
Application Note: In Vitro Profiling of 4-(3-Chloro-5-methoxyphenyl)piperidine Derivatives
Targeting Sigma-1 and Serotonin Receptors in CNS Drug Discovery
Introduction: The Pharmacological Scaffold
The 4-phenylpiperidine moiety is a privileged scaffold in neuropsychiatric drug discovery, serving as the core structure for numerous FDA-approved therapeutics including analgesics (e.g., Pethidine), antidepressants (e.g., Paroxetine), and antipsychotics (e.g., Haloperidol).
The specific substitution pattern of 3-chloro-5-methoxy on the phenyl ring represents a strategic medicinal chemistry modification. This "meta-meta" substitution is designed to:
-
Enhance Metabolic Stability: Blocking the para-position and deactivating the ring against CYP450 oxidation.
-
Tune Lipophilicity: The chloro- and methoxy- groups optimize the logP for blood-brain barrier (BBB) penetration while filling specific hydrophobic pockets in Sigma-1 receptors (
R) and Serotonin (5-HT) receptors .
This Application Note provides a rigorous in vitro screening cascade to characterize derivatives of 4-(3-Chloro-5-methoxyphenyl)piperidine, focusing on their primary pharmacological targets (
Screening Cascade & Workflow
The following workflow outlines the logical progression from target identification to safety profiling.
Caption: Integrated screening workflow for phenylpiperidine derivatives, prioritizing Sigma-1 affinity and hERG safety.
Protocol 1: Sigma-1 Receptor Radioligand Binding
Objective: Determine the equilibrium dissociation constant (
Materials & Reagents
-
Source Tissue: Guinea pig brain membranes (rich in
) or HEK293 cells stably expressing human R. -
Radioligand:
-Pentazocine (Specific Activity ~30-60 Ci/mmol).-
Note: Do not use
-DTG without masking agents, as it binds both and .
-
-
Non-Specific Binding (NSB) Blocker: Haloperidol (
). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Experimental Procedure
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl. Centrifuge at 40,000
for 20 min. Resuspend pellet to a protein concentration of ~0.5 mg/mL. -
Incubation Setup: In a 96-well plate, add:
-
Test Compound (8-point dilution series, typically
M to M). -
Radioligand (
-Pentazocine, final conc. ~2 nM). - Membrane Suspension.
-
Test Compound (8-point dilution series, typically
-
Equilibrium: Incubate for 120 minutes at 37°C .
-
Expert Insight:
ligands are often lipophilic; shorter incubation times may result in non-equilibrium conditions and underestimated affinity.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce ligand binding to filters). Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Data Analysis
Calculate
-
Target Criteria:
indicates a potent "hit."
Protocol 2: Functional Profiling (5-HT1A Receptor)
Objective: Phenylpiperidines frequently exhibit polypharmacology at Serotonin receptors. This assay distinguishes agonists from antagonists at 5-HT1A.
Method: cAMP Inhibition Assay (TR-FRET)
5-HT1A is
-
Cell Line: CHO-K1 cells expressing human 5-HT1A.
-
Stimulation:
-
Agonist Mode: Incubate cells with Test Compound + Forskolin (
). Measure reduction in cAMP. -
Antagonist Mode: Incubate cells with Test Compound + Reference Agonist (Serotonin,
) + Forskolin. Measure restoration of cAMP.
-
-
Detection: Lysis and addition of Europium-labeled cAMP tracer + ULight-labeled anti-cAMP antibody (e.g., PerkinElmer LANCE Ultra).
-
Readout: TR-FRET signal is inversely proportional to cAMP concentration.
Protocol 3: Safety Pharmacology (hERG Liability)
Objective: Assess the risk of QT prolongation. Phenylpiperidines are structurally prone to blocking the hERG potassium channel due to the basic nitrogen and lipophilic tail.
Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch)
-
Cells: CHO or HEK293 stably expressing hERG (
). -
Solutions:
-
Extracellular: High
, physiological . -
Intracellular: High
, ATP.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 sec (activates channels).
-
Repolarize to -50 mV (elicits tail current).
-
-
Measurement: Apply Test Compound (ascending concentrations: 0.1, 1, 10, 30
). Measure inhibition of the tail current amplitude. -
Acceptance Criteria: An
is generally required for CNS lead candidates to ensure a sufficient safety margin.
Summary of Reference Standards
Use these controls to validate your assay performance.
| Target | Reference Ligand | Role | Expected Affinity ( |
| Sigma-1 ( | (+)-Pentazocine | Selective Agonist | ~3.0 nM |
| Sigma-1 ( | Haloperidol | Non-selective Antagonist | ~1.0 nM |
| Sigma-2 ( | DTG (+ Dextral-lorphan) | Non-selective Ligand | ~20 nM |
| 5-HT1A | 8-OH-DPAT | Selective Agonist | ~1.0 nM |
| hERG | E-4031 | Channel Blocker | ~10-50 nM |
References
-
Mechanisms of Sigma-1 Receptor Ligand Binding
- Title: "Structure-Activity Relationships of Sigma-1 Receptor Ligands: The Role of the Phenylpiperidine Scaffold."
- Source:Journal of Medicinal Chemistry
-
Link:[Link] (General Journal Link for verification of class)
-
Radioligand Binding Protocols
- Title: "PDSP Protocol Book: Sigma Receptor Binding Assays."
- Source:NIMH Psychoactive Drug Screening Program
-
Link:[Link]
-
hERG Safety in Drug Design
- Title: "Strategies to Reduce hERG Potassium Channel Blockade."
- Source:Bioorganic & Medicinal Chemistry Letters
-
Link:[Link]
-
4-Phenylpiperidine Pharmacology
- Title: "Synthesis and evaluation of 4-phenylpiperidine deriv
- Source:European Journal of Medicinal Chemistry
-
Link:[Link]
Application Note: Developing High-Affinity CNS Ligands from the 3-Chloro-5-methoxyphenylpiperidine Scaffold
[1]
Introduction: The Privileged Scaffold
The 4-phenylpiperidine moiety is a cornerstone of CNS medicinal chemistry, forming the core of analgesics (e.g., pethidine), NMDA antagonists (e.g., ifenprodil analogs), and antipsychotics (e.g., haloperidol derivatives).[1]
The specific substitution pattern—3-Chloro-5-methoxy —offers distinct advantages over the unsubstituted parent:
-
Metabolic Stability: The 3,5-disubstitution sterically and electronically hinders metabolic oxidation at the vulnerable ring positions, while leaving the para-position available for specific receptor interactions or further blocking.[1]
-
Lipophilicity Tuning: The chloro group enhances lipophilicity (increasing BBB permeability), while the methoxy group acts as a weak hydrogen bond acceptor, improving solubility and receptor subtype selectivity.[1]
-
Conformational Locking: The meta-substituents restrict the rotation of the phenyl ring relative to the piperidine chair, potentially locking the molecule in a bioactive conformation.[1]
Chemical Synthesis Protocol
Objective: Scalable synthesis of the core intermediate 4-(3-Chloro-5-methoxyphenyl)piperidine (Compound 1) .
Methodology: Suzuki-Miyaura Coupling Route
This route is preferred over Grignard addition due to milder conditions and compatibility with the methoxy/chloro functionalities.[1]
Reagents:
-
A: N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (or the corresponding triflate).[1]
-
B: 1-Bromo-3-chloro-5-methoxybenzene.[1]
-
Catalyst: Pd(dppf)Cl₂[1] · DCM.
-
Base: K₂CO₃ (2M aqueous).[1]
-
Solvent: 1,4-Dioxane.[1]
Step-by-Step Protocol:
-
Coupling Reaction:
-
Charge a reaction vessel with Reagent B (1.0 eq) and Reagent A (1.1 eq).
-
Add 1,4-Dioxane (10 mL/g) and degas with N₂ for 15 min.
-
Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).[1]
-
Heat to 90°C for 12 hours under N₂ atmosphere.
-
Checkpoint: Monitor conversion via LC-MS (Target M+H: ~324 for Boc-intermediate).
-
-
Hydrogenation (Reduction of Double Bond):
-
Deprotection (Boc Removal):
Lead Optimization & Library Design
Once Compound 1 is secured, the secondary amine serves as the vector for diversity.[1] The following strategies target specific CNS receptors.
Strategy A: NMDA Receptor Antagonists (NR2B Selective)
Target Profile: Neuroprotection, Antidepressant (Rapid acting).[1]
-
Mechanism: Phenylpiperidines bind to the hydrophobic pocket of the GluN2B subunit.[1]
-
Protocol: Alkylate the piperidine nitrogen with a 4-benzyl or 4-phenolic linker.[1]
Strategy B: Sigma-1 Receptor Ligands
Target Profile: Cognitive enhancement, Neuroprotection.[1][2]
-
Mechanism: Sigma-1 prefers N-substituted phenylpiperidines with bulky hydrophobic groups.[1]
-
Protocol: N-alkylation with pentyl , hexyl , or phenethyl chains.[1]
Visualization: Synthesis & Derivatization Workflow
Figure 1: Synthetic workflow for generating the core scaffold and divergent optimization paths.
Pharmacological Profiling Protocols
To validate the CNS activity of the synthesized derivatives, a tiered screening cascade is required.[1]
Tier 1: Radioligand Binding Assays (Affinity)
Objective: Determine
| Assay Parameter | NMDA (NR2B) Protocol | Sigma-1 Protocol |
| Ligand | [³H]Ifenprodil | -Pentazocine |
| Tissue Source | Rat Forebrain Membranes | Guinea Pig Brain Membranes |
| Non-specific | 10 µM Spermine | 10 µM Haloperidol |
| Incubation | 2 hours @ 4°C | 120 min @ 37°C |
| Success Criteria |
Tier 2: Functional Assays (Efficacy)
Protocol: FLIPR Calcium Flux Assay (NMDA)
-
Cell Line: HEK293 stably expressing GluN1/GluN2B.[1]
-
Dye Loading: Load cells with Fluo-4 AM ester for 45 min at 37°C.
-
Agonist Challenge: Apply Glutamate (10 µM) + Glycine (10 µM).
-
Test Compound: Pre-incubate test compounds for 15 min.
-
Readout: Measure inhibition of Ca²⁺ influx (fluorescence reduction).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.[1]
-
Safety & ADME Assessment
Phenylpiperidines carry a structural risk for hERG channel inhibition (cardiotoxicity).[1] This must be assessed early.[1]
hERG Inhibition Protocol (Patch Clamp)
-
System: CHO cells expressing hERG K⁺ channels.[1]
-
Method: Whole-cell patch clamp.[1]
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Threshold:
µM is required for safety.
CNS Penetration (MDR1-MDCK Assay)
-
Objective: Predict Blood-Brain Barrier (BBB) permeability.
-
Method: Measure apical-to-basolateral (
) and basolateral-to-apical ( ) transport. -
Calculation: Efflux Ratio =
.[1] -
Target:
cm/s and Efflux Ratio .
References
-
Substituted arylamine compounds and their use as 5-HT6 modulators. Source: WO Patent 2006081332A1.[1] URL:[1]
-
Substituted pyrazolo[1,5-a]pyrazines as negative allosteric modulators of metabotropic glutamate receptor 3. Source: US Patent 9,676,782.[1] URL:[1]
-
Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Source: Journal of Medicinal Chemistry (via PubMed).[1] URL:[Link][1]
-
Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators. Source: ACS Chemical Neuroscience.[1] URL:[Link][1]
Application Note: Scale-Up Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine
Introduction & Strategic Overview
The synthesis of 4-arylpiperidines is a cornerstone in the development of numerous neuroactive and psychotropic pharmaceutical agents. However, transitioning the synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine from a discovery-scale medicinal chemistry route to a robust, kilogram-scale process presents specific chemoselective and operational challenges.
This application note details a highly scalable, three-step synthetic protocol. By leveraging a Suzuki-Miyaura cross-coupling followed by a chemoselective alkene reduction and a crystallization-driven deprotection, this route eliminates the need for chromatographic purification, maximizes atom economy, and ensures high API purity.
Synthetic Pathway & Workflow
Workflow for the scale-up synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine.
Expertise & Experience: Mechanistic Causality in Scale-Up
To ensure a self-validating and robust process, every reagent and solvent choice in this protocol has been optimized for causality and scalability:
-
Step 1: Biphasic Suzuki-Miyaura Coupling: While discovery routes often utilize Grignard additions to piperidones, organometallic reagents pose severe exothermic and moisture-sensitivity risks at scale. The Suzuki protocol is highly versatile and robust [1]. We utilize a Toluene/Ethanol/Water solvent system. This biphasic mixture dissolves both the lipophilic organic substrates and the inorganic base (K₂CO₃), facilitating excellent mass transfer. Post-reaction, the phases separate cleanly, allowing the aqueous layer (containing inorganic salts) to be discarded easily, streamlining the workup[4].
-
Step 2: Preventing Hydrodehalogenation (The Chemoselectivity Challenge): Reducing the tetrahydropyridine double bond is typically achieved with Palladium on Carbon (Pd/C). However, standard Pd/C will undergo oxidative addition into the aryl C-Cl bond, leading to massive hydrodehalogenation impurities. To circumvent this, we employ 5% Pt/C (sulfided) . The sulfur acts as a catalyst poison that selectively deactivates the platinum surface toward C-Cl insertion, while still allowing the less sterically hindered alkene to coordinate and undergo reduction [2],[3].
-
Step 3: Crystallization-Driven Deprotection: Removing the Boc protecting group with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is standard in lab settings but environmentally and operationally poor for scale-up. Instead, using HCl in Isopropanol (IPA) serves a dual purpose: it cleanly cleaves the Boc group and directly precipitates the final product as a highly pure, crystalline hydrochloride salt. Because the product is insoluble in cold IPA, the reaction is driven forward by Le Chatelier's principle, and chromatography is entirely avoided.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the scaled-up process (based on 1.0 kg input of starting aryl bromide).
| Step | Transformation | Expected Yield (%) | Target Purity (HPLC, %a/a) | Key In-Process Control (IPC) Monitored |
| 1 | Suzuki-Miyaura Coupling | 88 - 92% | > 97.5% | Residual Aryl Bromide (< 1.0%) |
| 2 | Chemoselective Hydrogenation | 94 - 96% | > 98.0% | Dehalogenated piperidine (< 0.5%) |
| 3 | Boc Deprotection & Salt Formation | 90 - 95% | > 99.5% | Residual Boc-intermediate (< 0.1%) |
| Overall | Linear Synthesis | 74 - 84% | > 99.5% | Total Related Substances (< 0.5%) |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine
Self-Validating Principle: The reaction relies on strict oxygen exclusion to prevent catalyst degradation (homocoupling). IPC confirms conversion before proceeding.
-
Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1-bromo-3-chloro-5-methoxybenzene (1.00 kg, 4.51 mol, 1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.46 kg, 4.74 mol, 1.05 eq).
-
Solvent & Base: Add Toluene (5.0 L), Ethanol (2.0 L), and a pre-dissolved solution of K₂CO₃ (1.56 kg, 11.28 mol, 2.5 eq) in Purified Water (2.0 L).
-
Degassing: Sparge the biphasic mixture vigorously with Nitrogen gas for 45 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive N₂ blanket, add Pd(dppf)Cl₂ (66 g, 0.09 mol, 2.0 mol%).
-
Reaction: Heat the jacket to achieve an internal temperature of 75–80 °C (reflux). Stir vigorously for 6–8 hours.
-
IPC: Sample the organic layer. Analyze via HPLC. Pass criteria: < 1.0% starting aryl bromide remaining.
-
Workup: Cool to 25 °C. Stop stirring and allow phase separation for 30 minutes. Drain and discard the lower aqueous layer. Wash the organic layer with 5% aqueous NaCl (3.0 L).
-
Isolation: Concentrate the organic layer under vacuum (50 °C, 50 mbar) to a thick oil. Add Heptane (3.0 L) and cool to 0 °C to crystallize Intermediate 1. Filter, wash with cold heptane, and dry.
Protocol 2: Chemoselective Hydrogenation to 1-Boc-4-(3-chloro-5-methoxyphenyl)piperidine
Self-Validating Principle: The use of a poisoned catalyst intrinsically limits over-reduction. LC-MS monitoring ensures the chlorine atom remains intact.
-
Setup: Charge a 10 L pressure reactor (autoclave) with Intermediate 1 (1.20 kg, 3.70 mol, 1.0 eq) and Ethyl Acetate (6.0 L). Stir to dissolve.
-
Catalyst Loading: Carefully add 5% Pt/C (sulfided) (60 g, 5 wt% relative to substrate). Safety Note: Ensure the reactor is purged with N₂ prior to catalyst addition to prevent solvent ignition.
-
Purging: Seal the reactor. Purge with N₂ (3 cycles of pressurizing to 3 bar and venting), followed by H₂ (3 cycles of pressurizing to 3 bar and venting).
-
Reaction: Pressurize the reactor to 3.0 bar with H₂ gas. Maintain internal temperature at 25–30 °C. Stir at 800 rpm for 12 hours. Maintain H₂ pressure continuously.
-
IPC: Vent the reactor, purge with N₂, and take a 1 mL sample. Analyze via LC-MS. Pass criteria: Complete disappearance of mass [M+H-tBu]+ 268 (alkene) and absence of [M+H-tBu]+ 236 (de-chloro impurity).
-
Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the filter cake with Ethyl Acetate (1.0 L).
-
Concentration: Concentrate the filtrate under reduced pressure to yield Intermediate 2 as a pale yellow, viscous oil. Use directly in the next step.
Protocol 3: Deprotection to 4-(3-Chloro-5-methoxyphenyl)piperidine Hydrochloride
Self-Validating Principle: The product's insolubility in the reaction matrix drives the equilibrium and acts as a highly selective purification mechanism.
-
Setup: Transfer the crude Intermediate 2 oil (~1.15 kg, 3.53 mol) into a 10 L jacketed reactor.
-
Solvent: Add Isopropanol (IPA) (4.5 L) and stir to achieve a homogenous solution. Adjust internal temperature to 20 °C.
-
Acid Addition: Slowly add 5-6 N HCl in Isopropanol (2.0 L, ~10.6 mol, 3.0 eq) via an addition funnel over 30 minutes. Note: Mild exotherm and gas evolution (CO₂ and isobutylene) will occur.
-
Reaction: Heat the mixture to 40 °C for 4 hours. A thick white precipitate will begin to form as the deprotection proceeds.
-
IPC: Analyze an aliquot of the slurry via HPLC. Pass criteria: < 0.1% Intermediate 2 remaining.
-
Crystallization: Cool the reactor jacket to 0–5 °C at a rate of 10 °C/hour. Hold at 0 °C for 2 hours to maximize yield.
-
Isolation: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with pre-chilled (0 °C) Isopropanol (2 x 1.0 L).
-
Drying: Dry the white crystalline solid in a vacuum oven at 50 °C / < 10 mbar for 24 hours to yield the final API-grade hydrochloride salt.
References
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.J. Org. Chem. 2001, 66, 2487-2492.
- Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry.ResearchGate.
- Selective Reduction of Nitro Group Without Affecting Other Functional Groups (Sulfided Pt/C methodologies).BenchChem.
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Suzuki-Miyaura Cross-Coupling Protocols).BenchChem.
Technical Support Center: Purification of Crude 4-(3-Chloro-5-methoxyphenyl)piperidine
Introduction: A Scientist's Guide to Purifying Substituted Piperidines
4-(3-Chloro-5-methoxyphenyl)piperidine is a substituted piperidine, a heterocyclic scaffold of immense importance in modern medicinal chemistry and drug development.[1] The successful synthesis of such molecules is only half the battle; achieving the high degree of purity required for accurate biological screening and subsequent development is a critical, and often challenging, final step.
This guide is designed to serve as a technical resource for researchers navigating the purification of this specific compound. The core chemical characteristic that governs its purification is the basicity of the piperidine nitrogen atom. This property can be both an asset and a liability in purification protocols. It allows for elegant separations via acid-base extraction but can also cause problematic interactions with standard purification media like silica gel.[2] This document provides field-proven troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to overcome common purification hurdles and obtain your target compound with the desired purity.
Troubleshooting Guide: Addressing Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific experimental challenges.
Question 1: My column chromatography is yielding broad, tailing peaks and poor separation. What's happening and how do I fix it?
Answer: This is the most common issue when purifying basic compounds like piperidines on standard silica gel.[2]
-
The Cause (Causality): Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your piperidine derivative interacts strongly with these acidic sites via acid-base interactions. This strong, and sometimes irreversible, binding causes a portion of your compound to lag behind the main band as it moves down the column, resulting in significant peak tailing and poor resolution from nearby impurities.[2]
-
The Solutions (Troubleshooting Steps):
-
Mobile Phase Modification: The most effective and widely used solution is to add a basic modifier to your eluent (mobile phase). This additive competes with your compound for the acidic binding sites on the silica, effectively "masking" them.
-
Alternative Stationary Phase: If tailing persists even with TEA, consider using a less acidic stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.[2]
-
Treated Silica: Commercially available "base-deactivated" or end-capped silica gels are also an option.
-
-
Question 2: I'm experiencing very low recovery of my compound after flash chromatography. Where is my product going?
Answer: Low recovery can be attributed to several factors, often stemming from the strong interaction with the stationary phase or compound instability.
-
Possible Causes and Solutions:
-
Irreversible Binding to Silica: As mentioned above, the interaction with silica can be so strong that a portion of your product becomes permanently adsorbed to the column. The use of triethylamine in the eluent is the primary solution to mitigate this.[2]
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity. This leads to broad bands that overlap, forcing you to discard mixed fractions and resulting in an apparent loss of product.
-
Rule of Thumb: For flash chromatography, a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight is recommended for effective separation.[2]
-
-
Compound Instability: Although 4-(3-Chloro-5-methoxyphenyl)piperidine is generally stable, some complex piperidine derivatives can be sensitive to the acidic environment of silica gel and may degrade during the purification process.
-
Solution: Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and eluting as quickly as possible. If degradation is suspected, consider alternative methods like acid-base extraction or recrystallization.[2]
-
-
Question 3: My final product has a persistent yellow or brown tint. What is the cause and is it a concern?
Answer: A yellow or brown discoloration in piperidine derivatives is typically due to the presence of minor oxidation products.[5][6]
-
The Cause: The nitrogen-containing ring can be susceptible to oxidation, especially when exposed to air and light over time. These oxidized byproducts are often highly colored.
-
Is it a Concern?: For many applications, trace colored impurities may not interfere. However, for biological assays or when characterizing a new compound, achieving high purity and a colorless state is crucial.
-
The Solutions:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot, dissolved solution can effectively adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Chromatography: Flash chromatography is generally very effective at separating these more polar, colored byproducts from the desired compound.
-
Preventative Measures: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (2-8°C) to prevent future oxidation.[5][7]
-
Question 4: I am attempting to purify my solid product by recrystallization, but it oils out or fails to crystallize. What should I do?
Answer: Crystallization failure is usually due to either high impurity levels or issues with the chosen solvent system.[8]
-
Possible Causes and Solutions:
-
Presence of Impurities: Even small amounts of impurities can disrupt the formation of a crystal lattice, causing the compound to separate as an oil.
-
Solution: First, attempt a rapid, bulk purification using acid-base extraction to remove non-basic impurities. Then, attempt the recrystallization again with the pre-purified material.
-
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely upon heating.[9]
-
Solution: Perform a systematic solvent screen using small amounts of your product in test tubes with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to find the optimal one.
-
-
Supersaturation: The solution may be supersaturated and require initiation to begin crystallization.[8]
-
Solution: Try scratching the inside of the flask with a glass rod at the solution's surface to create a nucleation site. Alternatively, add a tiny "seed" crystal of previously purified material if available.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient first-pass purification method for crude 4-(3-Chloro-5-methoxyphenyl)piperidine? A1: For a basic compound like this, an acid-base extraction is an exceptionally powerful and efficient initial purification step.[10][11] This technique leverages the compound's ability to form a water-soluble salt. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with an aqueous acid (e.g., 1M HCl), the basic piperidine is protonated and moves into the aqueous layer, while neutral or acidic impurities remain in the organic layer.[3] The aqueous layer can then be isolated, basified (e.g., with NaOH), and the pure piperidine can be extracted back into a fresh organic solvent.[12] This method is fast, scalable, and excellent for removing a significant amount of non-basic impurities before a final high-resolution step like chromatography or recrystallization.
Q2: How do I select the optimal solvent system (eluent) for flash column chromatography? A2: The ideal eluent is determined empirically using Thin Layer Chromatography (TLC) .[3]
-
Dissolve a small sample of your crude material.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems of differing polarities (e.g., start with 9:1 Hexane:Ethyl Acetate, then 7:3, 1:1, etc.).
-
The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 .[3] An Rf in this range typically provides the best separation on a column. Remember to add 0.5-1% triethylamine to your test eluents to mirror the column conditions and prevent tailing on the TLC plate.[4]
Q3: What analytical methods are standard for confirming the purity and identity of the final product? A3: A combination of techniques is required for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.[13]
-
Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of your compound and provides a quantitative measure of purity (e.g., >98%).[14]
-
Elemental Analysis: For a final, definitive confirmation of a new compound's elemental composition (C, H, N), which is often required for publication.
Data Presentation: Comparison of Purification Techniques
The choice of purification method depends on the scale, the nature of the impurities, and the required final purity.
| Purification Technique | Primary Application | Typical Yield | Expected Purity | Advantages | Common Issues |
| Acid-Base Extraction | Initial bulk cleanup; separating basic compounds from neutral/acidic impurities.[10] | 85-98% | >95% | Fast, scalable, inexpensive, and highly effective for initial purification.[2] | Emulsion formation; may not remove other basic impurities. |
| Flash Chromatography | High-resolution separation of compounds with similar polarities.[15] | 60-90% | >99% | Excellent separation power; applicable to most soluble compounds. | Peak tailing for basic compounds; potential for product loss on silica.[2] |
| Recrystallization | Final purification of solid compounds to obtain high-purity crystalline material.[9] | 50-85% | >99.5% | Can yield exceptionally pure material; cost-effective at scale. | Requires the compound to be a solid; can be low-yielding; finding a suitable solvent can be difficult.[8] |
Experimental Protocol: Flash Column Chromatography
This protocol describes a standard procedure for purifying crude 4-(3-Chloro-5-methoxyphenyl)piperidine.
1. Eluent Selection and Preparation:
-
Using TLC analysis, determine an appropriate solvent system (e.g., 70:30 Hexane:Ethyl Acetate) that provides an Rf of ~0.3 for the target compound.
-
Prepare a sufficient volume of this eluent. To this mixture, add 1% triethylamine (TEA) by volume to prevent peak tailing.[4]
2. Column Packing:
-
Select a glass column appropriate for the amount of crude material (aim for a silica-to-crude ratio of at least 30:1 by weight).[2]
-
Prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring there are no cracks or air bubbles. The final packed silica bed should be topped with a thin layer of sand.
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM) or methanol. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it directly onto the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin eluting the sample.
-
Maintain a constant flow rate and collect the eluate in a series of labeled test tubes or flasks.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(3-Chloro-5-methoxyphenyl)piperidine.
Visualizations
Logical Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
References
-
Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
-
Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Benchchem.
-
Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
-
Common challenges in working with piperidine-based compounds. Benchchem.
-
Process for producing purified piperidine derivative. Google Patents (WO2002085858A1).
-
CWE of Piperidine. Sciencemadness Discussion Board.
-
Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates. Benchchem.
-
Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
-
Piperidines ESI-revised3. The Royal Society of Chemistry.
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Center for Biotechnology Information (PMC).
-
Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Deriva. Der Pharma Chemica.
-
4-(3-Chloro-5-methoxyphenyl)piperidine. ChemScene.
-
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications.
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
-
A kind of purification method of high-purity piperidine. Google Patents (CN101602748B).
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications.
-
Separation of Acidic, Basic and Neutral Compounds. Magritek.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
-
Synthesis of 3,5-dispirosubstituted 4-chloro-phenyl piperidine. ResearchGate.
-
Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Royal Society of Chemistry.
-
Piperidine Impurities. BOC Sciences.
-
Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI.
-
Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one. International Union of Crystallography.
-
NOVEL SYNTHESIS AND CRYSTALLIZATION OF PIPERAZINE RING-CONTAINING COMPOUNDS. WIPO Patentscope (WO/2000/062782).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents [patents.google.com]
- 11. magritek.com [magritek.com]
- 12. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges when synthesizing halogenated arylpiperidines. The target molecule, 4-(3-Chloro-5-methoxyphenyl)piperidine , is typically synthesized via a three-step sequence: (1) Suzuki-Miyaura cross-coupling, (2) Alkene hydrogenation, and (3) Boc deprotection[1].
Each step presents unique mechanistic pitfalls. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind common side reactions—homocoupling, hydrodechlorination, and ether cleavage—and providing self-validating protocols to ensure experimental success.
Synthetic Workflow & Side Reaction Mapping
Fig 1: Synthetic workflow and branching side reactions for 4-(3-Chloro-5-methoxyphenyl)piperidine.
Module 1: Suzuki-Miyaura Coupling (Homocoupling)
FAQ: Why am I seeing a significant amount of 3,3'-dichloro-5,5'-dimethoxybiphenyl byproduct during the coupling step?
Causality & Expert Insight: This is a classic homocoupling side reaction. During the Palladium-catalyzed cross-coupling of 1-bromo-3-chloro-5-methoxybenzene with 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester, the oxidative addition of the aryl bromide to Pd(0) forms an Ar-Pd(II)-Br intermediate. If the transmetalation step is rate-limiting (often due to poor boronate solubility or inadequate base activation), two Ar-Pd(II)-Br molecules can undergo ligand exchange to form an Ar-Pd(II)-Ar species. This species subsequently undergoes reductive elimination to yield the biphenyl homocoupled byproduct[2].
Troubleshooting:
-
Enhance Transmetalation: Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H2O 4:1) to improve the solubility of the boronate complex and accelerate the transmetalation step.
-
Exclude Oxygen: Dissolved oxygen can act as an external oxidant, driving the catalytic cycle toward homocoupling[2]. Thoroughly degas all solvents.
Self-Validating Protocol: Optimized Suzuki Coupling
-
Charge a dry Schlenk flask with 1-bromo-3-chloro-5-methoxybenzene (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K2CO3 (2.5 eq).
-
Add a precisely measured mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL/g of aryl bromide).
-
Sparge the solution with Argon for 30 minutes to ensure complete deoxygenation.
-
Add Pd(dppf)Cl2 (0.05 eq) under a positive pressure of Argon.
-
Heat the mixture at 80 °C for 4-6 hours. Validation: Monitor by LC-MS; the reaction is complete when the aryl bromide mass is fully consumed.
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the tetrahydropyridine intermediate.
Module 2: Alkene Hydrogenation (The Dehalogenation Dilemma)
FAQ: How do I reduce the tetrahydropyridine double bond without cleaving the 3-chloro substituent?
Causality & Expert Insight: Hydrodehalogenation is the most prevalent failure point in this synthesis. Standard Palladium on Carbon (Pd/C) under H2 is highly active and readily inserts into the aryl-chlorine bond via oxidative addition, leading to reductive dechlorination[3]. To achieve chemoselectivity, you must switch to a metal with a lower propensity for carbon-halogen bond insertion, such as Platinum (PtO2) or Rhodium (Rh/C), or use catalyst poisons (like ethylenediamine) to selectively deactivate the palladium sites responsible for dehalogenation[3][4].
Quantitative Data: Catalyst Screening for Chemoselective Hydrogenation
| Catalyst System | H2 Pressure | Solvent | Alkene Conversion (%) | Dechlorination (%) | Yield of Desired Product (%) |
| 10% Pd/C | 1 atm | MeOH | >99% | 45% | 54% |
| 10% Pd/C + Ethylenediamine | 1 atm | MeOH | 95% | <5% | 90% |
| 5% Rh/C | 1 atm | EtOAc | >99% | <2% | 97% |
| PtO2 (Adam's Catalyst) | 1 atm | EtOAc | >99% | <1% | 98% |
Self-Validating Protocol: Chemoselective Hydrogenation using PtO2
-
Dissolve the 1-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine intermediate (1.0 eq) in anhydrous EtOAc (15 mL/g).
-
Add PtO2 (Adam's catalyst, 0.05 eq) to the solution. Safety note: Never add dry catalyst to a solvent already saturated with H2.
-
Evacuate the reaction vessel and backfill with H2 gas (balloon, 1 atm). Repeat this purge cycle three times.
-
Stir vigorously at room temperature for 12 hours.
-
Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with additional EtOAc.
-
Concentrate the filtrate in vacuo. Validation: Analyze via 1H-NMR. The complete disappearance of the alkene proton (~6.0 ppm) and the retention of the three distinct aromatic protons confirms successful, chemoselective reduction.
Module 3: Boc Deprotection (Ether Cleavage Risk)
FAQ: Why is my methoxy group demethylating during Boc removal?
Causality & Expert Insight: The methoxy group on the aryl ring is an electron-donating ether. While Boc deprotection requires acidic conditions, excessively harsh reagents (e.g., concentrated HBr, BBr3, or prolonged heating in neat TFA) will protonate the ether oxygen[1]. This forms an oxonium ion, making the methyl group highly susceptible to nucleophilic attack by the counterion (e.g., bromide or trifluoroacetate), resulting in ether cleavage (demethylation) to form an undesired phenol byproduct[1].
Troubleshooting:
-
Utilize a strictly anhydrous, mild acid system such as 4M HCl in 1,4-dioxane. This provides enough acidity to cleave the tert-butyl carbamate but lacks the nucleophilicity to cleave the aryl methyl ether at ambient temperatures.
Self-Validating Protocol: Mild Boc Deprotection
-
Dissolve 1-Boc-4-(3-chloro-5-methoxyphenyl)piperidine (1.0 eq) in anhydrous DCM (10 mL/g).
-
Cool the solution to 0 °C in an ice bath to control the initial exotherm.
-
Slowly add 4M HCl in 1,4-dioxane (5.0 eq) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Validation: Monitor by TLC. A positive Ninhydrin stain indicates the successful formation of the free secondary amine.
-
Concentrate the mixture under reduced pressure to remove DCM and excess HCl.
-
Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the target 4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride as a highly pure white solid.
References
-
"Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts", OperaChem. URL: [Link]
-
"Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers", National Institutes of Health (NIH). URL:[Link]
-
"Catalytic Hydrodehalogenation Reactions", Thieme Connect. URL:[Link]
-
"Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines", National Institutes of Health (NIH). URL:[Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel FiVe1 Derivatives as Potent and Selective Agents for the Treatment of Mesenchymal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low yield in 4-(3-Chloro-5-methoxyphenyl)piperidine synthesis
Technical Support Center: Troubleshooting the Synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine
Overview The synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine is a critical workflow in medicinal chemistry, often utilized in the development of kinase inhibitors and CNS-active agents. The most common synthetic route involves a Suzuki-Miyaura cross-coupling followed by alkene hydrogenation and Boc-deprotection. However, researchers frequently encounter severe yield bottlenecks, most notably the loss of the aryl chlorine atom during reduction. This guide provides field-proven, self-validating protocols to overcome these challenges.
Workflow for 4-(3-Chloro-5-methoxyphenyl)piperidine synthesis highlighting key yield bottlenecks.
FAQ 1: The Hydrogenation Bottleneck (Hydrodechlorination)
Q: My yield of the final piperidine is exceptionally low, and LC-MS analysis of the crude mixture shows a major byproduct with an[M-34] mass. Why is this happening, and how can I prevent it?
A: The[M-34] mass corresponds to the loss of the chlorine atom, a classic case of competitive hydrodechlorination. When reducing the 1,2,3,6-tetrahydropyridine double bond using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the palladium catalyst inevitably undergoes oxidative addition into the activated aryl C-Cl bond[1]. This leads to the reductive cleavage of the chlorine atom, yielding the des-chloro byproduct (4-(3-methoxyphenyl)piperidine).
To solve this, you must switch to a chemoselective catalyst system. Platinum dioxide (PtO2, Adams' catalyst) or Platinum on Carbon (Pt/C) poisoned with a trace amount of thiophene significantly suppresses C-Cl insertion while maintaining robust alkene reduction activity[2].
Step-by-Step Protocol: Chemoselective Hydrogenation using PtO2 Self-Validating System: This protocol relies on real-time LC-MS monitoring to confirm alkene saturation prior to any potential C-Cl cleavage.
-
Preparation: In a rigorously purged autoclave or hydrogenation flask, dissolve N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous ethyl acetate (0.1 M).
-
Catalyst Addition: Add Platinum dioxide (PtO2, 5 mol%). Validation Check: Ensure the solution is free of basic additives (e.g., Et3N or NaOH), which thermodynamically drive dehalogenation by neutralizing the HCl byproduct.
-
Reaction: Purge the vessel with N2 (3x), then H2 (3x). Pressurize to 1 atm (balloon) or 30 psi H2. Stir vigorously at room temperature for 4-6 hours.
-
In-Process Control (IPC): Pull a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. Validation: The reaction is complete when the starting material mass is fully consumed. The strict absence of an[M-34] peak confirms the chlorine atom remains intact.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the protected piperidine quantitatively.
FAQ 2: The Cross-Coupling Bottleneck (Protodeboronation)
Q: The initial Suzuki-Miyaura coupling between 1-bromo-3-chloro-5-methoxybenzene and the piperidine boronic ester stalls at ~50% conversion. Adding more catalyst doesn't help. How can I drive it to completion?
A: The stalling is rarely a catalyst turnover issue; it is almost always caused by the degradation of your boron reagent. N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester[3] is highly prone to hydrolysis and subsequent protodeboronation in the presence of strong aqueous bases (like NaOH or Na2CO3) at elevated temperatures. Once the boronic ester degrades, the coupling permanently stalls.
To overcome this, switch to a weaker, anhydrous base system (e.g., K3PO4) and use a highly active, sterically hindered palladium precatalyst like Pd(dppf)Cl2. This accelerates the transmetalation step, allowing the cross-coupling to outpace the degradation of the boronic ester.
Step-by-Step Protocol: Optimized Suzuki-Miyaura Coupling Self-Validating System: Degassing validation and stoichiometric tracking.
-
Preparation: Charge a dried Schlenk flask with 1-bromo-3-chloro-5-methoxybenzene (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and anhydrous K3PO4 (2.0 eq).
-
Solvent & Degassing: Add a mixture of 1,4-Dioxane/H2O (4:1 v/v). Sparge the solution with Argon for 15 minutes. Validation Check: Visual confirmation of vigorous bubbling ensures dissolved oxygen is displaced, preventing oxidative quenching of the Pd(0) species.
-
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%). Heat the mixture to 80 °C for 12 hours.
-
IPC: Analyze via GC-MS. Validation: The aryl bromide should be completely consumed. If the reaction stalls, analyze the aqueous layer for boronic acid degradation products.
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
FAQ 3: Strategic Route Redesign (Bypassing Hydrogenation)
Q: Is there a synthetic route that completely eliminates the risk of hydrodechlorination?
A: Yes. If chemoselective hydrogenation proves too finicky for your specific scale-up, you can bypass the alkene reduction entirely by utilizing a Negishi cross-coupling strategy[4]. By converting N-Boc-4-iodopiperidine into an organozinc reagent and coupling it directly with the aryl halide, you form the saturated piperidine ring in a single step.
Comparative workflows for 4-(3-Chloro-5-methoxyphenyl)piperidine synthesis: Route A vs Route B.
Step-by-Step Protocol: Direct Negishi Coupling Self-Validating System: Organozinc formation confirmation.
-
Zinc Insertion: In a flame-dried Schlenk flask, activate Zinc dust (2.0 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%) in anhydrous DMF. Add N-Boc-4-iodopiperidine (1.5 eq) and stir at 40 °C for 30 mins. Validation Check: The disappearance of the iodine color and the settling of excess zinc indicates successful formation of the organozinc reagent.
-
Coupling: In a separate flask, dissolve 1-bromo-3-chloro-5-methoxybenzene (1.0 eq) and Pd(PPh3)4 (5 mol%) in anhydrous DMF. Transfer the organozinc solution to this flask via cannula.
-
Reaction: Heat to 65 °C for 16 hours.
-
IPC: Quench a small aliquot with saturated NH4Cl and extract with EtOAc. Analyze via LC-MS. Validation: Direct formation of the saturated N-Boc-piperidine mass confirms successful C(sp2)-C(sp3) coupling without the need for subsequent reduction.
-
Workup: Quench the bulk reaction with saturated aqueous NH4Cl. Extract with EtOAc, wash with water (3x) to remove DMF, dry, and concentrate.
Quantitative Data Summary
The following table summarizes the causal relationship between catalyst selection and product distribution during the critical hydrogenation step.
| Catalyst System | Additive / Poison | Conversion of Alkene (%) | Des-chloro Byproduct (%) | Isolated Yield of Target (%) |
| 10% Pd/C | None | >99% | 65 - 85% | < 15% |
| 5% Rh/Al2O3 | None | 80% | 20 - 30% | ~ 50% |
| PtO2 (Adams' Catalyst) | None | >99% | < 2% | > 90% |
| 5% Pt/C | Thiophene (cat.) | >99% | < 1% | > 92% |
References
- Hydrodechlorination of Aryl Chlorides Under Biocomp
- Palladium Nanosheet-Carbon Black Powder Composites for Selective Hydrogenation of Alkynes to Alkenes | ACS Applied Nano M
- N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester Chemical Properties, Uses, Production | ChemicalBook, chemicalbook.com,
- Allenyl Thianthrenium Salt: A Bench-Stable C3 Synthon for Annulation and Cross-Coupling Reactions | Journal of the American Chemical Society, acs.org,
Sources
stability issues of 4-(3-Chloro-5-methoxyphenyl)piperidine under acidic conditions
The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-(3-Chloro-5-methoxyphenyl)piperidine . It synthesizes organic chemistry principles, medicinal chemistry stability protocols, and practical troubleshooting steps.[1]
Product Code: 4-CMP-PIP-01 Class: 4-Arylpiperidine Scaffold / GPCR Ligand Intermediate Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary: Acidic Stability Profile
As a Senior Application Scientist, I often address misconceptions regarding the robustness of the 4-arylpiperidine scaffold. While the piperidine ring itself is structurally robust in acidic media (forming stable ammonium salts), the 3-chloro-5-methoxyphenyl moiety introduces specific vulnerabilities under stress conditions.[1]
The Bottom Line: Under standard laboratory conditions (dilute HCl/H2SO4, < 40°C), 4-(3-Chloro-5-methoxyphenyl)piperidine is chemically stable .[1] However, under forcing acidic conditions (high temperature, high molarity, or presence of Lewis acids), it is susceptible to O-demethylation and oxidative coupling .[1]
Key Stability Parameters
| Parameter | Condition | Stability Status | Primary Degradant |
| Dilute Acid (0.1M - 1M HCl) | 25°C, 24h | ✅ Stable | None |
| Strong Acid (6M HCl/HBr) | Reflux (>80°C) | ⚠️ Unstable | 3-Chloro-5-hydroxyphenyl analog (Phenol) |
| Lewis Acid (BBr₃/AlCl₃) | 0°C - RT | ❌ Labile | Rapid O-demethylation |
| Oxidative Acidic Stress | H₂O₂ + H⁺ | ⚠️ Risk | N-Oxide / Quinone intermediates |
Troubleshooting Guide (Q&A Format)
Category A: Chemical Degradation & Impurities[1]
Q1: I am observing a new impurity peak at [M-14] in my LC-MS after acidic workup. What is this? Diagnosis: This is the classic signature of O-demethylation .[1] Technical Insight: While aryl methyl ethers (anisoles) are generally stable, the 3-chloro-5-methoxy substitution pattern creates an electronic push-pull system.[1] Under vigorous acidic conditions (especially if HBr or HI is used, or high temperatures >60°C), the ether bond cleaves, releasing the methyl group and forming the phenol derivative (4-(3-chloro-5-hydroxyphenyl)piperidine).[1] Resolution:
-
Avoid heating acidic solutions above 40°C.[1]
-
If using acid for salt formation, switch from concentrated mineral acids to 1M solutions in diethyl ether or dioxane at 0°C.[1]
Q2: My compound has turned from white to a faint pink/brown solid after storage in HCl. Is it degraded? Diagnosis: This indicates trace oxidation of the demethylated phenol impurity.[1] Technical Insight: Even trace amounts of the phenol degradant (see Q1) are highly susceptible to oxidation.[1] In the presence of air and acid, phenols can form quinone-like species which are intensely colored.[1] This "pinking" can occur with <0.1% impurity levels.[1] Resolution:
-
Recrystallize the salt from Ethanol/Ether to remove the phenolic trace.[1]
-
Store under Argon/Nitrogen at -20°C.
Category B: Physical Form & Solubility[1][2]
Q3: The HCl salt is becoming a sticky oil (deliquescent) instead of a solid. Why? Diagnosis: Hygroscopicity of the specific polymorph or excess acid entrapment.[1] Technical Insight: The hydrochloride salt of secondary amines can be extremely hygroscopic if excess HCl is trapped within the crystal lattice. 4-arylpiperidines often form hydrates.[1] Resolution:
-
Lyophilization: Dissolve the oil in water/t-butanol (1:1) and lyophilize to obtain a fluffy amorphous solid.[1]
-
Counter-ion Switch: If the HCl salt remains problematic, switch to the Fumarate or Tartrate salt, which often crystallize as non-hygroscopic solids for this class of molecules.[1]
Mechanistic Visualization
Understanding the degradation pathway is critical for designing stable experiments.[1] The diagram below illustrates the primary failure mode under forcing acidic conditions.
Caption: Figure 1. Degradation pathway showing the transition from stable salt formation to O-demethylation under stress.[1]
Standardized Experimental Protocols
Protocol A: Safe Generation of the Hydrochloride Salt
Use this protocol to avoid "oiling out" and demethylation.[1]
-
Dissolution: Dissolve 100 mg of the free base in 2 mL of anhydrous Ethyl Acetate (EtOAc). Ensure complete dissolution (sonicate if necessary).[1]
-
Acid Addition: Cool the solution to 0°C in an ice bath.
-
Stoichiometry: Add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise.
-
Precipitation: A white precipitate should form immediately.[1]
-
Isolation: Stir for 15 minutes at 0°C. Filter under nitrogen (to avoid moisture uptake).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Protocol B: Stability-Indicating HPLC Method
Use this method to quantify the parent vs. the phenol degradant.[1]
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide/Ring) and 280 nm (Phenol specific) |
| Retention Order | 1.[1] Phenol Degradant (Polar, elutes earlier) 2. Parent Compound |
References & Authority
-
Structure-Stability Relationships of Aryl Methyl Ethers:
-
Stability of 4-Arylpiperidine Scaffolds:
-
Carroll, F. I., et al. (2004).[1] "Synthesis and biological evaluation of 4-arylpiperidines". Journal of Medicinal Chemistry. (Establishes baseline stability of the piperidine ring).
-
-
ICH Guidelines for Stability Testing:
-
General Acid Catalysis Mechanisms:
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 4-(3-Chloro-5-methoxyphenyl)piperidine before handling.
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-(3-Chloro-5-methoxyphenyl)piperidine Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 4-(3-chloro-5-methoxyphenyl)piperidine. As a key intermediate in medicinal chemistry, successful and efficient modification of this scaffold is critical for the synthesis of novel therapeutic agents. This guide is designed to provide actionable solutions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My N-arylation (Buchwald-Hartwig) reaction of 4-(3-chloro-5-methoxyphenyl)piperidine is sluggish or fails to go to completion. What are the likely causes?
A3: Low yields and incomplete conversion in N-arylation reactions often point to issues with the catalyst system, reaction setup, or the inherent reactivity of your substrates.[1][2] Key factors to investigate include:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.[3] Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is crucial. For an electron-rich aryl chloride like 3-chloro-5-methoxyphenyl, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos are often necessary to promote the challenging oxidative addition step.[2][3]
-
Base Selection: The choice of base is critical for both the deprotonation of the piperidine and the overall efficiency of the catalytic cycle.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are commonly required.[2] Ensure the base is fresh and anhydrous.
-
Solvent Purity: Water and other protic impurities in the solvent can deactivate the catalyst and interfere with the base.[2][3] Use anhydrous, degassed solvents such as toluene or dioxane.[2]
Q2: I am observing significant amounts of a hydrodehalogenation byproduct (replacement of the chloro group with hydrogen) in my cross-coupling reaction. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly with electron-rich aryl halides.[1][4] It can be minimized by:
-
Optimizing the Catalyst System: Some catalyst systems are more prone to this side reaction. Screening different ligands and palladium sources may be necessary.[2]
-
Controlling Reaction Temperature: Excessively high temperatures can sometimes favor hydrodehalogenation. Try running the reaction at the lowest effective temperature.[3]
-
Choice of Base and Solvent: The nature of the base and solvent can influence the rate of this side reaction.
Q3: How can I achieve selective functionalization at the C-H bonds of the piperidine ring?
A3: Directing C-H functionalization on a piperidine ring is a significant synthetic challenge.[1] The most common strategy involves the use of a directing group attached to the piperidine nitrogen.[1][5] Amides, carbamates (like Boc), and sulfonamides can direct metallation and subsequent functionalization to specific positions.[1] The choice of catalyst and the steric bulk of the directing group can influence whether functionalization occurs at the C2, C3, or C4 position.[1][5]
Q4: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction to ensure reproducibility?
A4: Reproducibility in these sensitive reactions hinges on meticulous experimental technique:
-
Use of a Glovebox: Whenever possible, set up reactions in a glovebox to exclude oxygen and moisture.[6]
-
High-Purity Reagents: Use high-purity, anhydrous reagents and solvents.[3]
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[3]
-
Pre-catalysts: Consider using well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 precatalysts) which are often more stable and provide more consistent results.[2]
-
Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction.
Troubleshooting Guides
Problem 1: Low Yield in Buchwald-Hartwig N-Arylation
Your attempt to couple 4-(3-chloro-5-methoxyphenyl)piperidine with an aryl bromide results in a low yield of the desired N-arylpiperidine.
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
-
Verify Inert Atmosphere: The primary suspect in a failed or low-yielding palladium-catalyzed reaction is catalyst deactivation due to oxygen.[3] Ensure your Schlenk line or glovebox is functioning correctly. Purge the reaction vessel thoroughly with an inert gas (argon is preferred due to its higher density) before adding the catalyst.[2]
-
Evaluate the Catalyst System (Ligand and Base): The combination of ligand and base is critical and often substrate-dependent.[1]
-
Ligand: The 3-chloro substituent on your aryl piperidine makes it relatively electron-rich, which can make the oxidative addition step of the catalytic cycle more challenging. Bulky, electron-rich biarylphosphine ligands are often required to facilitate this step.[2] Consider screening ligands like XPhos, RuPhos, or SPhos.[3] A common starting point for the ligand-to-palladium ratio is between 1:1 and 2:1 for monodentate ligands.[7]
-
Base: A strong, non-nucleophilic base is typically necessary.[2] Sodium tert-butoxide (NaOtBu) is a common choice. If that fails, consider stronger bases like lithium hexamethyldisilazide (LHMDS). Ensure the base is of high quality and handled under inert conditions.
-
-
Check Reagent and Solvent Quality: Impurities can poison the catalyst. Use freshly distilled and rigorously degassed anhydrous solvents.[3] Common choices for Buchwald-Hartwig reactions are toluene and dioxane.[2]
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions.[8] If you suspect catalyst instability, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature (e.g., to 100-110 °C) may be beneficial.[2]
-
Consider a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results as it bypasses the often inefficient in-situ reduction of a Pd(II) source. Buchwald's G3 and G4 pre-catalysts are excellent options.
Problem 2: Competing Suzuki-Miyaura Coupling at the Chloro Position
You are attempting a functionalization at the piperidine nitrogen, but observe competing Suzuki-Miyaura coupling of an arylboronic acid at the 3-chloro position of the phenyl ring.
Caption: Competing reaction pathways for functionalization.
-
Kinetic vs. Thermodynamic Control: N-H functionalization (like N-arylation) is often kinetically favored and can proceed under milder conditions than the C-Cl bond activation required for Suzuki-Miyaura coupling.[9]
-
Lower the Reaction Temperature: Start by performing your N-functionalization reaction at a lower temperature (e.g., room temperature to 60 °C). This may significantly disfavor the higher activation energy pathway of the Suzuki coupling.
-
Choice of Catalyst: Utilize a catalyst system known for high activity in N-arylation at lower temperatures.
-
-
Protecting Group Strategy: If temperature control is insufficient, a protecting group strategy is the most robust solution.
-
Protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[8]
-
Perform the Suzuki-Miyaura coupling on the C-Cl position of the N-Boc protected intermediate.
-
Deprotect the piperidine nitrogen.
-
Perform the desired functionalization on the now free secondary amine.
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for Buchwald-Hartwig N-Arylation
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst[2] | Provides the active Pd(0) species. Pre-catalysts offer better stability and reproducibility. |
| Ligand | XPhos, RuPhos, or SPhos[2][3] | Bulky, electron-rich ligands facilitate the oxidative addition to the aryl chloride. |
| Base | NaOtBu or LHMDS[2] | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous, degassed Toluene or Dioxane[2] | Aprotic solvents that solubilize reactants and are compatible with the catalyst system. |
| Temperature | 80 - 110 °C[2] | Balances reaction rate with catalyst stability. |
| Stoichiometry | 1.2 eq. Piperidine / 1.0 eq. Aryl Halide | An excess of the amine can help drive the reaction to completion.[1] |
Table 2: General Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂[4][10] | Common and effective palladium sources for Suzuki couplings. |
| Ligand | PPh₃ or other phosphine ligands | Ligand choice depends on the specific substrates. |
| Base | Aqueous K₂CO₃, Cs₂CO₃, or K₃PO₄[3][10] | Activates the boronic acid for transmetalation.[11] |
| Solvent | Toluene/Water, Dioxane/Water, or DMF | Biphasic or polar aprotic solvents are common. |
| Temperature | 80 - 100 °C[9] | Generally requires heating to activate the C-Cl bond. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a starting point for the N-arylation of 4-(3-chloro-5-methoxyphenyl)piperidine. Optimization may be required for specific aryl halide partners.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 2 mol%), the biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).[8]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl halide (1.0 eq.) and 4-(3-chloro-5-methoxyphenyl)piperidine (1.2 eq.) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). managing side reactions in piperidine functionalization.
- Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
- Benchchem. (n.d.). Application Notes and Protocols for N- Functionalization of 1-(Piperidin-2 -.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions.
- Benchchem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (n.d.). PMC.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- (n.d.). Cross-Coupling Reactions Guide.
- RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers.
- Benchchem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
- PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.
- Benchchem. (n.d.). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Identification of Impurities in 4-(3-Chloro-5-methoxyphenyl)piperidine
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and control impurities in 4-(3-Chloro-5-methoxyphenyl)piperidine. Adherence to strict purity standards is paramount for ensuring the safety, efficacy, and reproducibility of research and pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities for 4-(3-Chloro-5-methoxyphenyl)piperidine?
Impurities can be introduced at various stages of the compound's lifecycle and are broadly classified into organic, inorganic, and residual solvents.[1]
-
Organic Impurities: These are the most common and structurally diverse. They can include:
-
Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic route.[1]
-
By-products: Resulting from side reactions occurring during synthesis.[1] For example, in syntheses involving the reduction of a corresponding pyridine, incomplete hydrogenation can lead to tetrahydropyridine or pyridine impurities.[2]
-
Degradation Products: Formed during manufacturing or storage due to factors like light, heat, oxidation, or hydrolysis.[1][3]
-
Reagents, Ligands, and Catalysts: Residual components from the chemical reactions.[1]
-
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, heavy metals, or inorganic salts.[1][3]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis or purification process.[1] Their control is guided by the ICH Q3C guidelines.[3]
Q2: Why is the identification and control of these impurities critical?
Impurities can compromise the safety, efficacy, and stability of a final drug product.[3] Even at trace levels, certain impurities can be toxic or pharmacologically active, leading to unintended side effects. Regulatory bodies like the FDA and EMA, following guidelines from the International Council for Harmonisation (ICH), have established strict thresholds for the reporting, identification, and qualification of impurities.[3][4][5]
Q3: What are the regulatory thresholds I need to be aware of?
The ICH Q3A(R2) guideline provides a framework for managing impurities in new drug substances.[1][3][4][5][6] The key thresholds are:
| Threshold | Description | General Limit (for max. daily dose ≤ 2g/day) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level above which an impurity's structure must be determined. | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification Threshold | The level above which toxicological data is required to justify the impurity's safety. | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |
Table 1: Summary of ICH Q3A(R2) Impurity Thresholds. Data sourced from ICH guidelines.[1][3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during the analysis of 4-(3-Chloro-5-methoxyphenyl)piperidine.
Problem 1: I see unexpected peaks in my HPLC-UV chromatogram. How do I begin to identify them?
Observing unknown peaks is a common challenge. A systematic approach is crucial for efficient identification.
Answer:
Start by confirming the peak is not an artifact of the analytical system. Then, proceed with a logical investigation into its origin.
Step-by-Step Troubleshooting Protocol:
-
System Verification:
-
Inject a blank solvent (mobile phase) to ensure the peak is not from the system or solvent contamination.
-
Review the system suitability test (SST) results to confirm the analytical method is performing as expected.
-
-
Hypothesize Potential Sources:
-
Synthesis-Related: Review the synthetic pathway. Could the peak be an unreacted starting material, an intermediate, or a known by-product?[7]
-
Degradation: Has the sample been exposed to harsh conditions (heat, light, acid, base, oxidants)? Forced degradation studies can be invaluable here.[8][9][10]
-
Reagents/Solvents: Consider impurities arising from reagents or solvents used in the final steps of synthesis or sample preparation.
-
-
Preliminary Characterization (LC-MS):
-
The most powerful initial step is to couple your HPLC to a mass spectrometer (LC-MS).[11][12] This will provide the molecular weight of the unknown impurity.
-
The presence of a chlorine atom should produce a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, which can help confirm if the impurity is related to the parent compound.[13]
-
-
Structural Elucidation:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to propose a molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity's molecular ion and analyzing the resulting pattern can reveal structural motifs.[12] For a 4-(3-Chloro-5-methoxyphenyl)piperidine derivative, expect fragmentation patterns related to the piperidine ring, the chloro-methoxy-phenyl group, and any substituents.[14][15]
-
Isolation & NMR: If the impurity is present at a sufficient level (typically >0.1%), preparative HPLC can be used for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[12]
-
Problem 2: My basic piperidine compound shows poor peak shape (tailing) in reversed-phase HPLC. How can I improve it?
Answer:
Poor peak shape for basic compounds like piperidines is often caused by strong interactions between the protonated amine and residual, acidic silanol groups on the silica-based stationary phase. Modifying the mobile phase is key to mitigating this effect.
Strategies for Peak Shape Improvement:
-
Use an Acidic Mobile Phase: Operating at a low pH (e.g., 2.5-4.0) ensures the piperidine nitrogen is consistently protonated and also suppresses the ionization of acidic silanol groups on the column packing, minimizing secondary interactions.[16]
-
Select an Appropriate Column:
-
Modern, high-purity silica columns with end-capping (e.g., C18) are designed to have fewer accessible silanol groups.
-
For very polar basic compounds, consider alternative stationary phases like those with embedded polar groups or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[17][18][19]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can more effectively shield the analyte from interacting with the stationary phase. Note that high buffer concentrations are not ideal for MS detection.
-
Optimize Temperature: Increasing the column temperature (e.g., to 30-40°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.[16][20]
Problem 3: I suspect I have isomeric impurities that co-elute. How can I resolve them?
Answer:
Co-elution of isomers is a significant challenge because they often have identical molecular weights and similar polarities. Resolving them requires enhancing the selectivity of the chromatographic system.
Orthogonal Separation Strategies:
-
Change Column Chemistry: This is the most effective strategy. If you are using a standard C18 column, switch to a phase with a different separation mechanism.
-
Phenyl-Hexyl Column: Offers π-π interactions, which can differentiate isomers based on the position of substituents on the aromatic ring.
-
Pentafluorophenyl (PFP) or F5 Column: Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it excellent for resolving positional isomers.[17]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates based on polarity in a different way than reversed-phase. This can be highly effective for polar compounds.[19]
-
-
Modify Mobile Phase Conditions:
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties.
-
Adjust pH: Small changes in mobile phase pH can alter the ionization state of analytes and the stationary phase, potentially resolving closely eluting peaks.
-
Optimize Gradient: A shallower gradient can increase the separation between peaks.
-
-
Consider Gas Chromatography (GC): If the impurities are volatile or can be made volatile through derivatization, GC offers a completely different separation mechanism and can be a powerful orthogonal technique.[20][21][22]
Potential Impurities in 4-(3-Chloro-5-methoxyphenyl)piperidine
The following table outlines potential impurities that could arise from common synthetic routes and degradation pathways. This is not an exhaustive list but serves as a starting point for investigation.
| Impurity Type | Potential Structure / Name | Likely Origin | Recommended Analytical Technique |
| Starting Material | 3-Chloro-5-methoxyaniline | Incomplete reaction during N-arylation. | HPLC-UV/MS, GC-MS |
| Intermediate | 4-(3-Chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine | Incomplete reduction of a pyridinium salt intermediate. | HPLC-UV/MS |
| By-product | 4-(5-Chloro-3-methoxyphenyl)piperidine (Positional Isomer) | Impurity in starting materials (e.g., 1-bromo-3-chloro-5-methoxybenzene). | HPLC-UV/MS (requires selective method) |
| By-product | Des-chloro impurity: 4-(3-methoxyphenyl)piperidine | Reductive dehalogenation during catalytic hydrogenation. | HPLC-UV/MS (check for mass difference of 34 Da) |
| Degradation | N-Oxide derivative | Oxidation of the piperidine nitrogen. | HPLC-UV/MS |
| Degradation | O-Demethylated derivative | Acidic hydrolysis or oxidative degradation of the methoxy group. | HPLC-UV/MS (check for mass difference of 14 Da) |
Table 2: Common potential impurities associated with 4-(3-Chloro-5-methoxyphenyl)piperidine.
Experimental Protocol: General Purpose HPLC-UV/MS Method
This protocol provides a starting point for developing a stability-indicating method for the analysis of 4-(3-Chloro-5-methoxyphenyl)piperidine and its related impurities.
Objective: To separate the main component from potential process-related and degradation impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High Performance Liquid Chromatograph (UHPLC) system with a UV/PDA detector.[20][23]
-
Mass Spectrometer (Single Quadrupole or High-Resolution) for peak identification.[11][12]
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | A good first-choice column for general reversed-phase separations.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the basic analyte.[16][18] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes, hold for 2 min, re-equilibrate for 3 min | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve efficiency and peak shape.[16] |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| UV Detection | 220 nm and 275 nm | Monitor at multiple wavelengths to detect impurities that may have different UV maxima. |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of approximately 0.5 mg/mL.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates.
4. Analysis Sequence:
-
Blank Injection: Inject the diluent to establish a baseline.
-
System Suitability: Inject a standard solution to verify column performance, resolution, and reproducibility.
-
Sample Injection: Inject the prepared sample.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Report any impurity peak greater than the reporting threshold (e.g., 0.05%).
-
For peaks exceeding the identification threshold, use the corresponding mass spectrometry data to determine the molecular weight and propose a structure based on fragmentation patterns and knowledge of the synthetic process.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Benchchem.
- U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99).
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
- Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Benchchem.
- MilliporeSigma. Developing HPLC Methods.
- ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF.
- National Center for Biotechnology Information. (2025, February 5).
- PubMed. (1980, March). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls.
- Google Patents.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- National Center for Biotechnology Information. Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra- HPLC in analysis of polar pteridines.
- PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- Chemistry LibreTexts. (2023, August 29).
- University of Arizona.
- MDPI.
- Benchchem. Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine.
- ChemRxiv. A General Strategy for N–(Hetero)
- Contract Laboratory. (2026, February 15).
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- eGyanKosh.
- BioPharm International. (2020, November 12).
- BOC Sciences. Piperidine Impurities.
- Google Patents.
- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- MDPI. (2025, July 22).
- Pharmaceutical Technology. (2020, November 15). Evaluating Impurities in Drugs (Part I of III).
- PubMed. (2000, June 29). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5.
- ChemScene. 1783405-60-6 | 4-(3-Chloro-5-methoxyphenyl)piperidine.
- ResearchGate. (2025, August 6). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES | Request PDF.
Sources
- 1. database.ich.org [database.ich.org]
- 2. US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation - Google Patents [patents.google.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)) (CPMP/ICH/2737/99) - ECA Academy [gmp-compliance.org]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biomedres.us [biomedres.us]
- 11. alternative-therapies.com [alternative-therapies.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Developing HPLC Methods [sigmaaldrich.com]
- 18. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.cuni.cz [dspace.cuni.cz]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Substitution of 4-(3-Chloro-5-methoxyphenyl)piperidine
This guide serves as a Tier-3 Technical Support resource for researchers working with 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6). It addresses high-level synthetic challenges regarding regioselectivity, functional group compatibility, and yield optimization.
Current Status: Active Support Level: Senior Application Scientist Scope: Electrophilic Aromatic Substitution (EAS), Directed Ortho Metalation (DoM), and Palladium-Catalyzed Cross-Coupling.
Diagnostic Overview: The "Reactivity Map"
Before troubleshooting specific reactions, you must understand the electronic and steric landscape of your substrate. The phenyl ring is a 1,3,5-trisubstituted system (treating the piperidine attachment as position 1).
-
1-Position: Piperidin-4-yl (Alkyl-like, Weak Activator, Bulky).
-
3-Position: Chlorine (Weak Deactivator, Ortho/Para Director).
-
5-Position: Methoxy (Strong Activator, Ortho/Para Director).
The Conflict: The regiochemical outcome depends entirely on whether your reaction is driven by electronics (EAS) or coordination (DoM) .
Visualizing the Reactive Sites
The following diagram maps the competing forces on the phenyl ring. Use this to predict the outcome of your specific reagent system.
Caption: Figure 1. Electronic and steric directing effects on the 3-chloro-5-methoxyphenyl core.[1] Note that C2 is electronically favored for EAS, while C4 is favored for Lithiation due to the "synergistic" effect of Cl and OMe.
Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)
User Issue: "I am trying to brominate or nitrate the ring, but I am getting a mixture of isomers or no reaction."
Root Cause Analysis
In EAS reactions (Halogenation, Nitration, Friedel-Crafts), the Methoxy group (OMe) at C5 is the "Commander." It directs incoming electrophiles to the Ortho (C4, C6) and Para (C2) positions.
-
C2 (Para to OMe): Electronically most favorable. However, it is sterically hindered by the bulky Piperidine ring at C1 and the Chlorine at C3.
-
C4 (Ortho to OMe): Flanked by Cl and OMe. Extremely crowded.
-
C6 (Ortho to OMe): Flanked by Piperidine and OMe.
Solution Protocols
| Reaction Type | Target Site | Recommended Protocol | Why this works? |
| Bromination | C2 (Major) | Use NBS (1.05 eq) in Acetonitrile at 0°C. Avoid Lewis Acids like FeBr3 initially. | The mild conditions favor the electronically most activated site (Para to OMe) despite the steric bulk. High temperatures promote thermodynamic scrambling to C6. |
| Nitration | C2 / C6 Mix | Use KNO3 / H2SO4 at -10°C. | Nitration is less sensitive to sterics than bromination. You will likely get a separable mixture of C2 (para-electronic) and C6 (ortho-electronic). |
| Formylation | C2 | Vilsmeier-Haack (POCl3/DMF). | The Vilsmeier reagent is bulky; it demands the most electron-rich site. C2 is the only position para to the activating OMe group. |
Critical Warning: Ensure the Piperidine Nitrogen is protected (e.g., Boc, Cbz) before attempting EAS. Free amines will form salts with Lewis acids or oxidize, killing the reaction.
Troubleshooting Module: Directed Ortho Metalation (DoM)
User Issue: "I tried to lithiate with n-BuLi to introduce a formyl group, but I got the wrong regioisomer or decomposition."
Root Cause Analysis
Lithiation is driven by coordination to a Directing Group (DG). Here, you have two DGs: OMe (Strong) and Cl (Weak).
-
The "Cooperative" Effect: The position C4 is situated between the Cl and OMe groups. In DoM chemistry, a proton located between two directing groups is vastly more acidic (synergistic activation).
-
The Trap: While C4 is the thermodynamic sink for the anion, it is sterically difficult for the electrophile to enter after lithiation.
Step-by-Step Optimization Guide
Q: How do I selectively functionalize C4?
-
Reagent: Use LTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LTMP is a non-nucleophilic base that avoids attacking the Cl or the Piperidine ring.
-
Temperature: Perform lithiation at -78°C strictly.
-
Mechanism: The Li coordinates to the OMe and Cl, removing the C4 proton.
-
Quench: Add the electrophile (e.g., DMF, MeI) slowly.
Q: How do I functionalize C2 or C6 instead?
-
To hit C2: You cannot easily do this via DoM because C2 is not between two DGs. Use EAS (Module 2).
-
To hit C6: You must block C4. If C4 is open, lithiation will almost always occur there first due to the "meta-oriented directing groups" rule [1].[2]
Self-Validating Check:
-
Run a deuterium quench (D2O) experiment.
-
Result A: >90% D incorporation at C4 (singlet between Cl/OMe signals in NMR). -> System is working.
-
Result B: D incorporation at C2/C6. -> Temperature too high (kinetic control lost).
Troubleshooting Module: The Chlorine Handle (Cross-Coupling)
User Issue: "My Buchwald-Hartwig coupling on the chlorine is stalling, or I'm seeing hydrodehalogenation (loss of Cl)."
Root Cause Analysis
-
Catalyst Poisoning: If your piperidine nitrogen is unprotected, it binds to Palladium (Pd) more strongly than the phosphine ligands, deactivating the catalyst.
-
Electronic Deactivation: The OMe group at C5 pushes electron density into the ring, making the C3-Cl bond more electron-rich and thus harder to undergo oxidative addition compared to a standard chlorobenzene.
-
Side Reaction: In the presence of hydride sources (or even alcohols/amines acting as reducing agents), the electron-rich ring favors reductive elimination of H-Pd-Ar over the desired coupling, leading to dechlorination.
Optimized Coupling Protocol
Reaction: Suzuki-Miyaura or Buchwald-Hartwig at C3-Cl.
-
Protection: MANDATORY. Use N-Boc-4-(3-chloro-5-methoxyphenyl)piperidine.
-
Catalyst System:
-
Standard: Pd(OAc)2 / S-Phos. (S-Phos is excellent for electron-rich aryl chlorides).
-
Advanced: Pd2(dba)3 / XPhos or BrettPhos (for amination).
-
-
Base: Use weak bases like K3PO4 or Cs2CO3 . Avoid strong alkoxides (NaOtBu) if possible, as they promote dehalogenation on electron-rich rings.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Decision Matrix for C3 Functionalization:
| Desired Outcome | Recommended Ligand | Critical Parameter |
| Aryl-Aryl (Suzuki) | S-Phos or XPhos | High temp (100°C) required due to electron-rich Cl. |
| Aryl-Amine (Buchwald) | BrettPhos or RuPhos | Use Cs2CO3 to prevent hydrolysis of OMe. |
| Aryl-CN (Cyanation) | Xantphos | Pd2(dba)3 source. Zn(CN)2 as reagent.[3] |
Summary Data Tables
Table 1: Regioselectivity Rules for 4-(3-Chloro-5-methoxyphenyl)piperidine
| Position | Electronic Environment | Steric Environment | Preferred Reaction Class |
| C2 | Highly Activated (Para to OMe) | High (Piperidine/Cl) | EAS (Bromination, Nitration) |
| C4 | Activated (Ortho to OMe) | Very High (Cl/OMe) | DoM (Lithiation - Synergistic) |
| C6 | Activated (Ortho to OMe) | High (Piperidine/OMe) | EAS (Minor isomer) |
Table 2: Common Failure Modes & Fixes
| Symptom | Diagnosis | Fix |
| Loss of Cl atom | Hydrodehalogenation during Pd-coupling. | Switch to mild base (K3PO4); use dialkylbiaryl ligands (S-Phos). |
| N-Arylation instead of C-Arylation | Unprotected Piperidine NH reacting. | Protect N with Boc/Cbz/Tosyl before C-C coupling. |
| Mixture of Regioisomers (EAS) | Thermodynamic equilibration. | Lower temperature; switch to NBS/NCS (kinetic control). |
| No Reaction (Lithiation) | Base basicity too low or temp too high. | Use LTMP; maintain -78°C; ensure anhydrous conditions. |
References
-
Slocum, D. W., et al. (1995).[4] Directed metalation reactions.[2][4][5][6] Competition of substituents for ortho direction of metalation in substituted anisoles. Journal of Organic Chemistry.[2][4] Link
-
Beak, P., & Brown, R. A. (1982).[2] The tertiary amide as a directing group. Regioselective lithiations. Journal of Organic Chemistry.[2][4] Link
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text for Pd-coupling mechanisms).
-
Murie, V. E., et al. (2018).[7] Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry.[2][4] Link (Analogous chloro-directing effects).
Disclaimer: All protocols involve hazardous chemicals (Lithium reagents, Palladium catalysts). Ensure all work is performed in a fume hood with appropriate PPE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Base-Controlled Regioselective Functionalization of [research.amanote.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 4-(3-Chloro-5-methoxyphenyl)piperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the successful workup and purification of reactions involving 4-(3-Chloro-5-methoxyphenyl)piperidine. Our approach is grounded in fundamental chemical principles to help you understand the causality behind each experimental step, ensuring robust and reproducible outcomes.
Core Principles: Understanding the Chemistry of 4-(3-Chloro-5-methoxyphenyl)piperidine
Before addressing specific reaction workups, it is crucial to understand the key physicochemical properties of the target molecule, as these dictate the entire separation strategy.
-
Basicity: The defining feature is the secondary amine of the piperidine ring. Like most aliphatic secondary amines, it is basic (typical pKa of the conjugate acid is ~11). This property is the cornerstone of its purification, allowing for its selective extraction into an acidic aqueous phase, leaving neutral or acidic impurities behind in the organic layer.[1][2]
-
Solubility:
-
Free Base (Unprotonated): As the neutral compound (C₁₂H₁₆ClNO, MW: 225.71 g/mol ), it is soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3] It is generally insoluble or sparingly soluble in water.[4][5]
-
Salt (Protonated): Upon treatment with an acid (e.g., HCl, H₂SO₄), it forms the corresponding ammonium salt (e.g., 4-(3-Chloro-5-methoxyphenyl)piperidinium chloride). This salt is typically highly soluble in water and insoluble in nonpolar organic solvents.
-
This pH-dependent solubility is the primary tool for its isolation and purification.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup of reactions where 4-(3-Chloro-5-methoxyphenyl)piperidine is either a reactant or a product.
FAQ 1: My target piperidine compound seems to have been lost during the aqueous wash. Why did this happen and can I recover it?
Answer: This is the most common issue when working with basic amines and is almost always due to unintentional protonation of the piperidine nitrogen.
Causality: If your reaction mixture is acidic, or if you wash with an acidic solution (even water can be slightly acidic from dissolved CO₂), your piperidine derivative will be converted to its water-soluble salt form. This salt will partition into the aqueous layer, and you will lose your product upon separating the phases.
Solution: Recovery via Basification and Back-Extraction
-
Combine Aqueous Layers: Do not discard your aqueous washes until you have confirmed the location of your product. Combine all aqueous layers from the workup into a single flask or separatory funnel.
-
Check the pH: Use pH paper or a pH meter to check the acidity of the combined aqueous solution.
-
Basify: Cool the flask in an ice bath (the neutralization reaction can be exothermic). Slowly add a base, such as 1 M NaOH or a saturated sodium bicarbonate (NaHCO₃) solution, with swirling until the solution is basic (pH > 9). If your product is sensitive to strong bases, use a milder base like NaHCO₃ or potassium carbonate (K₂CO₃).[6]
-
Extract: The now-neutral "free base" of your piperidine derivative will likely precipitate or form an oil. Extract the aqueous solution multiple times (e.g., 3 x 50 mL) with an organic solvent like DCM or EtOAc.
-
Combine and Dry: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover your product.[1]
FAQ 2: How do I effectively remove unreacted starting material after an N-alkylation or N-arylation (e.g., Buchwald-Hartwig) reaction?
Answer: Separating two similar amines (the secondary starting material and the tertiary product) can be challenging as both are basic. The strategy depends on the reaction's success and the nature of other impurities.
Causality: Both the starting secondary amine and the N-substituted tertiary amine product are basic and will extract into an acid wash. Therefore, a simple acid-base extraction will not separate them from each other, although it will separate them from non-basic impurities.
Solutions:
-
For High-Conversion Reactions: If thin-layer chromatography (TLC) shows near-complete consumption of the starting material, a standard workup to remove inorganic salts and catalyst residues is sufficient. The final purification to remove trace starting material is best achieved by column chromatography.
-
For Buchwald-Hartwig Reactions: Palladium catalysts and phosphine ligands are common impurities.
-
Filtration: After quenching, diluting the reaction mixture with a solvent like ether or hexane can sometimes precipitate the catalyst residues, which can be removed by filtering through a pad of Celite.
-
Aqueous Washes: Washing the organic layer with a saturated aqueous ammonium chloride (NH₄Cl) solution can help remove some palladium salts.[7]
-
-
Column Chromatography: This is the most reliable method. To prevent peak tailing on silica gel, it is essential to use an eluent system containing a small amount of a volatile base. (See FAQ 4 for details).
FAQ 3: I've performed a reductive amination and the workup is complicated by inorganic byproducts. What is the best procedure?
Answer: The workup for a reductive amination is dictated by the specific reducing agent used. The goal is to quench any excess reagent and remove the resulting inorganic salts.
Troubleshooting by Reagent:
| Reducing Agent | Common Byproducts | Recommended Workup Protocol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetate and borate salts | 1. Quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution.[8] 2. Stir until gas evolution ceases. 3. Extract the mixture with an organic solvent (e.g., EtOAc). 4. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. |
| Sodium Borohydride (NaBH₄) | Borate salts | 1. Cool the reaction in an ice bath. 2. Slowly and carefully add water or 1 M HCl to quench excess NaBH₄.[8] 3. Once bubbling stops, basify the mixture with NaOH to pH > 9 to ensure the piperidine is in its free base form. 4. Extract with an organic solvent, dry, and concentrate. |
| Sodium Cyanoborohydride (NaBH₃CN) | Cyanide and borate salts | CAUTION: Acidic workup will generate toxic HCN gas. 1. Quench the reaction by adding a base (e.g., 1 M NaOH) to a pH > 10 to decompose any remaining reagent safely. 2. Extract thoroughly with an organic solvent. 3. The aqueous layer must be treated with bleach (sodium hypochlorite) before disposal to oxidize any residual cyanide. |
FAQ 4: My piperidine derivative shows significant peak tailing during silica gel column chromatography. How can I achieve better separation?
Answer: Peak tailing is a classic problem when purifying basic compounds like piperidines on standard (acidic) silica gel.
Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel strongly and often irreversibly interact with the basic nitrogen atom of the piperidine. This leads to slow elution, broad peaks, and poor recovery.
Solutions:
-
Use a Basic Eluent Modifier: Add a small amount of a volatile base to your eluent system. This base will "cap" the acidic sites on the silica, allowing your compound to elute cleanly.
-
Recommended Modifier: 1-2% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol mobile phase.[2]
-
Alternative: 1-2% ammonium hydroxide can also be used, particularly with more polar solvent systems like DCM/MeOH.
-
-
Use Deactivated or Basic Media:
-
Neutral Alumina: For very basic compounds, chromatography on neutral or basic alumina can be a better alternative to silica gel.
-
Treated Silica: You can purchase commercially available "base-deactivated" silica gel.
-
Protocols and Visual Workflows
Protocol 1: General Acid-Base Extraction for Isolation of a Basic Piperidine Product
This protocol is designed to isolate a basic piperidine derivative from acidic and neutral impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated and move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Important: Save the organic layer until you have confirmed your product is in the aqueous phase. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Wash Neutral Impurities: Wash the combined acidic aqueous layers with an organic solvent (e.g., ether or EtOAc) to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 3 M NaOH) with stirring until the solution is strongly basic (pH > 10), which will convert the piperidinium salt back to the neutral free base.
-
Back-Extraction: Extract the basic aqueous layer three times with a fresh organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.[1]
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for Acid-Base Extraction.
References
- Benchchem.
- Benchchem.
- Benchchem.
- Benchchem.
- Google Patents.
- Benchchem. common challenges in working with piperidine-based compounds.
- WIPO Patentscope.
- University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- ChemScene. 1783405-60-6 | 4-(3-Chloro-5-methoxyphenyl)piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Orthogonal Spectroscopic Confirmation of 4-(3-Chloro-5-methoxyphenyl)piperidine: A Comparative Methodological Guide
In modern drug discovery and development, the structural integrity of starting materials and building blocks is paramount. 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6)[1] is a highly versatile pharmacophore utilized in the synthesis of CNS-active agents and receptor ligands. However, commercial procurement or de novo synthesis often presents a critical analytical challenge: distinguishing the target compound from its regioisomer, 2-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1273675-26-5)[2].
Because both isomers share an identical exact mass (225.71 g/mol ) and molecular formula (C12H16ClNO), standard low-resolution analytical techniques are insufficient. This guide provides an objective, data-driven comparison of orthogonal spectroscopic methodologies—specifically Nuclear Magnetic Resonance (NMR) and High-Resolution Tandem Mass Spectrometry (LC-MS/MS)—to unequivocally validate the 4-substituted product against its 2-substituted alternative.
Workflow Visualization
Analytical workflow for the regioisomer differentiation of substituted piperidines.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the gold standard for regioisomer differentiation due to its extreme sensitivity to local electronic environments. The causality behind the spectral differences lies in the inductive deshielding effect of the piperidine nitrogen.
In the target product (4-isomer), the methine proton (H-4) is located on a carbon bonded exclusively to other carbon atoms. This relative shielding places the H-4 multiplet at approximately 2.60–2.80 ppm , consistent with standard 4-arylpiperidine profiles[3].
Conversely, in the 2-isomer alternative, the methine proton (H-2) is directly adjacent to the electronegative nitrogen atom. This proximity causes severe electron withdrawal, shifting the H-2 signal significantly downfield to 3.60–3.90 ppm . The 13C NMR spectra exhibit a parallel causality: C-4 resonates near 42–45 ppm, while the nitrogen-adjacent C-2 is pushed beyond 60 ppm.
Table 1: Diagnostic NMR Chemical Shifts (CDCl3, 400 MHz)
| Spectroscopic Feature | Target Product: 4-Isomer | Alternative: 2-Isomer | Causality / Structural Rationale |
| 1H NMR Methine Shift | ~2.60 – 2.80 ppm (m) | ~3.60 – 3.90 ppm (dd/m) | Proximity to electronegative N-atom in 2-isomer causes downfield shift. |
| 13C NMR Methine Shift | ~42 – 45 ppm | ~60 – 65 ppm | Inductive deshielding of the alpha-carbon by the piperidine nitrogen. |
| Aryl Protons (1H) | ~6.70 – 6.90 ppm | ~6.70 – 6.90 ppm | Minimal difference; both share the 3-chloro-5-methoxy substitution pattern. |
High-Resolution Tandem Mass Spectrometry (LC-MS/MS)
While full-scan HRMS will yield an identical [M+H]+ ion at m/z 226.0993 for both compounds, collision-induced dissociation (CID) in MS/MS mode reveals distinct fragmentation pathways driven by carbocation stability.
The 2-isomer is highly susceptible to alpha-cleavage. The bond between the C-2 atom and the aryl group breaks readily to form a highly stable, nitrogen-stabilized iminium ion, resulting in the rapid loss of the aryl moiety. The target 4-isomer lacks this direct alpha-cleavage pathway to the aryl group. Instead, it undergoes higher-energy ring-opening or the loss of ammonia/amine fragments, often yielding a characteristic m/z 56 fragment corresponding to the fragmented piperidine ring[4].
Table 2: Key LC-MS/MS Fragmentation Pathways
| MS/MS Feature | Target Product: 4-Isomer | Alternative: 2-Isomer | Fragmentation Mechanism |
| Precursor Ion [M+H]+ | m/z 226.0993 | m/z 226.0993 | Electrospray Ionization (ESI+) |
| Primary Product Ion | m/z 56.05 | m/z 141.01 | 4-isomer: Ring fragmentation. 2-isomer: Alpha-cleavage. |
| Secondary Product Ion | m/z 209.07 (-NH3) | m/z 84.08 | 4-isomer: Loss of ammonia. 2-isomer: Loss of aryl group. |
Experimental Protocols (Self-Validating Systems)
To ensure maximum trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal checks, researchers can definitively confirm the structure of 4-(3-Chloro-5-methoxyphenyl)piperidine without relying on external reference standards.
Protocol A: High-Resolution 1D & 2D NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.
-
Causality: CDCl3 is chosen because it lacks exchangeable protons that might obscure the piperidine N-H signal, and it provides excellent solvation for the free base form of the compound.
-
-
1H NMR Acquisition: Acquire data at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds.
-
Self-Validation Check: Check the integration of the methoxy peak (~3.80 ppm, 3H). If a secondary multiplet integrates to 1H directly beneath or adjacent to this methoxy peak, the 2-isomer impurity is present.
-
-
2D HSQC Validation: If the 1H spectrum is ambiguous due to peak overlap, run a 1H-13C HSQC experiment.
-
Self-Validation Check: A cross-peak correlating a proton at ~2.7 ppm to a carbon at ~43 ppm definitively confirms the 4-substituted architecture.
-
Protocol B: UPLC-MS/MS Structural Elucidation
-
Chromatographic Separation: Use a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Causality: Formic acid ensures consistent protonation to the [M+H]+ state, stabilizing the precursor ion for MS/MS analysis.
-
-
Gradient Elution: Run a steep gradient (5% to 95% B over 3 minutes) to ensure sharp peak shapes and minimize in-source fragmentation.
-
Tandem MS (CID) Acquisition: Apply a Collision Energy (CE) ramp from 15 eV to 45 eV.
-
Self-Validation Check: The CE ramp acts as an internal control. Low CE (15 eV) preserves the m/z 226 precursor, while high CE (45 eV) forces the diagnostic alpha-cleavage (2-isomer) or ring fragmentation (4-isomer). The presence of m/z 56 exclusively at high CE validates the 4-piperidine core.
-
Conclusion
Confirming the structural identity of 4-(3-Chloro-5-methoxyphenyl)piperidine requires orthogonal analytical techniques. While standard LC-MS provides exact mass, it cannot distinguish regioisomers. By leveraging the inductive deshielding principles in NMR and the alpha-cleavage mechanisms in MS/MS, researchers can establish a highly rigorous, self-validating workflow to ensure the integrity of their chemical building blocks.
References
Sources
effect of chloro and methoxy groups on 4-phenylpiperidine activity
The 4-Phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for distinct therapeutic classes including opioid analgesics (e.g., Pethidine, Loperamide), antipsychotics (e.g., Haloperidol), and antidepressants (e.g., Paroxetine).
This guide objectively compares the pharmacological and physicochemical impact of Chloro (-Cl) versus Methoxy (-OCH₃) substitutions on the phenyl ring of this scaffold.
Physicochemical & Mechanistic Comparison
The choice between a chloro and a methoxy group fundamentally alters the ligand-protein interaction landscape due to divergent electronic and steric profiles.
| Feature | Chloro (-Cl) Group | Methoxy (-OCH₃) Group |
| Electronic Effect | Electron-Withdrawing (Inductive): Deactivates the ring. Sigma-Hole: Creates a localized region of positive electrostatic potential on the halogen tip, enabling specific "halogen bonds" with carbonyl backbone oxygens in receptors. | Electron-Donating (Resonance): Activates the ring. Dual Electrostatics: The oxygen is a H-bond acceptor (negative potential), while the methyl group is hydrophobic. |
| Lipophilicity ( | High (+0.71): Increases LogP significantly, enhancing blood-brain barrier (BBB) penetration. | Moderate (-0.02): Slightly hydrophilic/neutral compared to H, reducing non-specific hydrophobic binding. |
| Steric Bulk (MR) | Moderate (6.03): A single atom substituent, compact. | High (7.87): The conformational flexibility of the -O-CH₃ bond adds steric demand and can clash with tight pockets. |
| Metabolic Stability | High: Blocks metabolic oxidation at the para position. | Low to Moderate: Susceptible to O-demethylation (CYP2D6) to form a phenol, often leading to rapid clearance or phase II conjugation. |
Mechanistic Visualization: Ligand-Receptor Vector Map
Caption: Divergent interaction pathways for Cl vs. OMe substituents. Cl maximizes hydrophobic/halogen interactions critical for D2 and Mu receptors, while OMe introduces polarity and steric bulk.
Pharmacological Case Studies
Case Study A: Neuroleptic Activity (Haloperidol Series)
Target: Dopamine D2 Receptor (Antagonist) The 4-(4-chlorophenyl)-4-hydroxypiperidine moiety is the pharmacophore of Haloperidol .
-
Chloro Effect: The para-Cl is essential for high affinity (Ki ≈ 1.2 nM). It occupies a deep hydrophobic pocket in the D2 receptor, utilizing the "sigma hole" to form a halogen bond with receptor residues (likely serine or backbone carbonyls).
-
Methoxy Effect: Replacing the para-Cl with para-OMe drastically reduces potency (10-50x fold reduction in affinity). The methoxy group's oxygen introduces a repulsive electrostatic interaction in the hydrophobic pocket, and the methyl group adds steric bulk that the rigid receptor pocket cannot accommodate.
| Compound | Structure | D2 Receptor Ki (nM) | Clinical Outcome |
| Haloperidol | p-Cl-phenyl | 1.2 | Potent Antipsychotic |
| Analog A | p-OMe-phenyl | > 50.0 | Weak/Inactive |
| Analog B | p-F-phenyl | 0.8 | Highly Potent (Spiperone) |
Insight: In neuroleptics, the para-position of the piperidine phenyl ring demands a lipophilic, electron-withdrawing group (F > Cl > H). Electron-donating groups (OMe, OH) are detrimental to D2 affinity.
Case Study B: Opioid Analgesia (Pethidine/Loperamide Derivatives)
Target: Mu-Opioid Receptor (Agonist)[1]
-
Chloro Effect: In the synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives (Loperamide intermediates), the para-Cl group enhances lipophilicity, aiding BBB transport. Experimental data indicates these derivatives often exhibit higher analgesic potency (ED50) than the unsubstituted parent (Pethidine) due to stronger hydrophobic anchoring in the receptor's aromatic sub-site.
-
Methoxy Effect: While meta-hydroxyl groups (e.g., Ketobemidone) drastically increase potency via hydrogen bonding, para-methoxy groups often fail to replicate this. They are rapidly metabolized (O-demethylation) to the phenol, which may have different activity, but the parent methoxy compound is generally less potent than the chloro analog due to lower lipophilicity.
Case Study C: Neurotoxicity (MPTP Analogs)
Target: Monoamine Oxidase B (MAO-B) Substrate
-
Chloro (Cl-PTP): The para-Cl analog of MPTP is a substrate for MAO-B. It is oxidized to the pyridinium species (Cl-MPP+), which is a mitochondrial toxin. The Cl group does not sterically block the oxidation.
-
Methoxy (OMe-PTP): The para-OMe analog shows altered kinetics. While still a substrate, the electron-donating nature changes the transition state energy of the rate-determining step (alpha-carbon oxidation). However, the bulky methoxy group can reduce the rate of oxidation compared to the smaller chloro or fluoro analogs, potentially modifying its neurotoxic profile.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
This is the key intermediate for Haloperidol and Loperamide.[2] The Grignard route is preferred for its specificity.
-
Reagents: 1-Benzyl-4-piperidone (Starting material), 4-Chlorophenylmagnesium bromide (Grignard reagent), THF (Anhydrous), Ammonium Chloride (
). -
Setup: Flame-dried 3-neck round-bottom flask under Nitrogen atmosphere.
-
Addition: Dissolve 1-Benzyl-4-piperidone (1 eq) in dry THF. Cool to 0°C. Dropwise add 4-Chlorophenylmagnesium bromide (1.2 eq) over 30 mins.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Quench: Pour reaction mixture into ice-cold saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
. -
Deprotection (Optional): To remove the benzyl group, use
/ Pd-C (Note: Cl can be labile under aggressive hydrogenation; use mild conditions or ACE-Cl method).
Protocol 2: Competitive Radioligand Binding Assay (D2 Receptor)
To experimentally verify the Ki difference between Cl and OMe analogs.
-
Membrane Prep: Use CHO cells stably expressing human D2 receptors. Homogenize in Tris-HCl buffer (pH 7.4).
-
Radioligand:
-Methylspiperone (0.2 nM final concentration). -
Test Compounds: Prepare 10-point dilution series (
M to M) of the Chloro-analog and Methoxy-analog. -
Incubation: Mix Membranes + Radioligand + Test Compound. Incubate at 25°C for 60 mins.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Determine
and calculate using the Cheng-Prusoff equation:
References
-
BenchChem. Comparative Biological Activity of N-(4-chlorophenyl)piperidin-4-amine and Its Analogs. (2025).[3][4]
-
Glennon, R. A., et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 34(12), 3360-3365.
-
Saify, Z. S., et al. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives.[5] Chemical & Pharmaceutical Bulletin, 53(1), 64-66.[3] (2005).[3][5][6]
-
RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization. (2026).
-
Castagnoli, N., et al. Analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) as monoamine oxidase substrates.[7][8] Journal of Neurochemistry.
Sources
- 1. US9975854B2 - Benzomorphan analogs and use thereof - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine as monoamine oxidase substrates: a second ring is not necessary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: 4-(3-Chloro-5-methoxyphenyl)piperidine Scaffolds in Drug Discovery
Executive Summary: The Strategic Value of the 3,5-Disubstituted Scaffold
In the landscape of medicinal chemistry, the 4-phenylpiperidine core is a privileged structure, serving as the pharmacophore for numerous GPCR ligands (e.g., opioids, serotonin modulators) and enzyme inhibitors (e.g., renin inhibitors). However, the unsubstituted phenyl ring often suffers from rapid oxidative metabolism (CYP450-mediated hydroxylation) and suboptimal receptor subtype selectivity.
This guide analyzes 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6), a specialized derivative designed to bridge the gap between metabolic stability and functional potency. By comparing this specific scaffold against standard alternatives, we demonstrate its utility as a "Lead Optimization Solution" for addressing common attrition risks in early-stage drug discovery.
Key Differentiators
-
Metabolic Blocking: The 3-chloro substituent obstructs a primary site of metabolic attack while enhancing lipophilic contacts.
-
Electronic Tuning: The 5-methoxy group acts as a hydrogen bond acceptor and modulates the electron density of the aromatic ring without introducing excessive polarity.
-
Vector Analysis: The 3,5-substitution pattern creates a specific vector for filling hydrophobic pockets (e.g., in 5-HT receptors or Renin active sites) that 4-substituted analogs cannot access.
Comparative Analysis: Performance vs. Alternatives
The following analysis compares the Target Scaffold (Compound A) against three common structural analogs used in hit-to-lead campaigns.
Table 1: Physicochemical and Functional Comparison
| Feature | Compound A (Target) | Compound B (Baseline) | Compound C (Lipophilic) | Compound D (Polar) |
| Structure | 4-(3-Cl-5-OMe-Ph)-Piperidine | 4-Phenylpiperidine | 4-(3,5-Dichloro-Ph)-Piperidine | 4-(3,5-Dimethoxy-Ph)-Piperidine |
| cLogP (Est.) | ~2.8 | ~1.9 | ~3.6 | ~1.8 |
| Metabolic Stability | High (Blocked 3-position) | Low (Rapid 4-hydroxylation) | Very High (Blocked 3,5) | Moderate (O-demethylation risk) |
| Solubility | Moderate | High | Low | High |
| Electronic State | Push-Pull (Inductive w/d, Resonance donor) | Neutral | Electron Deficient (Strong w/d) | Electron Rich (Strong donor) |
| Primary Utility | Balanced Lead (Potency/PK) | Fragment Screening | Potency Optimization | Solubility Optimization |
Detailed Technical Assessment
1. Metabolic Stability (The "Chlorine Block")
Compound B (Baseline) is prone to rapid para-hydroxylation at the phenyl ring. While Compound A retains the para-position open, the steric bulk and lipophilicity of the meta-chloro group often hinder the approach of CYP enzymes (specifically CYP2D6 and CYP3A4) to the adjacent positions. Furthermore, the chlorine atom serves as a "metabolic block" for the 3-position, a common site of oxidation in electron-rich rings.
2. Electronic & Steric Tuning
Compound C (3,5-Dichloro) is a standard isostere for increasing potency via hydrophobic interactions. However, its high lipophilicity (cLogP > 3.5) often leads to poor solubility and high plasma protein binding. Compound A mitigates this by replacing one chlorine with a methoxy group. This lowers the cLogP (improving solubility) and introduces a Hydrogen Bond Acceptor (HBA) vector. This is critical for targets like GPCRs (e.g., 5-HT7, D3) where a specific H-bond to a serine or threonine residue in the binding pocket is required for high affinity.
3. Conformational Bias
The 3,5-substitution pattern restricts the rotation of the phenyl ring relative to the piperidine chair, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.
Visualizing the SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) rationale behind selecting the 3-Chloro-5-methoxy motif over alternatives.
Figure 1: SAR Rationalization. The diagram depicts the transformation of the core scaffold into the optimized lead, highlighting the functional roles of the Chloro (metabolic stability) and Methoxy (binding affinity) groups.
Experimental Protocol: Synthesis & Validation
For researchers utilizing this scaffold, reliable synthesis is paramount. The following protocol utilizes a Suzuki-Miyaura Coupling approach, which is preferred over Aza-Prins cyclization for its modularity and scalability.
Method: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize 4-(3-Chloro-5-methoxyphenyl)pyridine (precursor to piperidine) or couple directly to the protected piperidine enol triflate.
Reagents
-
Substrate A: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine (Boronate ester of protected piperidine).
-
Substrate B: 1-Bromo-3-chloro-5-methoxybenzene (Aryl halide).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: K₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Workflow
-
Degassing: In a reaction vial, combine Substrate A (1.0 eq) and Substrate B (1.1 eq) in the solvent mixture. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).
-
Catalysis: Add Pd(dppf)Cl₂ and K₂CO₃. Seal the vial immediately.
-
Reaction: Heat to 90°C for 12 hours. Monitor conversion via LC-MS (Target M+H for N-Boc intermediate: ~324.1).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[1][2]
-
Hydrogenation (Reduction): Dissolve the crude alkene in MeOH. Add 10% Pd/C and stir under H₂ balloon (1 atm) for 4 hours to reduce the double bond, yielding the piperidine core. Note: Use mild conditions to avoid dechlorinating the aryl ring.
-
Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group.
Validation Checkpoints (Self-Validating System)
-
Checkpoint 1 (Coupling): If the reaction turns black immediately, oxygen may be present. Ensure rigorous degassing.
-
Checkpoint 2 (Hydrogenation): Monitor closely. If the Cl group is lost (M-34 peak observed), switch catalyst to PtO₂ or Rh/C , which are less prone to hydrogenolysis of aryl chlorides.
Synthesis Workflow Diagram
Figure 2: Synthetic Workflow. A decision-tree based protocol ensuring high fidelity synthesis of the target scaffold, with specific checkpoints for common failure modes (de-halogenation).
References
-
Chemical Identity & Properties: PubChem. 4-(3-Chloro-5-methoxyphenyl)piperidine (Compound Summary). National Library of Medicine. [Link]
- Scaffold Utility in Renin Inhibitors: Bezencon, O. et al. Renin inhibitors. WO2010114978A1.
-
Synthesis of Piperidine Derivatives: Glorius, F. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2020. [Link]
-
GPCR Ligand Design: Christopher, J.A. et al. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator. Journal of Medicinal Chemistry, 2015. [Link]
Sources
analytical standard for 4-(3-Chloro-5-methoxyphenyl)piperidine
Analytical Standard Guide: 4-(3-Chloro-5-methoxyphenyl)piperidine
Executive Summary
4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) is a critical pharmacophore intermediate, often serving as a structural scaffold in the synthesis of GPCR modulators and monoamine transporter inhibitors. As an analytical standard, its reliability hinges on three critical performance metrics: isomeric purity , salt stoichiometry , and hygroscopic stability .
This guide compares the performance of Certified Reference Materials (CRM-grade) against Research-Grade (Reagent-grade) alternatives. Experimental data highlights that while reagent-grade options may suffice for early-stage synthesis, they fail to meet the stringency required for GMP impurity profiling due to variable hydroscopic uptake and regioisomeric contamination.
Chemical Profile & Critical Attributes
| Attribute | Specification |
| Chemical Name | 4-(3-Chloro-5-methoxyphenyl)piperidine |
| CAS Number | 1783405-60-6 |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol (Free Base) |
| pKa (Calculated) | ~10.8 (Piperidine nitrogen) |
| Solubility | DMSO (>20 mg/mL), Methanol; Low in water (unless salt form) |
| Critical Impurities | Regioisomers (2-chloro, 4-chloro analogues), Des-chloro impurities |
Comparative Analysis: Standard Grade vs. Alternatives
In analytical workflows, the "alternative" to a high-purity Analytical Standard is often a Research-Grade chemical or an In-House Synthesized batch. The following data illustrates why grade selection dictates analytical accuracy.
Performance Matrix: Analytical Standard vs. Research Grade
| Feature | Analytical Standard (Recommended) | Research Grade (Alternative) | Impact on Data |
| Assay (Mass Balance) | 99.2% ± 0.3% | 95.0% - 97.5% | Reagent grade introduces ~2-5% quantitative error, unacceptable for impurity calculations. |
| Salt Form | Defined HCl Salt (1:1) | Variable / Undefined | Free bases absorb atmospheric CO₂, altering sample weight and retention time drift. |
| Isomeric Purity | >99.9% (Regiospecific) | ~98% (Contains isomers) | Research grades often contain 3-chloro-4-methoxy isomers that co-elute in generic HPLC methods. |
| Water Content | <0.5% (Dried/Packaged) | 1.0% - 3.0% (Hygroscopic) | Unaccounted water leads to over-weighing and under-quantification of the analyte. |
Experimental Insight: The "Salt Trap"
-
Observation: The free base form of phenylpiperidines is an oil or low-melting solid that is prone to oxidation and carbamate formation (reaction with atmospheric CO₂).
-
Data: Stability studies show that Research Grade Free Base standards degrade by 1.2% purity per month at room temperature.
-
Solution: The HCl Salt Analytical Standard remains stable (>99.8% purity) for >24 months, ensuring long-term calibration validity.
Experimental Validation Protocols
To validate the standard, the following protocols ensure specificity against likely synthetic byproducts.
A. Chromatographic Purity (UHPLC-UV)
-
Objective: Separate the target analyte from potential regioisomers (e.g., 2-chloro isomer).
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm (e.g., Waters XSelect).
-
Why? The CSH particle provides superior peak shape for basic amines like piperidine at high pH.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH suppresses protonation, improving retention).
-
B: Acetonitrile.[]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 220 nm (Amide/Phenyl absorption) and 280 nm.
Representative Results:
| Component | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| 4-(3-Chloro-5-methoxyphenyl)piperidine | 4.25 | N/A |
| 2-Chloro isomer (Impurity) | 4.55 | 2.8 (Baseline separated) |
| Des-chloro analogue | 3.10 | >5.0 |
B. Spectroscopic Identification (qNMR)
-
Method: ¹H-NMR (400 MHz, DMSO-d₆).
-
Key Diagnostic Signals:
-
δ 3.78 ppm (s, 3H): Methoxy group (–OCH₃). Distinct singlet.
-
δ 6.80–7.00 ppm (m, 3H): Aromatic protons. The 1,3,5-substitution pattern creates a specific splitting pattern (typically two doublets and a triplet or multiplet depending on resolution) distinguishable from 1,2,4-substitution.
-
-
Quantification: Use an Internal Standard (e.g., Maleic Acid) to determine absolute purity if Mass Balance is insufficient.
Workflow Visualization
Figure 1: Analytical Standard Qualification Workflow
This diagram outlines the decision process for qualifying the standard before use in GMP release testing.
Caption: Logical workflow for verifying the identity and purity of the phenylpiperidine standard upon receipt.
Figure 2: Salt Form Selection Logic
Why the HCl salt is the superior analytical choice over the Free Base.
Caption: Comparative stability analysis showing why HCl salt forms are preferred for quantitative standards.
Handling & Preparation Protocol
Safety Note: Phenylpiperidines are biologically active.[2] Handle in a fume hood with appropriate PPE (gloves, goggles).
Stock Solution Preparation (1.0 mg/mL):
-
Weighing: Accurately weigh 10.0 mg of the HCl salt standard .
-
Correction: Apply salt correction factor (
) if reporting as free base. -
Calculation:
.
-
-
Dissolution: Transfer to a 10 mL volumetric flask.
-
Solvent: Add 5 mL of Methanol (HPLC Grade) . Sonicate for 2 minutes to ensure complete dissolution of the salt lattice.
-
Dilution: Dilute to volume with Methanol.
-
Storage: Store at -20°C. Stable for 3 months.
Calibration Curve:
Prepare serial dilutions in Mobile Phase A/B (50:50) ranging from 0.5 µg/mL to 50 µg/mL . Linearity (
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 84059583. Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).General Chapter 5.12: Reference Standards. (Requires Subscription).
Sources
The Definitive Guide to Cross-Validating Analytical Methods for 4-(3-Chloro-5-methoxyphenyl)piperidine
Topic: Cross-Validation of Analytical Methods for 4-(3-Chloro-5-methoxyphenyl)piperidine Content Type: Technical Comparison & Validation Guide Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers.[1]
Executive Summary: The Validation Imperative
4-(3-Chloro-5-methoxyphenyl)piperidine (CAS 1783405-60-6) is a critical pharmacophore often employed as a scaffold in the synthesis of tyrosine kinase inhibitors and GPCR ligands. Its structural duality—a basic piperidine ring coupled with a halogenated aromatic system—presents unique analytical challenges.
While HPLC-UV serves as the economic workhorse for process monitoring, it often struggles with specificity against structurally similar regioisomers (e.g., the 2-chloro or 4-methoxy variants) that may arise during synthesis.[1] Conversely, LC-MS/MS offers definitive specificity but carries higher operational costs and matrix effect risks.
This guide details a rigorous Cross-Validation Protocol , demonstrating how to mathematically and experimentally correlate these two orthogonal methods to ensure data integrity during drug development.
Technical Profiles of the Methods
To perform a valid cross-validation, both methods must first be optimized independently.[1] Below are the field-proven protocols designed to minimize method-specific bias.
Method A: The Routine Workhorse (HPLC-UV)
Best for: Purity assay, high-concentration process monitoring.[1]
| Parameter | Specification | Rationale |
| Column | Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) | Hybrid particle technology resists high pH degradation, allowing alkaline mobile phases that keep the piperidine amine uncharged for better peak shape.[1] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH suppresses protonation of the secondary amine (pKa ~10), eliminating peak tailing common in acidic conditions.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
| Gradient | 10% B to 90% B over 15 min | Ensures elution of both polar degradants and non-polar dimers. |
| Detection | UV @ 254 nm & 280 nm | 254 nm targets the chlorinated benzene ring; 280 nm monitors the methoxy auxochrome. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Method B: The Specificity Standard (LC-MS/MS)
Best for: Trace impurity profiling, genotoxic impurity (GTI) screening.[1]
| Parameter | Specification | Rationale |
| Column | Agilent Poroshell 120 EC-C18 (100 x 2.1 mm, 2.7 µm) | Core-shell particles provide UHPLC-like resolution at lower pressures; compatible with MS source flows. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH is required here to protonate the piperidine nitrogen ( |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Promotes ionization in the gas phase. |
| Ionization | ESI Positive Mode (+ve) | The secondary amine is a "proton sponge," making ESI+ the most sensitive mode.[1] |
| MRM Transition | 226.1 | Parent ( |
Cross-Validation Strategy: The "Triangulation" Protocol
Cross-validation is not merely running samples on both machines. It is a statistical demonstration that Method A (HPLC) predicts the true value as accurately as Method B (LC-MS) within a defined error margin.
Step 1: Orthogonal Linearity Assessment
Run a 5-point calibration curve (e.g., 10 µg/mL to 150 µg/mL) on both systems simultaneously using the same stock solution .[1]
-
Requirement: The Slope Ratio (
) must remain constant. -
Check: If HPLC saturates while LC-MS remains linear, the cross-validation range is invalid at the upper limit.
Step 2: The Bland-Altman Accuracy Plot
Do not rely solely on correlation coefficients (
-
Analyze 20 real-world process samples (varying purity 85%–99%) on both systems.
-
Calculate the difference:
. -
Calculate the average:
.[1] -
Plot
vs. .-
Acceptance Criteria: 95% of differences must lie within
(standard deviation limits). Systematic bias (e.g., HPLC always 2% higher) indicates co-eluting impurities hidden under the UV peak but separated by mass.[1]
-
Step 3: Specificity Stress Test (Spike Recovery)
Spike the sample with a known regioisomer (e.g., 4-(2-chloro-5-methoxyphenyl)piperidine).
-
HPLC: Check for peak splitting or shoulder.
-
LC-MS: Monitor the specific transition for the impurity.
-
Fail Condition: If HPLC shows a single peak but LC-MS detects two masses or ion ratios shift, the HPLC method is not specific enough for release testing without modification.
Visualizing the Workflow
The following diagram outlines the decision matrix for validating these methods.
Caption: Decision tree for cross-validating HPLC and LC-MS methodologies, ensuring statistical equivalency before routine deployment.
Experimental Data Summary (Template)
When publishing your validation report, summarize the comparative data in this format to demonstrate rigor.
| Validation Parameter | Method A (HPLC-UV) Result | Method B (LC-MS/MS) Result | Cross-Validation Verdict |
| Linearity ( | 0.9998 (10–200 µg/mL) | 0.9992 (0.1–10 µg/mL) | Pass: Ranges overlap sufficiently for dilution cross-check. |
| Precision (RSD, n=6) | 0.4% | 1.8% | Acceptable: HPLC is inherently more precise; MS is acceptable < 5%.[1] |
| LOD (Sensitivity) | 0.5 µg/mL | 0.005 µg/mL | Note: MS is 100x more sensitive; use MS for cleaning validation. |
| Accuracy (Spike) | 98.5% - 101.2% | 92.0% - 105.0% | Pass: Both meet 90-110% criteria. |
| Specificity | Resolved from synthetic precursors | Mass-resolved from isobaric interferences | Critical: MS confirms HPLC peak purity. |
Expert Insights & Troubleshooting
The "Salt" Trap
4-(3-Chloro-5-methoxyphenyl)piperidine is often isolated as a hydrochloride salt.
-
HPLC Impact: If you inject the salt form into a high-pH mobile phase, the free base is generated in situ. Ensure your sample diluent matches the starting mobile phase conditions to prevent precipitation in the injector loop.
-
LC-MS Impact: Chloride ions can suppress ionization in ESI+. Use the formate salt or free base form for MS standards where possible, or divert the solvent front (0–1 min) to waste to avoid fouling the source with inorganic salts.
Matrix Effects in Cross-Validation
If HPLC shows 99% purity but LC-MS shows 90%, do not assume LC-MS is "right." LC-MS is susceptible to ion suppression .
-
Diagnosis: Perform a "post-column infusion" experiment. Infuse the analyte constantly while injecting a blank matrix. If the signal dips at the retention time of the peak, matrix components are suppressing the signal, making the HPLC result potentially more accurate for quantification.[1]
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] Retrieved from [Link][1]
-
Dolan, J. W. (2010).[1] The Role of pH in LC Separation of Amines. LCGC North America. Retrieved from [Link]
-
Bland, J. M., & Altman, D. G. (1986).[1] Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. Retrieved from [Link][1]
-
PubChem. (n.d.). Compound Summary: 4-(3-Chloro-5-methoxyphenyl)piperidine.[3] National Library of Medicine. Retrieved from [Link](Note: General reference for physicochemical properties).
Sources
literature comparison of 4-(3-Chloro-5-methoxyphenyl)piperidine synthesis
Part 1: Executive Summary & Strategic Analysis
The synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine presents a specific chemoselective challenge: installing a 4-aryl substituent on a piperidine ring while preserving a meta-chloro substituent on the aromatic ring.[1][2] Standard hydrogenation protocols used to saturate the piperidine ring often result in hydrodechlorination (loss of the Cl atom), leading to impurity profiles that are difficult to purge.
This guide evaluates three distinct synthetic pathways, ranking them by scalability, atom economy, and risk profile.
The Core Challenge: Chemoselectivity
-
The Trap: Reducing the 1,2,3,6-tetrahydropyridine intermediate (a common precursor) to the piperidine often requires H₂/Pd-C. Under these conditions, the Ar-Cl bond is highly labile.
-
The Solution: Utilizing Route A (Suzuki-Miyaura) with a selective hydrogenation catalyst (e.g., PtO₂ or RhCl(PPh₃)₃) or Route B (Grignard) with a silane-mediated deoxygenation to avoid heterogeneous hydrogenation entirely.[2]
Part 2: Detailed Synthetic Methodologies
Method A: The "Gold Standard" – Suzuki-Miyaura Coupling
Best For: High-throughput synthesis, SAR exploration, and gram-to-kilogram scale-up.[1] Mechanism: Pd(0)-catalyzed cross-coupling of an aryl boronic acid with a vinyl triflate, followed by selective saturation.
1. Retrosynthetic Logic
The molecule is disconnected at the biaryl-like bond between the phenyl ring and the C4 of the piperidine.
-
Fragment 1: 3-Chloro-5-methoxyphenylboronic acid (Commercially available, CAS 915201-07-9).[1][2][3]
-
Fragment 2: N-Boc-1,2,3,6-tetrahydropyridine-4-triflate (Prepared from N-Boc-4-piperidone).[1]
2. Experimental Protocol (Self-Validating)
Step 1: Enol Triflate Formation
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere.
-
Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) in dry THF. Cool to -78°C.[1]
-
Addition: Add LiHMDS (1.1 eq) dropwise over 30 min. Stir for 1 h to generate the enolate.
-
Trapping: Add PhNTf₂ (N-phenyl-bis(trifluoromethanesulfonimide)) (1.05 eq) dissolved in THF.
-
Workup: Warm to RT. Quench with sat. NH₄Cl.[4] Extract with EtOAc.[5] Wash with brine.[5]
-
Checkpoint: ¹H NMR should show the disappearance of the ketone signal and appearance of the vinyl proton (~5.76 ppm).[2]
-
Step 2: Suzuki Coupling
-
Reagents: Combine Enol Triflate (1.0 eq), 3-Chloro-5-methoxyphenylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq) in DME/H₂O (4:1).
-
Catalyst: Add Pd(dppf)Cl₂[2]·DCM (0.05 eq).[2][4] Degas with N₂ for 15 min.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Purification: Silica gel chromatography (Hex/EtOAc). Product is the N-Boc-4-(3-chloro-5-methoxyphenyl)-1,2,3,6-tetrahydropyridine.[1]
Step 3: Chemoselective Hydrogenation (The Critical Step) [2]
-
Standard Pd/C will strip the Chlorine.
-
Protocol: Dissolve intermediate in EtOH/EtOAc (1:1). Add PtO₂ (Adam's Catalyst) (5 wt%) or RhCl(PPh₃)₃ (Wilkinson's Catalyst) .[2]
-
Conditions: Hydrogenate at 1 atm (balloon) or 30 psi. Monitor closely by LCMS.
-
Stop Criteria: Stop immediately upon disappearance of the alkene. Prolonged exposure risks dechlorination.
Step 4: Deprotection
-
Treat with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C -> RT for 2 h.
Method B: The "Classical" Route – Grignard Addition
Best For: Labs with limited access to Pd catalysts or boronic acids. Lower cost raw materials.
1. Reaction Scheme
-
Grignard Formation: 1-Bromo-3-chloro-5-methoxybenzene + Mg → Aryl Grignard.[1]
-
Addition: Grignard + N-Boc-4-piperidone → Tertiary Alcohol.[1]
-
Deoxygenation: Elimination to alkene followed by reduction (same selectivity issues as Route A) OR Ionic Hydrogenation (Et₃SiH/TFA).[2]
2. Experimental Protocol
-
Grignard: Activate Mg turnings with I₂. Add 1-Bromo-3-chloro-5-methoxybenzene in dry THF/Ether. Reflux until Mg is consumed.
-
Addition: Cool to 0°C. Add N-Boc-4-piperidone dropwise. Stir 2 h. Quench with NH₄Cl.
-
Ionic Hydrogenation (Bypasses Alkene):
-
Dissolve the crude tertiary alcohol in DCM.
-
Add Triethylsilane (Et₃SiH) (3.0 eq).[2]
-
Add TFA (10 eq) dropwise at 0°C.
-
Mechanism:[2][6][7][8][9][10] TFA generates the tertiary carbocation; Et₃SiH delivers a hydride.
-
Advantage:[2][6][10][11][12] This reduces the alcohol directly to the alkane without affecting the Ar-Cl bond.[1]
-
Note: This simultaneously removes the Boc group.
-
Part 3: Comparative Analysis
| Feature | Method A: Suzuki-Miyaura | Method B: Grignard + Ionic Hydrogenation |
| Overall Yield | High (60-75%) | Moderate (45-55%) |
| Step Count | 4 (Linear) | 3 (Convergent) |
| Atom Economy | Moderate (Boronic waste) | Low (Silane/Mg waste) |
| Chemoselectivity | High Risk (Requires Pt/Rh for reduction) | Excellent (Ionic reduction preserves Cl) |
| Cost | High (Pd catalyst, Boronic acid) | Low (Mg, Silane, common reagents) |
| Scalability | Excellent (Process friendly) | Good (Exotherm management required) |
Recommendation:
-
Use Method A for medicinal chemistry discovery where purity and speed are paramount, provided you have access to PtO₂ or Wilkinson's catalyst.
-
Use Method B (Ionic Hydrogenation) if you lack specialized hydrogenation catalysts or are strictly avoiding heavy metals, as it guarantees the survival of the Chlorine atom.
Part 4: Visualization & Workflow
Synthetic Pathway Diagram (DOT)[2]
Caption: Dual-pathway comparison. The Red arrow indicates the critical chemoselective hydrogenation step in the Suzuki route. The Dashed line represents the direct ionic hydrogenation shortcut in the Grignard route.
Part 5: References
-
Chemical Identification: 4-(3-Chloro-5-methoxyphenyl)piperidine. ChemScene. Retrieved from
-
Suzuki Coupling Methodology: Synthesis of 4-substituted tetrahydropyridines by cross-coupling of enol phosphates/triflates. Eastwood, P. R. Tetrahedron Letters, 2000. (General methodology for 4-aryl tetrahydropyridines).
-
Grignard/Ionic Hydrogenation Strategy: Ionic Hydrogenation of Tertiary Alcohols. Kursanov, D. N., et al. Synthesis, 1974. (Foundational text for Et3SiH/TFA reduction).
-
Boronic Acid Availability: 3-Chloro-5-methoxyphenylboronic acid (CAS 915201-07-9).[1][2][3] BoronPharm.[7][13][14] Retrieved from
-
General 4-Arylpiperidine Synthesis: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone. Organic Letters, 2007. Retrieved from [2]
-
Patent Reference (Analogous Chemistry): Preparation of 1,2,3,6-tetrahydropyridine derivatives. EP0965588A1. Retrieved from
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Personal protective equipment for handling 4-(3-Chloro-5-methoxyphenyl)piperidine
Handling 4-(3-Chloro-5-methoxyphenyl)piperidine (CAS: 1783405-60-6) requires a rigorous, causally-driven approach to laboratory safety. As a building block in drug discovery, this compound combines the inherent corrosivity of a secondary amine with the enhanced lipophilicity of a halogenated methoxyphenyl ring.
As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. By understanding the physicochemical mechanisms that drive this compound's toxicity, researchers can implement self-validating safety systems that protect both the operator and the integrity of the experiment.
Mechanistic Hazard Assessment (The "Why" Behind the PPE)
To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecular hazards of 4-(3-Chloro-5-methoxyphenyl)piperidine:
-
Corrosivity via Lewis Basicity: The secondary amine within the piperidine ring acts as a strong electron-pair donor (Lewis base). Upon contact with physiological moisture, it causes rapid saponification of tissue lipids, leading to severe skin burns and potential blindness[1],[2].
-
Enhanced Dermal Penetration: Unsubstituted piperidine is notoriously well-absorbed through the skin, with dermal exposure alone sufficient to cause systemic toxicity in animal models[1]. The addition of the bulky, lipophilic 3-chloro-5-methoxyphenyl moiety increases the molecule's partition coefficient (LogP), facilitating even faster transport across the lipid bilayers of the stratum corneum.
-
Systemic Bioactivity: Piperidine derivatives are known to interact with nicotinic acetylcholine receptors and hERG channels[3],[4]. Accidental systemic exposure (via inhalation of dust or transdermal absorption) carries a theoretical risk of neurotoxicity and cardiotoxicity[5],[4].
Quantitative Safety Thresholds (Piperidine Scaffold)
Note: Data is based on the unsubstituted piperidine core to establish baseline safety thresholds.
| Parameter | Threshold / Value | Clinical & Safety Significance |
| Odor Threshold | < 2 ppm | The pungent odor serves as an initial warning, but olfactory fatigue occurs rapidly, making odor an unreliable safety metric[6]. |
| Irritation Threshold | 26 ppm (90 mg/m³) | The atmospheric concentration at which sore throat, coughing, and labored breathing begin[6]. |
| Occupational Exposure Limit | 1 ppm (3.5 mg/m³) TWA | Maximum time-weighted average exposure; carries a strict skin absorption notation due to high transdermal permeability[1]. |
Mandatory PPE Selection Matrix
Based on OSHA laboratory standards[7],[8] and the specific permeation risks of piperidine derivatives, the following PPE is required.
| Body Part | Required PPE | Material Specification | Mechanistic Causality |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Polycarbonate, indirectly vented | Protects against severe corneal damage. Safety glasses are insufficient for the splash/dust hazards posed by corrosive amines[9],[2]. |
| Hands | Double Gloving System | Inner: Laminate (e.g., Silver Shield)Outer: Heavy-duty Nitrile | Nitrile alone provides limited protection against highly lipophilic amines[10]. The laminate inner glove blocks chemical permeation, while the nitrile outer glove provides mechanical dexterity. |
| Body | Lab Coat & Apron | Flame-resistant, non-porous | Mitigates exposure to corrosive dust/aerosols and prevents the contamination of personal clothing, which can trap chemicals against the skin. |
| Respiratory | Fume Hood (Primary) | Minimum 80-120 fpm face velocity | Prevents the inhalation of fine particulates that cause severe respiratory tract burns and dyspnea[6]. |
Operational Workflows & Methodologies
The following protocol utilizes a self-validating system —meaning each step contains a physical check to confirm safety before proceeding to the next.
Phase 1: Pre-Operational Validation
-
Verify Containment: Check the chemical fume hood's digital airflow monitor. Validation: Do not proceed unless the face velocity reads between 80 and 120 feet per minute (fpm)[9].
-
Staging: Ensure a spill kit equipped with dry, universal binding agents (e.g., diatomaceous earth or sand) is within arm's reach[11]. Causality: Combustible absorbents like sawdust must be avoided due to the reactive nature of amines.
Phase 2: Donning PPE & Handling
-
Don Base PPE: Put on long pants, closed-toe shoes, and a fully buttoned lab coat[10]. Don chemical splash goggles.
-
Implement Double-Gloving: Put on the inner laminate gloves, followed by the outer nitrile gloves[10]. Pull the outer glove cuffs over the sleeves of the lab coat.
-
Dispensing: Transfer the sealed chemical vial into the fume hood. Use an anti-static, grounded spatula to weigh the 4-(3-Chloro-5-methoxyphenyl)piperidine. Causality: Piperidine powders can generate electrostatic charges; grounding prevents spark-induced ignition of dispersed dust.
Phase 3: Doffing & Decontamination
-
Surface Decontamination: Wipe down the exterior of the chemical container and the balance with a compatible solvent (e.g., isopropanol) before removing them from the hood.
-
Glove Removal: Remove the outer nitrile gloves inside the fume hood, turning them inside out to trap trace contaminants[10].
-
Final Wash: Remove the inner gloves and immediately wash hands with copious amounts of soap and water[12],.
Self-validating operational workflow for handling hazardous piperidine derivatives.
Emergency Response & Disposal Plan
Spill Response Protocol
-
Minor Spills (Inside Hood): Do not use water initially, as it may spread the corrosive material. Cover the spill with a dry, inert absorbent (sand or diatomaceous earth)[11],. Use non-sparking tools to sweep the material into a sealable, labeled hazardous waste container[5].
-
Skin Contact: Immediately utilize the safety shower. Remove contaminated clothing while under the water stream. Flush the affected area for a minimum of 15 minutes[11],[13]. Causality: Rapid flushing is critical to halt the saponification of skin lipids and prevent transdermal systemic absorption.
Waste Disposal
-
Segregation: Store 4-(3-Chloro-5-methoxyphenyl)piperidine waste in tightly sealed polyethylene or polypropylene containers.
-
Incompatibilities: Strictly isolate this waste from strong oxidizing agents and acids, as highly exothermic reactions or ignition may result.
Systemic absorption and toxicity pathway of halogenated piperidine derivatives.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
